4-Bromo-2-(trimethylsilyl)thiazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNSSi/c1-10(2,3)6-8-5(7)4-9-6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLQGXFSBIGJXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00402106 | |
| Record name | 4-Bromo-2-(trimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108306-53-2 | |
| Record name | 4-Bromo-2-(trimethylsilyl)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00402106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of a Bifunctional Building Block
An In-depth Technical Guide to 4-Bromo-2-(trimethylsilyl)thiazole: Synthesis, Reactivity, and Application in Modern Drug Discovery
In the landscape of medicinal chemistry and complex molecule synthesis, the strategic selection of building blocks is paramount. Heterocyclic scaffolds, particularly the thiazole ring, are privileged structures found in a multitude of FDA-approved drugs and biologically active natural products.[1] this compound (CAS No. 108306-53-2) has emerged as a uniquely valuable reagent, offering chemists a stable yet highly versatile platform for the introduction of the thiazole moiety.
This guide provides an in-depth examination of this compound, moving beyond a simple cataloging of properties to explore the mechanistic rationale for its synthesis and application. We will detail its preparation, discuss its reactivity with a focus on the strategic roles of its two distinct functional handles—the C4-bromine and the C2-trimethylsilyl group—and illustrate its utility as a key intermediate in the synthesis of high-value compounds, such as the epothilone class of anticancer agents.[2][3]
Physicochemical and Safety Profile
A comprehensive understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 108306-53-2 | [4] |
| Molecular Formula | C₆H₁₀BrNSSi | [4] |
| Molecular Weight | 236.20 g/mol | |
| Appearance | Pale yellow clear liquid | |
| Density | 1.384 g/mL at 25 °C | |
| Boiling Point | 226.1 °C at 760 mmHg | |
| Flash Point | 82.2 °C (180.0 °F) - closed cup | |
| Refractive Index | 1.533 | |
| Storage | Inert atmosphere, Store in freezer, under -20°C |
Safety & Handling
This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated fume hood. As with most organobromine and organosilicon compounds, it is prudent to avoid inhalation, ingestion, and skin contact by wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. While specific toxicity data for this compound is limited, related brominated thiazoles are classified as harmful if swallowed and cause skin and serious eye irritation.[5]
Spill Management: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper chemical waste disposal. Incompatible Materials: Strong oxidizing agents. Recommended Storage: Store under an inert atmosphere (Argon or Nitrogen) at or below -20°C to ensure long-term stability and prevent degradation.
Synthesis and Mechanistic Insight: A Tale of Two Halogens
The most logical and efficient synthesis of this compound begins with the commercially available 2,4-dibromothiazole. The key to this synthesis is the significant difference in the reactivity of the protons (and subsequently, the carbon-bromine bonds) at the C2 and C5 positions of the thiazole ring. The proton at C2 is considerably more acidic than the proton at C5, allowing for regioselective deprotonation. However, in a di-halogenated system like 2,4-dibromothiazole, direct deprotonation is not feasible. Instead, we exploit the higher reactivity of the C2-bromine towards metal-halogen exchange.
This differential reactivity allows for a regioselective lithium-halogen exchange at the C2 position, followed by quenching with an electrophilic silicon source, namely trimethylsilyl chloride (TMSCl).
References
- 1. media.neliti.com [media.neliti.com]
- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-bromo-2-(trimethylsilyl)-1,3-thiazole (C6H10BrNSSi) [pubchemlite.lcsb.uni.lu]
- 5. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Bromo-2-(trimethylsilyl)thiazole in Modern Synthetic Chemistry: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of 4-Bromo-2-(trimethylsilyl)thiazole, a versatile and highly valuable building block for researchers, scientists, and drug development professionals. We will explore its molecular structure, synthesis, and diverse reactivity, with a focus on its strategic application in the construction of complex molecular architectures, particularly in the realm of medicinal chemistry.
Introduction: The Thiazole Moiety and the Strategic Advantage of this compound
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs, including the antiretroviral agent Ritonavir and the kinase inhibitor Dasatinib.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability. This compound emerges as a particularly strategic starting material due to the orthogonal reactivity of its functional groups. The trimethylsilyl (TMS) group at the 2-position serves as a masked carbanion, while the bromo group at the 4-position provides a handle for a diverse range of cross-coupling reactions. This dual functionality allows for sequential and site-selective modifications of the thiazole core, enabling the efficient synthesis of complex, multi-substituted thiazole derivatives.[3]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound, with the CAS Number 108306-53-2, is characterized by a five-membered thiazole ring substituted with a bromine atom at the 4-position and a trimethylsilyl group at the 2-position.[4]
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀BrNSSi | |
| Molecular Weight | 236.20 g/mol | |
| Appearance | Liquid | |
| Density | 1.384 g/mL at 25 °C | |
| Boiling Point | 80-85 °C at 2 Torr | [3] |
| Flash Point | 82.2 °C (closed cup) |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved from a readily available starting material, 2,4-dibromothiazole, via a selective metal-halogen exchange followed by quenching with a silyl electrophile. The following protocol is adapted from established procedures for the synthesis of silylated thiazoles and should be performed by trained chemists under appropriate safety precautions.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,4-dibromothiazole
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorotrimethylsilane (TMSCl)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous diethyl ether or THF.
-
Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: A solution of 2,4-dibromothiazole in the anhydrous solvent is added to the flask. Subsequently, a solution of n-butyllithium in hexanes (1.0 equivalent) is added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The preferential lithiation at the more acidic 2-position is expected.
-
Silylation: After stirring the reaction mixture at -78 °C for a specified time (typically 30-60 minutes) to ensure complete lithiation, chlorotrimethylsilane (1.0-1.2 equivalents) is added dropwise.
-
Quenching and Workup: The reaction is allowed to slowly warm to room temperature. The reaction is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether or another suitable organic solvent.
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford this compound as a liquid.
Caption: Synthetic route to this compound.
Key Reactions and Mechanistic Insights
The synthetic utility of this compound lies in the differential reactivity of its two functional groups, allowing for a range of transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[6][7][8]
Suzuki Coupling: This reaction involves the coupling of the bromothiazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely favored due to the stability and low toxicity of the boron reagents.[6]
Stille Coupling: The Stille reaction couples the bromothiazole with an organostannane reagent. It is known for its tolerance of a wide variety of functional groups.[7][9]
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromothiazole and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[8]
Caption: Cross-coupling reactions of this compound.
The general catalytic cycle for these cross-coupling reactions involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the thiazole.
-
Transmetalation: The organic group from the organometallic reagent (boron, tin, or copper-acetylide) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments on the palladium catalyst couple and are eliminated, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.
Reactions at the 2-Position: The Role of the Trimethylsilyl Group
The trimethylsilyl group at the 2-position can be cleaved under specific conditions to generate a nucleophilic 2-thiazolyl anion, which can then react with various electrophiles. This desilylation can be achieved using fluoride sources like tetrabutylammonium fluoride (TBAF) or by metal-halogen exchange if the bromine is still present. This reactivity allows for the introduction of a second point of diversity on the thiazole ring.
Applications in the Synthesis of Bioactive Molecules
The strategic functionalization of this compound makes it a valuable precursor in the synthesis of complex molecules with important biological activities.
Case Study: Synthesis of Intermediates for Kinase Inhibitors
Thiazole-containing compounds are prominent in the development of kinase inhibitors. For instance, the core of the FDA-approved drug Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole moiety. While specific syntheses of Dasatinib starting directly from this compound are not detailed in the provided search results, the methodologies for constructing substituted aminothiazoles are well-established. A plausible synthetic strategy would involve a Suzuki or Stille coupling at the 4-position, followed by protodesilylation at the 2-position and subsequent elaboration to introduce the requisite amine functionality.
Safety and Handling
This compound is a chemical that should be handled by trained professionals in a well-ventilated laboratory fume hood.[10] It is advisable to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] The compound may cause skin and eye irritation.[11] For detailed safety information, refer to the Safety Data Sheet (SDS).[10]
Conclusion
This compound stands out as a highly versatile and strategic building block in modern organic synthesis. Its orthogonally reactive functional groups enable the controlled and sequential introduction of diverse substituents onto the thiazole core. This capability is of paramount importance in the construction of compound libraries for drug discovery and in the total synthesis of complex natural products. The continued exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.
References
- 1. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 2. Ritonavir analogues as a probe for deciphering the cytochrome P450 3A4 inhibitory mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
4-Bromo-2-(trimethylsilyl)thiazole physical and chemical properties
An In-depth Technical Guide to 4-Bromo-2-(trimethylsilyl)thiazole
For the attention of: Researchers, scientists, and drug development professionals.
This document serves as a comprehensive technical guide on this compound, a versatile heterocyclic building block. It details the compound's physicochemical properties, synthesis, and reactivity, with a focus on its applications in modern organic synthesis and medicinal chemistry.
Core Compound Properties
This compound is a key intermediate valued for its dual functionality. The trimethylsilyl (TMS) group at the 2-position acts as a stable surrogate for a lithium anion, while the bromine atom at the 4-position provides a handle for transition-metal-catalyzed cross-coupling reactions.[1][2] This orthogonal reactivity allows for selective, stepwise functionalization of the thiazole core, a scaffold prevalent in many biologically active molecules.[3][4][5][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 108306-53-2 | [7][8] |
| Molecular Formula | C₆H₁₀BrNSSi | [7][8] |
| Molecular Weight | 236.20 g/mol | [7][8] |
| Appearance | Pale yellow to clear, colorless liquid | [9][10] |
| Density | 1.384 g/mL at 25 °C | [7][9] |
| Boiling Point | 226.1 °C at 760 mmHg; 80-85 °C at 2 Torr | [9][10] |
| Flash Point | 82.2 °C (180.0 °F) - closed cup | [7] |
| Refractive Index | 1.533 | [9] |
| pKa (Predicted) | 0.14 ± 0.10 | [9][10] |
| Storage | Store in freezer (-20°C) under inert atmosphere | [1][9][10] |
Synthesis and Spectroscopic Characterization
The synthesis of silylated thiazoles is well-established, often proceeding from the corresponding brominated precursor.[2] While specific, detailed protocols for the direct synthesis of this compound are not extensively published in primary literature, a general and highly effective method involves the lithiation of 2,4-dibromothiazole followed by quenching with trimethylsilyl chloride. This approach leverages the differential reactivity of the bromine atoms on the thiazole ring.
General Synthetic Protocol: A common strategy for preparing 2,4-disubstituted thiazoles involves selective metal-halogen exchange.[11]
-
Starting Material: 2,4-Dibromothiazole.
-
Deprotonation/Metal-Halogen Exchange: The C2 position of the thiazole ring is more acidic than the C5 position, and halogen-metal exchange is often faster at the 2-position.[12] Treatment of 2,4-dibromothiazole with a strong base like n-butyllithium at low temperatures (-78 °C) in an anhydrous aprotic solvent (e.g., THF) selectively generates 4-bromo-2-lithiothiazole.
-
Silylation: The resulting organolithium intermediate is then quenched with an electrophile, in this case, trimethylsilyl chloride (TMSCl), to yield the target compound, this compound.
-
Purification: The crude product is typically purified by vacuum distillation.
Spectroscopic Data: While a dedicated public database entry for the NMR spectrum of this specific compound is not readily available, the expected chemical shifts can be predicted based on the structure and data from similar thiazole derivatives.[13][14]
-
¹H NMR: A singlet would be expected for the C5-H proton, likely in the aromatic region (δ 7.0-8.0 ppm). The trimethylsilyl group would present as a sharp singlet at approximately δ 0.3 ppm.
-
¹³C NMR: Resonances for the three thiazole carbons and the methyl carbons of the TMS group would be observed.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine atom.
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in its capacity for sequential, site-selective functionalization. The TMS group and the bromine atom serve as orthogonal synthetic handles.
Reactivity at the C2-Position: The C2-trimethylsilyl group can be considered a masked carbanion.[2] It facilitates reactions with various electrophiles, often under mild conditions, without the need for strong bases during the coupling step itself. This is a significant advantage over using the highly reactive 2-lithiothiazole directly.[2]
Reactivity at the C4-Position: The bromine atom at the C4 position is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkynyl substituents.
Diagram 1: Orthogonal Reactivity Workflow
This diagram illustrates the strategic, stepwise functionalization of the thiazole core starting from this compound.
Caption: Selective functionalization pathways for this compound.
Experimental Protocol: Suzuki Cross-Coupling
The following is a representative, field-proven protocol for a Suzuki cross-coupling reaction at the C4 position.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, commonly toluene/ethanol/water or dioxane/water. The choice of solvent and base is crucial and often requires optimization depending on the specific substrates.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are usually complete within 2-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue is then purified by column chromatography on silica gel to yield the 4-aryl-2-(trimethylsilyl)thiazole product.
Self-Validating System Insight: The success of this protocol relies on the complete exclusion of oxygen, which can deactivate the palladium catalyst. Thorough degassing of solvents is paramount. The choice of a phosphine-based ligand and a suitable base prevents premature desilylation at the C2 position, ensuring chemoselectivity.
Applications in Drug Discovery and Medicinal Chemistry
The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4][5] Its ability to act as a bioisostere for other aromatic systems and engage in hydrogen bonding makes it a valuable component in drug design. This compound serves as a versatile starting material for building libraries of complex thiazole derivatives for screening campaigns.[1][9]
-
Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity.[5][15] The ability to rapidly diversify the thiazole core at multiple positions using this reagent allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against cancer cell lines.[15]
-
Antimicrobial Agents: The thiazole ring is a core component of many antibacterial and antifungal compounds.[4][15] This building block can be used to synthesize novel analogues to combat drug-resistant pathogens.
-
Fragment-Based Drug Discovery (FBDD): As a fragment-sized molecule itself, derivatives of this compound are useful in FBDD campaigns.[6] The thiazole core can provide key binding interactions, which can then be elaborated upon through the synthetic handles to grow the fragment into a lead compound.[6]
Safety and Handling
As a Senior Application Scientist, I must stress the importance of proper laboratory safety protocols.
-
Handling: this compound should be handled in a well-ventilated fume hood.[16][17][18] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[16][18] Avoid contact with skin and eyes, and prevent inhalation of vapors.[16][19]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere.[9][10] It is recommended to store it in a freezer at or below -20°C to ensure long-term stability.[1][9][10]
-
Hazards: This compound is classified as a combustible liquid.[7] It is expected to cause skin and serious eye irritation and may cause respiratory irritation.[10] It is incompatible with strong oxidizing agents, strong acids, and bases.[17]
Always consult the most current Safety Data Sheet (SDS) before use.[16][20]
References
- 1. This compound [myskinrecipes.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound 95 108306-53-2 [sigmaaldrich.com]
- 8. scbt.com [scbt.com]
- 9. Cas 108306-53-2,this compound | lookchem [lookchem.com]
- 10. This compound | 108306-53-2 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Thiazole - Wikipedia [en.wikipedia.org]
- 13. 4-BROMO-1,3-THIAZOLE-2-CARBOXYLIC ACID(88982-82-5) 1H NMR spectrum [chemicalbook.com]
- 14. 2-Bromo-4-thiazolecarboxylic acid(5198-88-9) 1H NMR spectrum [chemicalbook.com]
- 15. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.ie [fishersci.ie]
- 18. tcichemicals.com [tcichemicals.com]
- 19. aksci.com [aksci.com]
- 20. This compound - Safety Data Sheet [chemicalbook.com]
Spectroscopic Data for 4-Bromo-2-(trimethylsilyl)thiazole: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-2-(trimethylsilyl)thiazole is a key heterocyclic building block in organic synthesis, particularly valued in the construction of complex thiazole-containing molecules. Its utility is prominent in the development of pharmaceuticals and agrochemicals. The strategic placement of a bromo group at the 4-position and a trimethylsilyl (TMS) group at the 2-position offers synthetic chemists a versatile platform for a variety of chemical transformations. The TMS group can activate the thiazole ring for electrophilic substitution or be replaced in cross-coupling reactions, while the bromo substituent provides a handle for introducing further molecular complexity through reactions like Suzuki or Stille couplings. A thorough understanding of its spectroscopic properties is fundamental for its correct identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed overview of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound.
Molecular Structure and Properties
The structural representation and key properties of this compound are summarized below.
| Property | Value |
| Chemical Formula | C₆H₁₀BrNSSi |
| Molecular Weight | 236.20 g/mol |
| CAS Number | 108306-53-2 |
| Appearance | Liquid |
| Density | 1.384 g/mL at 25 °C |
Spectroscopic Data Analysis
A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While readily available, open-access experimental spectra are limited, the expected spectral features can be predicted based on the molecular structure and data from closely related compounds. The seminal work on the synthesis of silylated thiazoles by Dondoni et al. provides a foundational understanding of these molecules.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum of this compound is expected to be simple and highly informative.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | Singlet | 1H | H-5 (thiazole ring) |
| ~0.3 | Singlet | 9H | -Si(CH₃)₃ |
Interpretation:
-
Thiazole Proton (H-5): A single proton is attached to the thiazole ring at the 5-position. Due to the absence of adjacent protons, its signal is expected to appear as a sharp singlet. Its chemical shift will be in the aromatic region, influenced by the electron-withdrawing effects of the nitrogen and sulfur atoms and the bromine atom.
-
Trimethylsilyl Protons (-Si(CH₃)₃): The nine protons of the three methyl groups attached to the silicon atom are chemically equivalent. Therefore, they will give rise to a single, strong singlet signal at a characteristically upfield chemical shift, typically around 0.3 ppm.
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2 (thiazole ring) |
| ~125 | C-5 (thiazole ring) |
| ~115 | C-4 (thiazole ring) |
| ~ -1 | -Si(CH₃)₃ |
Interpretation:
-
Thiazole Carbons: Three distinct signals are expected for the carbon atoms of the thiazole ring. The carbon atom at the 2-position (C-2), bonded to the nitrogen, sulfur, and silicon atoms, will be the most deshielded and appear at the lowest field. The carbon at the 4-position (C-4), bearing the bromine atom, will be significantly shielded compared to C-2. The carbon at the 5-position (C-5) will resonate at a chemical shift intermediate to C-2 and C-4.
-
Trimethylsilyl Carbons: The three equivalent methyl carbons of the TMS group will exhibit a single signal at a very upfield chemical shift, typically below 0 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine and silicon isotopes will lead to a characteristic isotopic pattern in the mass spectrum.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 235/237 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| 220/222 | Fragment ion corresponding to the loss of a methyl group ([M-CH₃]⁺). |
| 73 | Fragment ion corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺). |
Interpretation:
The mass spectrum will prominently display the molecular ion peak with its characteristic isotopic signature for a monobrominated compound. The base peak is often the trimethylsilyl cation at m/z 73, which is a very stable fragment. Another significant fragment would arise from the loss of a methyl radical from the molecular ion. PubChem provides predicted mass-to-charge ratios for various adducts which can be useful in high-resolution mass spectrometry analysis.[2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretching (aromatic, thiazole ring) |
| ~2960, 2900 | C-H stretching (aliphatic, CH₃ of TMS) |
| ~1450-1550 | C=C and C=N stretching (thiazole ring) |
| ~1250 | Si-C stretching (symmetric deformation of Si-(CH₃)₃) |
| ~840 | Si-C stretching (rocking of Si-(CH₃)₃) |
| ~700-800 | C-Br stretching |
Interpretation:
The IR spectrum will show characteristic absorption bands for the C-H bonds of the thiazole ring and the TMS group. The vibrations of the thiazole ring will appear in the fingerprint region. The strong bands corresponding to the Si-C stretching and deformation modes of the TMS group are highly characteristic and useful for confirming its presence.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
Infrared Spectroscopy
-
Sample Preparation: As the compound is a liquid, a neat spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Visualizations
Molecular Structure of this compound
Caption: 2D structure of this compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic data for this compound provides a definitive fingerprint for its identification and characterization. The combination of NMR, MS, and IR spectroscopy allows for a complete structural elucidation and purity assessment, which are critical for its application in synthetic organic chemistry. This guide serves as a valuable resource for researchers utilizing this versatile building block in their synthetic endeavors.
References
A Comprehensive Technical Guide to the Regioselective Synthesis of 4-Bromo-2-(trimethylsilyl)thiazole
An In-depth Guide for Chemical Researchers and Drug Development Professionals
Executive Summary: The Strategic Importance of Silylated Thiazoles
The thiazole nucleus is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold. Functionalization of the thiazole ring is therefore a critical task in drug discovery and development. 4-Bromo-2-(trimethylsilyl)thiazole stands out as a particularly valuable synthetic intermediate. The trimethylsilyl (TMS) group at the C2 position serves as a versatile handle for further elaboration via cross-coupling reactions, while the bromine atom at C4 provides an orthogonal site for subsequent functionalization.
This guide provides a detailed, scientifically-grounded protocol for the synthesis of this compound from the readily available starting material, 2,4-dibromothiazole. We will delve into the mechanistic underpinnings of the reaction's high regioselectivity, provide a robust, step-by-step experimental workflow, and discuss critical parameters for safety, optimization, and troubleshooting.
The Core Principle: Regioselective Lithium-Halogen Exchange
The synthesis hinges on a highly regioselective lithium-halogen exchange reaction. The key challenge is to selectively replace the bromine atom at the C2 position with a lithium atom, leaving the C4 bromine untouched. This is followed by an electrophilic quench with chlorotrimethylsilane (TMSCl) to install the desired silyl group.
Mechanistic Rationale for C2 Selectivity
The preferential reaction at the C2 position of the thiazole ring is a well-established phenomenon in organometallic chemistry. The acidity of the C2 proton in a parent thiazole is significantly higher than that of the C4 or C5 protons, making it the primary site for deprotonation. In the case of 2,4-dibromothiazole, the reaction proceeds not by deprotonation but by a lithium-halogen exchange. The C2 position is electronically distinct due to its proximity to both the sulfur and nitrogen heteroatoms. This electronic environment makes the C2-Br bond more susceptible to nucleophilic attack by an organolithium reagent like n-butyllithium (n-BuLi) compared to the C4-Br bond.
The reaction proceeds as follows:
-
Lithium-Halogen Exchange: The highly nucleophilic butyl group from n-BuLi attacks the electrophilic bromine atom at the C2 position. This forms a transient, highly reactive 2-lithio-4-bromothiazole intermediate and bromobutane as a byproduct.
-
Electrophilic Quench: The 2-lithiated intermediate, a potent nucleophile, readily attacks the electrophilic silicon atom of chlorotrimethylsilane (TMSCl). This forms a stable C-Si bond and lithium chloride as a salt byproduct.
Strict anhydrous conditions and low temperatures (typically -78 °C) are imperative. n-Butyllithium is a pyrophoric reagent that reacts violently with water and protic solvents.[1][2] Low temperatures are essential to prevent side reactions and potential degradation of the thermally sensitive lithiated intermediate.[3]
Detailed Experimental Protocol
This protocol is designed as a self-validating system, with explanations for each critical step. Adherence to anhydrous techniques and safety precautions is paramount.
Reagents and Equipment
| Reagent / Equipment | Purpose | Key Considerations |
| 2,4-Dibromothiazole | Starting Material | Ensure high purity (>97%). |
| n-Butyllithium (n-BuLi) | Lithiating Agent | Typically 1.6 M or 2.5 M in hexanes. Pyrophoric; handle under inert gas.[2] |
| Chlorotrimethylsilane (TMSCl) | Silylating Agent | Corrosive and moisture-sensitive. Use freshly distilled or from a sealed bottle. |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Must be thoroughly dried (e.g., over sodium/benzophenone) to prevent quenching of n-BuLi. |
| Saturated NH₄Cl (aq.) | Quenching Solution | Safely neutralizes any remaining organolithium species.[4][5] |
| Diethyl Ether / Ethyl Acetate | Extraction Solvent | For product isolation during work-up. |
| Anhydrous Na₂SO₄ or MgSO₄ | Drying Agent | To remove residual water from the organic phase. |
| Three-neck round-bottom flask | Reaction Vessel | Allows for inert gas inlet, reagent addition, and temperature monitoring. |
| Schlenk line / Inert gas supply | Inert Atmosphere | Essential for handling air and moisture-sensitive reagents.[1] |
| Dry ice/acetone bath | Cooling | To maintain the reaction temperature at -78 °C.[2] |
| Syringes and needles | Reagent Transfer | For precise, anaerobic transfer of n-BuLi and TMSCl. |
Step-by-Step Synthesis Workflow
1. Apparatus Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas.
2. Reaction Execution:
-
Charge the reaction flask with 2,4-dibromothiazole (1.0 eq).
-
Add anhydrous THF via cannula or syringe to dissolve the starting material (concentration typically 0.2-0.5 M).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C. Rationale: Slow addition prevents localized heating, which can lead to side reactions.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Add chlorotrimethylsilane (1.2 eq) dropwise via syringe. A mild exotherm may be observed. Rationale: A slight excess of TMSCl ensures complete trapping of the lithiated intermediate.
-
After the addition is complete, stir the reaction at -78 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1-2 hours.
3. Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.[4] Caution: This can be exothermic.
-
Transfer the biphasic mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to afford this compound as a liquid.
Safety, Troubleshooting, and Optimization
Critical Safety Considerations
-
n-Butyllithium: Pyrophoric and corrosive.[1][2] It will ignite spontaneously on contact with air. All transfers must be performed under an inert atmosphere using proper syringe techniques. Any residual n-BuLi should be quenched carefully with a less reactive alcohol like isopropanol at low temperature before final quenching with water.
-
Chlorotrimethylsilane: Corrosive, flammable, and reacts with moisture to produce HCl gas.[4] Handle in a well-ventilated fume hood.
-
Cryogenic Bath: Dry ice and acetone can cause severe burns upon skin contact. Wear appropriate thermal gloves.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet solvent or glassware. 2. Degraded n-BuLi reagent. 3. Reaction temperature too high. | 1. Ensure all equipment is rigorously dried and solvent is anhydrous. 2. Titrate the n-BuLi solution before use to determine its exact molarity. 3. Maintain strict temperature control at -78 °C during lithiation. |
| Formation of Side Products | 1. Scrambling of bromine/lithium positions due to elevated temperature. 2. Formation of 2,5-dibromo- or other isomers. | 1. Ensure efficient stirring and slow addition of n-BuLi to dissipate heat. 2. Confirm the purity of the 2,4-dibromothiazole starting material. |
| Difficult Purification | 1. Presence of silicone grease or other non-polar impurities. 2. Co-elution of product with bromobutane. | 1. Use high-vacuum grease sparingly or opt for Teflon sleeves. 2. Ensure bromobutane and residual solvent are thoroughly removed on a rotary evaporator before final purification. |
Conclusion
The selective synthesis of this compound from 2,4-dibromothiazole is a robust and reliable transformation that provides access to a highly versatile chemical building block. The success of this procedure is predicated on a firm understanding of the underlying mechanism of regioselective lithium-halogen exchange and meticulous execution of experimental techniques, particularly with respect to maintaining anhydrous conditions and low temperatures. By following the detailed protocol and safety guidelines outlined in this document, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and materials science.
References
The Strategic Role of the C-Br Bond in 4-Bromo-2-(trimethylsilyl)thiazole: A Technical Guide to its Synthesis and Reactivity
Foreword for the Modern Medicinal Chemist
In the landscape of contemporary drug discovery and development, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, the thiazole nucleus holds a privileged position, forming the core of numerous approved therapeutics and clinical candidates. This guide focuses on a particularly versatile reagent, 4-Bromo-2-(trimethylsilyl)thiazole, and provides an in-depth exploration of the synthesis, reactivity, and strategic applications centered around its C-Br bond. For researchers, scientists, and drug development professionals, understanding the nuances of this bond's reactivity is key to unlocking novel synthetic pathways and accelerating the discovery of next-generation therapeutics.
Synthesis and Characterization of this compound
The strategic placement of the bromine atom at the 4-position and the trimethylsilyl (TMS) group at the 2-position of the thiazole ring creates a bifunctional building block with orthogonal reactivity. The synthesis of this key intermediate is conceptually straightforward, typically proceeding through the regioselective bromination of 2-(trimethylsilyl)thiazole.
Synthetic Approach: Electrophilic Bromination
The most common route to this compound involves the electrophilic bromination of the readily available 2-(trimethylsilyl)thiazole. The electron-donating nature of the sulfur atom and the silyl group directs the bromination to the C5 and C4 positions. However, steric hindrance from the bulky trimethylsilyl group at C2 favors the formation of the 4-bromo isomer. N-Bromosuccinimide (NBS) is a preferred brominating agent for this transformation as it offers milder reaction conditions compared to elemental bromine, thus minimizing side reactions.[1][2]
A general workflow for the synthesis is depicted below:
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound.
Materials:
-
2-(Trimethylsilyl)thiazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
Procedure:
-
To a solution of 2-(trimethylsilyl)thiazole (1.0 eq) in anhydrous acetonitrile under an argon atmosphere at 0 °C, add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization Data
| Property | Value |
| Molecular Formula | C₆H₁₀BrNSSi[3] |
| Molecular Weight | 236.20 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 80-85 °C |
| Density | 1.384 g/mL at 25 °C |
| CAS Number | 108306-53-2 |
Note: Spectroscopic data (¹H NMR, ¹³C NMR) should be acquired to confirm the structure and purity of the synthesized compound.
Reactivity of the C-Br Bond: A Gateway to Molecular Diversity
The C-Br bond at the 4-position of the thiazole ring is the primary site of reactivity for introducing molecular complexity. The presence of the 2-trimethylsilyl group plays a crucial, albeit indirect, role in modulating this reactivity. It primarily serves as a stable, sterically bulky group that can later be transformed, but its electronic influence on the C4-Br bond is less pronounced than its utility in directing initial synthesis and providing a secondary reactive handle.
Halogen-Metal Exchange: Generating a Nucleophilic Thiazole
One of the most powerful transformations of the C4-Br bond is the halogen-metal exchange reaction, which converts the electrophilic carbon into a potent nucleophile.[4] This is typically achieved using organolithium reagents at low temperatures.
Caption: Halogen-metal exchange and subsequent electrophilic quench.
This in situ generated organolithium species is highly reactive and can be quenched with a wide array of electrophiles, including aldehydes, ketones, esters, alkyl halides, and carbon dioxide, to introduce diverse functionalities at the 4-position.
Expert Insight: The choice of organolithium reagent and reaction conditions is critical. While n-butyllithium is commonly used, t-butyllithium can sometimes offer advantages in terms of reaction rate.[1] Cryogenic temperatures (-78 °C) are essential to prevent side reactions, such as the decomposition of the lithiated intermediate.[5]
Palladium-Catalyzed Cross-Coupling Reactions
The C4-Br bond is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds with high efficiency and functional group tolerance.
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between the thiazole core and various aryl or vinyl boronic acids or esters.[6]
General Protocol for Suzuki-Miyaura Coupling:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid/ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Perform an aqueous workup, followed by extraction and purification by column chromatography.
The yields for Suzuki couplings of bromo-heterocycles are generally good to excellent, contingent on the specific coupling partners and optimization of reaction conditions.
The Stille coupling provides an alternative for C-C bond formation, utilizing organostannane reagents.[7] A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane reagents.[8]
General Protocol for Stille Coupling:
-
Combine this compound (1.0 eq), the organostannane (1.0-1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) in an anhydrous, degassed solvent (e.g., toluene, DMF).
-
Heat the reaction mixture under an inert atmosphere.
-
Upon completion, the reaction is worked up, and the often-toxic tin byproducts are removed during purification.
The Sonogashira coupling is the method of choice for introducing alkynyl moieties onto the thiazole ring, reacting the C4-Br bond with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.[9]
General Protocol for Sonogashira Coupling:
-
To a mixture of this compound (1.0 eq), the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI) in an anhydrous solvent (e.g., THF, DMF), add a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction at room temperature or with gentle heating until completion.
-
Perform a standard workup and purification to isolate the 4-alkynylthiazole product.
Comparative Reactivity and the Role of the Trimethylsilyl Group:
While direct quantitative comparisons for this compound are not extensively documented in readily available literature, the principles of heterocyclic chemistry suggest that the trimethylsilyl group at the 2-position primarily exerts its influence through steric effects during synthesis and by providing a site for subsequent functionalization. Its electronic effect on the reactivity of the C4-Br bond in cross-coupling reactions is generally considered to be less significant than the inherent electronic properties of the thiazole ring itself. The primary advantage of the TMS group is its role as a stable placeholder that can be easily removed or converted to other functional groups post-coupling, thereby increasing the synthetic utility of the coupled products.
Strategic Applications in Drug Discovery
The functionalized thiazole core, readily accessible through the reactions of this compound, is a cornerstone in the design of a wide range of therapeutic agents.
Synthesis of COX-2 Inhibitors
Thiazole-containing compounds have been extensively investigated as selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain.[10][11] The ability to rapidly diversify the 4-position of the thiazole ring through cross-coupling reactions allows for the exploration of structure-activity relationships to optimize potency and selectivity.[12][13]
Development of HIV Protease Inhibitors
The thiazole moiety is a key pharmacophore in several potent HIV protease inhibitors.[14][15] The synthetic versatility of this compound makes it an attractive starting material for the construction of complex thiazole-containing ligands that can interact with the active site of the HIV protease enzyme.[16][17]
Elaboration of Epothilone Analogues
Epothilones are a class of potent anticancer agents that stabilize microtubules.[18] The thiazole side chain is crucial for their biological activity, and synthetic analogues with modified thiazole rings have been a major focus of research to improve their therapeutic index.[19][20] The reactivity of the C-Br bond in silylated bromothiazoles provides a strategic entry point for the synthesis of novel epothilone analogues.[21]
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. The strategic placement of the bromine atom and the trimethylsilyl group provides two orthogonal points for functionalization, with the C-Br bond serving as the primary gateway for diversification through halogen-metal exchange and an array of palladium-catalyzed cross-coupling reactions. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical industry, a thorough understanding and strategic application of the reactivity of this compound will undoubtedly continue to fuel innovation and accelerate the discovery of new medicines.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. PubChemLite - 4-bromo-2-(trimethylsilyl)-1,3-thiazole (C6H10BrNSSi) [pubchemlite.lcsb.uni.lu]
- 4. knowledge share | KnowledgeShare [knowledge-share.eu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors | Semantic Scholar [semanticscholar.org]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. Stille Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel inhibitors of HIV protease: design, synthesis and biological evaluation of picomolar inhibitors containing cyclic P1/P2 scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design and Synthesis of Highly Potent HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2-ligands: Structure-Activity Studies, Biological and X-ray Structural Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis of epothilones A and B in solid and solution phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of epothilone analogues by antibody-catalyzed resolution of thiazole aldol synthons on a multigram scale. Biological consequences of C-13 alkylation of epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. apps.dtic.mil [apps.dtic.mil]
A Comprehensive Technical Guide to the Synthesis of 4-Bromo-2-(trimethylsilyl)thiazole
Abstract
4-Bromo-2-(trimethylsilyl)thiazole is a pivotal heterocyclic building block in contemporary organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive trimethylsilyl group at the C-2 position and a bromine atom at the C-4 position, allows for sequential and site-selective cross-coupling reactions. This guide provides a detailed exploration of the principal synthetic methodologies for its preparation, focusing on the regioselective functionalization of 2,4-dibromothiazole. We delve into the mechanistic underpinnings of bromine-metal exchange reactions, offer field-proven experimental protocols, and present a comparative analysis of key methods to empower researchers in drug discovery and chemical development with a robust and practical understanding of its synthesis.
Introduction: The Strategic Value of the Thiazole Scaffold
The thiazole ring is a privileged scaffold in chemistry, forming the core of numerous biologically active compounds, including pharmaceuticals, natural products, and agrochemicals.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules with diverse therapeutic activities, from antimicrobial to anticancer agents.[4]
Within this class, this compound (CAS No. 108306-53-2) has emerged as a particularly versatile intermediate.[5][6] The trimethylsilyl (TMS) group at the C-2 position serves as a stable yet reactive handle, enabling a variety of transformations, while the C-4 bromine atom provides an orthogonal site for subsequent functionalization, typically through palladium-catalyzed cross-coupling reactions.[5][7] This guide focuses on the most reliable and efficient synthetic routes to this valuable compound, emphasizing the chemical principles that ensure high yield and regioselectivity.
Core Synthetic Strategy: Regioselective Functionalization of 2,4-Dibromothiazole
The most direct and widely adopted approach for synthesizing this compound begins with the commercially available precursor, 2,4-dibromothiazole.[8][9][10] The success of this strategy hinges on the inherent difference in reactivity between the C-2 and C-4 positions of the thiazole ring.
Principle of Regioselectivity: The proton at the C-2 position of the thiazole ring is significantly more acidic than those at C-4 or C-5.[4][11] This heightened acidity makes the C-2 position the kinetic site for deprotonation by strong bases. Consequently, in a bromine-metal exchange reaction, the bromine atom at the C-2 position is preferentially swapped for a metal (typically lithium or magnesium). This generates a nucleophilic organometallic intermediate at C-2, while leaving the less reactive C-4 bromine atom untouched, setting the stage for a regioselective electrophilic quench.[12][13]
The overall process can be visualized as a three-stage workflow: activation of the starting material via bromine-metal exchange, regioselective reaction with the silyl electrophile, and subsequent work-up and purification.
Caption: High-level workflow for the synthesis of this compound.
Methodology I: Synthesis via Bromine-Lithium Exchange
This classic method employs an organolithium reagent, such as n-butyllithium (n-BuLi), to perform a rapid bromine-lithium exchange at low temperatures.[8][14] The resulting 2-lithio-4-bromothiazole is a potent nucleophile that readily reacts with trimethylsilyl chloride (TMSCl).
Mechanistic Rationale: The Br-Li exchange is believed to proceed through an "ate" complex, where the nucleophilic alkyl group from the organolithium reagent attacks the bromine atom.[15] This equilibrium-driven process is rapid at -78 °C and effectively generates the desired aryllithium species. The extremely low temperature is critical to prevent side reactions and to maintain the stability of the 2-lithiated thiazole, which is known to be thermally labile.[12]
Caption: Synthesis via regioselective bromine-lithium exchange and silylation.
-
Materials & Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is required. All reagents and solvents must be anhydrous.
-
Step 1: Reaction Setup: Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Step 2: Lithiation: Slowly add n-butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 30-45 minutes.
-
Step 3: Electrophilic Quench: Add trimethylsilyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Step 4: Work-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Step 5: Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
| Parameter | Typical Value | Source |
| Yield | 65-85% | [8][16] |
| Form | Colorless to pale yellow liquid | [17] |
| Boiling Point | 80-85 °C (at reduced pressure) | [5] |
| ¹H NMR (CDCl₃) | δ ≈ 7.3 (s, 1H, H-5), δ ≈ 0.3 (s, 9H, Si(CH₃)₃) | - |
| ¹³C NMR (CDCl₃) | δ ≈ 165 (C-2), 130 (C-4), 125 (C-5), -1.0 (Si(CH₃)₃) | - |
Methodology II: Synthesis via Bromine-Magnesium Exchange
An excellent alternative to the use of organolithium reagents is the bromine-magnesium exchange, often facilitated by reagents like isopropylmagnesium chloride (i-PrMgCl), a protocol advanced by Knochel and others.[12]
Rationale and Advantages: The primary advantage of this method is the enhanced stability of the resulting 2-thiazolyl Grignard reagent compared to its lithium counterpart.[12] 2-Thiazolylmagnesium reagents exhibit greater thermal stability, being stable even at ambient temperatures, which can be beneficial for scalability and reaction control.[12] This robustness can lead to cleaner reactions with fewer side products, simplifying purification.
Caption: Synthesis via regioselective bromine-magnesium exchange.
-
Materials & Setup: As described in Methodology I, ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (N₂ or Ar).
-
Step 1: Reaction Setup: Dissolve 2,4-dibromothiazole (1.0 eq) in anhydrous THF and cool the solution to -10 °C.
-
Step 2: Grignard Formation: Add isopropylmagnesium chloride (1.1 eq, typically 2.0 M in THF) dropwise, maintaining the temperature between -10 °C and 0 °C. Stir the mixture in this temperature range for 1 hour to ensure complete formation of the Grignard reagent.
-
Step 3: Electrophilic Quench: Cool the mixture back to -10 °C and add trimethylsilyl chloride (1.2 eq) dropwise.
-
Step 4: Work-up and Purification: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl and perform the extraction and purification as detailed in Methodology I.
Safety, Handling, and Troubleshooting
Safety Precautions:
-
Organolithium Reagents (n-BuLi): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using syringe techniques.
-
Grignard Reagents (i-PrMgCl): Flammable and water-reactive. Handle under an inert atmosphere.
-
Trimethylsilyl Chloride (TMSCl): Corrosive and moisture-sensitive. Reacts with water to produce HCl gas. Work in a well-ventilated fume hood.
-
Halogenated Thiazoles: Irritating and potentially toxic. Avoid inhalation and skin contact.
Common Troubleshooting:
-
Low Yield: Often due to moisture in the reaction vessel or solvents, which quenches the organometallic intermediate. Ensure rigorous drying of all apparatus and use of anhydrous solvents.
-
Formation of Side Products: If the temperature is not adequately controlled during the addition of the organometallic reagent, scrambling or reaction at the C-4 position can occur. Slow, dropwise addition at the specified low temperature is crucial.
-
Incomplete Reaction: Ensure sufficient reaction time for both the metal-halogen exchange and the electrophilic quench steps. Using a slight excess of the organometallic reagent and TMSCl can help drive the reaction to completion.
Conclusion
The synthesis of this compound is most efficiently and reliably achieved through the regioselective metallation of 2,4-dibromothiazole. Both bromine-lithium and bromine-magnesium exchange protocols provide excellent yields, with the choice often depending on laboratory preference and sensitivity to the thermal lability of the intermediates. The Grignard-based approach offers superior stability, making it a highly attractive and robust method for both small-scale and large-scale preparations. Mastery of this synthesis provides chemists with a powerful and versatile tool for the construction of complex, functionalized thiazole derivatives for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound [myskinrecipes.com]
- 6. This compound 95 108306-53-2 [sigmaaldrich.com]
- 7. Synthesis of 2-Substituted Thiazoles | Tetrahedron [thsci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lookchem.com [lookchem.com]
- 10. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Page loading... [wap.guidechem.com]
Methodological & Application
The Synthetic Versatility of 4-Bromo-2-(trimethylsilyl)thiazole in Palladium-Catalyzed Cross-Coupling Reactions: A Guide for Researchers
Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions have cemented its status as a "privileged scaffold." This means that the thiazole core is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The strategic functionalization of the thiazole ring is therefore a critical endeavor in the quest for novel therapeutics.[4] The 2,4-disubstituted thiazole framework, in particular, is a common feature in many bioactive molecules.[2][5]
This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-Bromo-2-(trimethylsilyl)thiazole, a versatile and highly valuable building block for the synthesis of complex 2,4-disubstituted thiazoles. We will delve into the mechanistic rationale behind various coupling strategies, provide detailed, field-proven protocols, and discuss the strategic role of the trimethylsilyl (TMS) group.
The Strategic Role of the 2-(Trimethylsilyl) Group
The presence of the trimethylsilyl (TMS) group at the 2-position of the thiazole ring is not merely incidental; it is a deliberate strategic choice that imparts several advantages in organic synthesis. The TMS group serves as a robust protecting group for the otherwise reactive C-H bond at the 2-position, preventing unwanted side reactions such as lithiation or direct arylation at this site during the functionalization of the 4-position. This ensures high regioselectivity in the cross-coupling reactions.
Furthermore, the TMS group can be chemoselectively cleaved under mild conditions post-coupling, unmasking a reactive site for subsequent transformations. This sequential functionalization strategy allows for the controlled and divergent synthesis of a wide array of complex thiazole derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide a direct and efficient route to introduce a diverse range of substituents at the 4-position.
Workflow for the Synthesis of 2,4-Disubstituted Thiazoles
The general workflow for the synthesis of 2,4-disubstituted thiazoles using this compound as a starting material is depicted below. This two-stage process involves an initial palladium-catalyzed cross-coupling reaction at the C4-Br bond, followed by the optional removal of the TMS protecting group at C2, which can then be followed by a second functionalization at that position.
Caption: General workflow for the synthesis of 2,4-disubstituted thiazoles.
Detailed Application Notes and Protocols
The following sections provide detailed protocols for the most common palladium-catalyzed cross-coupling reactions with this compound. These protocols are based on established methodologies and provide a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling: Formation of C-C (Aryl) Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or its ester.[6] This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Dioxane/H₂O | 95 | 10 | 78 |
| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 5 | 88 |
Note: The data in this table is representative and compiled from typical outcomes for similar Suzuki-Miyaura couplings. Actual yields may vary depending on the specific substrate and reaction conditions.
Stille Coupling: A Robust C-C Bond Forming Reaction
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by palladium.[7] It is known for its tolerance of a wide variety of functional groups, and the organostannane reagents are generally stable to air and moisture.[8] However, a significant drawback is the toxicity of the tin reagents and byproducts.[8]
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Optional: Additive (e.g., LiCl, CuI)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the organostannane (1.1 eq) in the anhydrous solvent.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and any additives.
-
Degas the solution by bubbling with argon for 10-15 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[10]
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)
-
Copper(I) iodide (CuI, 2-5 mol%)
-
Amine base (e.g., Triethylamine or Diisopropylamine, 2.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and CuI (4 mol%).
-
Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution.
-
Wash the organic layer with brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Coupling: Vinylation of the Thiazole Ring
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base.[11] This reaction is a powerful tool for the synthesis of substituted alkenes.[12]
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., P(o-tolyl)₃, 4-10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 1.5 equivalents)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound (1.0 eq), the palladium catalyst (e.g., Pd(OAc)₂, 3 mol%), the phosphine ligand (6 mol%), and the base (1.5 eq).
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent and the alkene (1.5 eq) via syringe.
-
Heat the reaction mixture to 100-140 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Post-Coupling Manipulation: Protodesilylation
A key advantage of using this compound is the ability to remove the TMS group after the desired functionalization at the 4-position. This unmasks the 2-position for further synthetic elaboration or to yield the final 4-substituted thiazole.
Experimental Protocol: Protodesilylation
Materials:
-
4-Substituted-2-(trimethylsilyl)thiazole
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equivalents)
-
Anhydrous THF
Procedure:
-
Dissolve the 4-substituted-2-(trimethylsilyl)thiazole in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the TBAF solution dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the product by flash column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of 2,4-disubstituted thiazoles. The strategic use of the TMS group as a removable directing group allows for the regioselective functionalization of the thiazole ring through a variety of robust and high-yielding palladium-catalyzed cross-coupling reactions. The protocols outlined in this application note provide a solid foundation for researchers in drug discovery and materials science to access a wide array of novel thiazole derivatives. The continued development of more efficient and sustainable catalytic systems will undoubtedly further expand the utility of this important synthetic intermediate.
References
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Stille Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Suzuki coupling protocol using 4-Bromo-2-(trimethylsilyl)thiazole
An Application Guide to the Suzuki-Miyaura Coupling of 4-Bromo-2-(trimethylsilyl)thiazole
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Silylated Thiazoles in Synthesis
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, prized for its mild conditions and exceptional functional group tolerance.[4][5][6]
This guide focuses on a specialized building block, This compound , which offers unique synthetic advantages. The presence of the trimethylsilyl (TMS) group at the 2-position provides a strategic tool for chemists; it can serve as a stable protecting group, a directing group for subsequent reactions, or be readily cleaved to reveal a reactive site.[7][8][9] The bromine atom at the 4-position provides a reliable handle for palladium-catalyzed cross-coupling, enabling the precise introduction of aryl or heteroaryl substituents. This application note provides an in-depth mechanistic overview, a detailed experimental protocol, and field-proven insights for successfully employing this versatile reagent in Suzuki-Miyaura coupling reactions.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organohalide with an organoboron compound.[4][10] The catalytic cycle, which is fundamental to understanding and optimizing the reaction, proceeds through three key elementary steps:
-
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a new organopalladium(II) complex. The reactivity for this step generally follows the trend I > Br > Cl.[5]
-
Transmetalation : The organoboron species (e.g., an arylboronic acid) is first activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) intermediate.[4][11] This step is often the rate-determining step of the cycle.
-
Reductive Elimination : The two organic groups on the palladium center couple, forming the desired C-C bond in the final product. This step regenerates the active Palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[5][10]
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. Optimization may be required for specific substrates.[12][13][14]
Materials and Reagents
-
Substrate : this compound (1.0 eq)[15]
-
Coupling Partner : Arylboronic acid (1.2–1.5 eq)
-
Palladium Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%) OR a combination of Palladium(II) acetate [Pd(OAc)₂] (2–4 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos) (4–8 mol%)
-
Base : Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0–3.0 eq)
-
Solvent : Anhydrous and degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio)
-
Inert Gas : Argon or Nitrogen
-
Work-up Reagents : Ethyl acetate, deionized water, brine
-
Purification : Anhydrous sodium sulfate (Na₂SO₄), silica gel for column chromatography
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13][14]
-
Solvent Addition : Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to the flask. The typical reaction concentration is 0.1–0.2 M with respect to the starting halide.
-
Reaction Execution : Immerse the flask in a preheated oil bath (typically 80–110 °C) and stir vigorously.[13]
-
Monitoring : Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4–24 hours.
-
Work-up : Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.[16]
-
Washing and Drying : Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[16]
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-2-(trimethylsilyl)thiazole product.
Optimization and Data Summary
Achieving high yields in Suzuki-Miyaura couplings, especially with heteroaryl halides, often requires optimization of several parameters.[17][18][19] The following table summarizes key variables and common choices that researchers can screen to identify the optimal conditions for their specific substrate combination.
| Parameter | Common Options & Considerations | Rationale & Cited Insights |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄ is often used directly. Pd(OAc)₂ and Pd₂(dba)₃ are pre-catalysts that form the active Pd(0) species in situ and require an external ligand.[20][21] |
| Ligand | PPh₃, Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), dppf | Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, which is particularly useful for less reactive halides.[22][23] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The base is crucial for activating the boronic acid.[11] Cs₂CO₃ is more soluble and often more effective but also more expensive. K₃PO₄ is a strong base that can be effective in challenging couplings.[24] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂O | Aprotic polar solvents are common. The addition of water often accelerates the transmetalation step. Anhydrous conditions can be beneficial to prevent protodeboronation.[25] |
| Temperature | 80 °C to 120 °C (Reflux) | Higher temperatures generally increase reaction rates. Microwave irradiation can significantly shorten reaction times.[20][24] |
| Molar Ratios | Halide:Boronic Acid:Base (1 : 1.2-1.5 : 2-3) | A slight excess of the boronic acid is typically used to drive the reaction to completion. A stoichiometric excess of the base is required. |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Inappropriate base/solvent combination. | Screen different palladium catalysts and ligands (see table above). Ensure the solvent was properly degassed. Increase the reaction temperature or switch to a higher-boiling solvent. Try a stronger or more soluble base like Cs₂CO₃ or K₃PO₄. |
| Debromination | The bromo-thiazole is reduced instead of coupled. | This side reaction can sometimes compete with the desired coupling.[26] Consider using a different base (e.g., K₃PO₄ instead of an alkoxide) or a different catalyst/ligand system that favors cross-coupling over reduction. |
| Protodeboronation | The boronic acid is protonated and removed from the reaction before it can transmetalate. | This is common in aqueous, basic conditions.[5] Try using anhydrous conditions with a base like potassium fluoride (KF) or adding a Lewis acid additive like trimethyl borate.[11][25] |
| Homocoupling | The boronic acid couples with itself to form a biaryl byproduct. | This can occur at high temperatures or with certain catalyst systems. Lowering the catalyst loading or temperature may help. Slow addition of the boronic acid can also minimize this side reaction. |
References
- 1. researchgate.net [researchgate.net]
- 2. discover.library.noaa.gov [discover.library.noaa.gov]
- 3. Application and synthesis of thiazole ring in clinically approved drugs. | Semantic Scholar [semanticscholar.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. ocf.berkeley.edu [ocf.berkeley.edu]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of trimethylsilylthiazoles with ketens: a new route to regioselective functionalisation of the thiazole ring | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. This compound 95 108306-53-2 [sigmaaldrich.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. scilit.com [scilit.com]
- 24. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Stille Coupling of 4-Bromo-2-(trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Functionalized Thiazoles
The thiazole motif is a cornerstone in medicinal chemistry and materials science, appearing in a multitude of biologically active compounds and functional materials. The ability to selectively functionalize the thiazole ring at specific positions is therefore of paramount importance for the development of novel molecular entities. The Stille cross-coupling reaction offers a powerful and versatile tool for the formation of carbon-carbon bonds, demonstrating remarkable functional group tolerance and stability of the requisite organostannane reagents to air and moisture.[1][2] This guide provides a detailed technical overview and actionable protocols for the Stille coupling of 4-Bromo-2-(trimethylsilyl)thiazole, a versatile building block for the synthesis of complex molecules. The presence of the trimethylsilyl (TMS) group at the 2-position and a bromine atom at the 4-position allows for sequential and site-selective functionalization, making this substrate particularly valuable in multi-step synthetic strategies.
Mechanistic Overview: The Palladium-Catalyzed Stille Coupling Cycle
The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions, as well as for troubleshooting. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[5]
-
Transmetalation: The organostannane reagent exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step of the reaction.[5]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.[5]
Each of these steps can be influenced by the choice of catalyst, ligands, solvent, and additives, thereby affecting the overall efficiency and selectivity of the reaction.
Figure 1: Catalytic cycle of the Stille cross-coupling reaction.
Core Directive: Experimental Design and Optimization
The successful Stille coupling of this compound hinges on the judicious selection of several key parameters. The following sections provide a detailed rationale for these choices.
Catalyst Selection: The Heart of the Reaction
A variety of palladium sources can be employed, including both Pd(0) and Pd(II) precatalysts.[3]
-
Pd(0) Sources: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used and are often effective.[2]
-
Pd(II) Precatalysts: Palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are also frequently used. These are reduced in situ to the active Pd(0) species.[3]
For substrates that are poor partners in oxidative addition, the choice of ligand is critical. Bulky, electron-rich phosphine ligands can significantly accelerate the reaction.[6]
Ligands: Fine-Tuning Reactivity and Stability
The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many Stille couplings.
-
Tri(o-tolyl)phosphine (P(o-tol)₃): A more electron-rich and bulkier ligand that can enhance the rate of oxidative addition.
-
XPhos: A bulky biaryl phosphine ligand that has shown excellent performance in challenging cross-coupling reactions.[6]
Solvent Choice: A Critical Parameter
The solvent can influence the solubility of reagents and intermediates, as well as the reaction kinetics.
-
Toluene and Dioxane: Non-polar aprotic solvents that are widely used and often provide good results.
-
N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP): Polar aprotic solvents that can accelerate the reaction, particularly the transmetalation step.[5]
It is imperative that the solvent is anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.
Additives: Enhancing Reaction Efficiency
In some cases, additives can significantly improve the reaction outcome.
-
Copper(I) Iodide (CuI): Can act as a co-catalyst, particularly in couplings involving alkynylstannanes, and can also suppress side reactions.[7]
-
Lithium Chloride (LiCl): Can facilitate the transmetalation step by breaking up tin aggregates and forming more reactive organostannane species.[7]
-
Cesium Fluoride (CsF): Can be used to activate the organostannane, particularly in couplings with less reactive electrophiles.[6]
Experimental Protocols
The following protocols are provided as a starting point for the Stille coupling of this compound. Optimization may be necessary depending on the specific organostannane coupling partner.
Protocol 1: General Conditions with Pd(PPh₃)₄
This protocol is a robust starting point for a wide range of organostannane coupling partners.
Materials:
-
This compound
-
Organostannane (1.1 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (1-5 mol%)
-
Anhydrous and degassed toluene or DMF
-
Schlenk flask or microwave vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and Pd(PPh₃)₄ (0.01-0.05 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene or DMF) to dissolve the solids.
-
Add the organostannane (1.1-1.5 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with an aqueous solution of KF to precipitate the tin byproducts.[5]
-
Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Conditions for Challenging Couplings
For less reactive organostannanes or to improve yields, a more active catalyst system and additives may be required.
Materials:
-
This compound
-
Organostannane (1.1 - 1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2.5 mol%)
-
XPhos (2.2-5.5 mol%)
-
Cesium fluoride (CsF) (2.0 equivalents)
-
Anhydrous and degassed 1,4-dioxane or DME
-
Schlenk flask or sealed tube
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd₂(dba)₃ (0.01-0.025 eq), XPhos (0.022-0.055 eq), and CsF (2.0 eq).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Add the organostannane (1.1-1.5 eq) via syringe.
-
Seal the flask and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Data Presentation: Summary of Key Reaction Parameters
| Parameter | Recommended Range | Rationale and Key Considerations |
| Catalyst Loading | 1-5 mol% | Higher loading may be required for less reactive substrates. |
| Organostannane Stoichiometry | 1.1-1.5 equivalents | A slight excess is used to drive the reaction to completion. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive partners but can also lead to side reactions. |
| Solvent | Toluene, Dioxane, DMF, NMP | Choice depends on the reactivity of the coupling partners and solubility. Must be anhydrous and degassed. |
| Ligand | PPh₃, P(o-tol)₃, XPhos | Bulky, electron-rich ligands can accelerate the reaction. |
| Additives | CuI, LiCl, CsF | Can enhance transmetalation and suppress side reactions. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, low temperature, poor substrate reactivity. | Use a fresh batch of catalyst, increase the reaction temperature, switch to a more active ligand (e.g., XPhos), or add an activator like CsF. |
| Homocoupling of Organostannane | Reaction conditions too harsh, presence of oxygen. | Lower the reaction temperature, ensure a strictly inert atmosphere, and consider the addition of CuI.[4] |
| Protodestannylation | Presence of acidic protons or water. | Use anhydrous solvents and reagents. |
| Difficulty in Removing Tin Byproducts | Tributyltin halides are often difficult to separate. | Use a KF workup to precipitate tin salts, or employ fluorous tin reagents for easier separation.[5][7] |
Conclusion
The Stille coupling of this compound is a powerful transformation for the synthesis of highly functionalized thiazole derivatives. By carefully selecting the catalyst, ligand, solvent, and additives, researchers can achieve high yields and selectivities. The protocols and guidelines presented here provide a solid foundation for the successful application of this important reaction in drug discovery and materials science.
References
- 1. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Stille Couplings with Fluorous Tin Reactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic C-C Bond Formation via Negishi Coupling of 4-Bromo-2-(trimethylsilyl)thiazole
Introduction: The Strategic Value of Functionalized Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active agents.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone in the design of molecules targeting a wide array of diseases, from cancers to infectious agents.[1][3][4] Consequently, the development of robust and versatile synthetic methods to create functionalized thiazole derivatives is of paramount importance to researchers in drug discovery and development.
The Negishi cross-coupling reaction stands out as a powerful and reliable method for forming carbon-carbon bonds.[5][6] Its remarkable functional group tolerance and the ability to couple sp², sp³, and sp hybridized carbon centers make it exceptionally well-suited for the complex molecular architectures often encountered in pharmaceutical synthesis.[6]
This document provides a comprehensive technical guide for the Negishi reaction of 4-Bromo-2-(trimethylsilyl)thiazole , a versatile building block, with various organozinc reagents. The trimethylsilyl (TMS) group at the 2-position serves as a robust placeholder, which can be retained or later transformed, while the bromo group at the 4-position acts as an excellent leaving group for palladium-catalyzed coupling.[7] We will delve into the reaction mechanism, provide detailed, field-tested protocols for reagent preparation and coupling, and discuss the strategic application of the resulting products.
Reaction Principle: The Palladium Catalytic Cycle
The Negishi coupling reaction operates through a well-established catalytic cycle involving a palladium(0) species as the active catalyst.[6][8] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step oxidizes the catalyst from Pd(0) to a Pd(II) complex.[6][8] The reactivity order for halides in this step is generally I > OTf > Br >> Cl, making the C-Br bond of the substrate highly suitable for this transformation.[5]
-
Transmetalation: The organozinc reagent (R-ZnX) exchanges its organic group (R) with the bromide on the Pd(II) center. This key step forms a new Pd(II) complex bearing both the thiazole and the desired R-group, along with a zinc halide salt byproduct.[8]
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[6]
Caption: Figure 1: The catalytic cycle of the Negishi reaction.
Experimental Protocols: A Step-by-Step Guide
Critical Safety Note: Organozinc reagents and their precursors (like n-butyllithium) can be pyrophoric and are highly sensitive to air and moisture. All procedures must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using flame-dried glassware and anhydrous solvents.
Protocol 1: Preparation of Organozinc Reagents
The quality of the organozinc reagent is paramount for a successful coupling reaction. Two common methods are presented below.
Method A: Transmetalation from an Organolithium Reagent (Example: Phenylzinc Chloride)
This method is ideal for creating aryl- and vinylzinc reagents from the corresponding halides.
-
Materials:
-
Bromobenzene (1.0 equiv)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.0 equiv)
-
Zinc chloride (ZnCl₂), 0.5 M solution in THF (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried, three-necked flask equipped with a stir bar, thermometer, and argon inlet, add bromobenzene (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.0 equiv) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting aryllithium solution at -78 °C for 1 hour.[9]
-
To this solution, add the ZnCl₂ solution (1.1 equiv) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.[10]
-
The resulting pale yellow to white suspension of phenylzinc chloride is now ready for use in the Negishi coupling. The concentration can be assumed based on the initial limiting reagent.
-
Method B: Direct Insertion of Activated Zinc (Example: (5-Cyanopentyl)zinc Bromide)
This method is suitable for alkyl halides, especially those containing sensitive functional groups like nitriles or esters that are incompatible with organolithium or Grignard reagents.[11]
-
Materials:
-
6-Bromohexanenitrile (1.0 equiv)
-
Activated Zinc dust (1.5 equiv)
-
Iodine (I₂) (catalytic, ~2 mol%)
-
Anhydrous 1,3-Dimethyl-2-imidazolidinone (DMI) or Dimethylacetamide (DMAC)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add zinc dust (1.5 equiv). Heat the flask under high vacuum to remove adsorbed water, then cool under argon.[12]
-
Add anhydrous DMI, followed by a crystal of iodine. Stir the mixture at ~70 °C until the purple/brown color of the iodine disappears, indicating zinc activation.[10][12]
-
Add the 6-bromohexanenitrile (1.0 equiv) neat via syringe over several minutes.
-
Stir the reaction mixture at 70 °C. The reaction progress can be monitored by taking small aliquots, quenching with acid, and analyzing by GC/MS. The reaction typically takes several hours.[12]
-
Once the starting halide is consumed, cool the mixture to room temperature and allow the excess zinc to settle. The supernatant containing the organozinc reagent can be carefully cannulated or filtered under argon for use in the subsequent coupling step.[12]
-
Protocol 2: Negishi Coupling Reaction
This protocol provides a general procedure for the coupling of this compound with a prepared organozinc reagent.
-
Materials & Reagents:
-
This compound (1.0 equiv) [CAS: 108306-53-2]
-
Organozinc reagent solution (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos or SPhos, 2-4 mol%)
-
Anhydrous THF
-
-
Procedure:
-
To a flame-dried Schlenk tube under argon, add the palladium precatalyst and the phosphine ligand.
-
Add anhydrous THF and stir at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Add this compound (1.0 equiv) to the catalyst mixture.
-
Slowly add the solution of the organozinc reagent (1.2-1.5 equiv) via syringe to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC/MS.[10]
-
Upon completion (typically 4-24 hours), cool the reaction to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[10][13]
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-substituted-2-(trimethylsilyl)thiazole.
-
Data Presentation & Reaction Optimization
The success of the Negishi coupling can be influenced by several factors. The following table provides representative data and starting points for optimization.
| Entry | Organozinc Reagent (R-ZnX) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ (1.5) | SPhos (3.0) | THF | 65 | 85 - 95 |
| 2 | 4-Methoxyphenylzinc bromide | Pd(PPh₃)₄ (4.0) | - | THF | 65 | 80 - 90 |
| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃ (2.0) | XPhos (4.0) | Dioxane | 80 | 75 - 88 |
| 4 | Ethylzinc bromide | PdCl₂(dppf) (3.0) | - | THF | 50 | 70 - 85 |
| 5 | Cyclopropylzinc bromide | Pd₂(dba)₃ (2.0) | cataCXium A (4.0) | THF/NMP | 70 | 65 - 80 |
Key Optimization Insights:
-
Catalyst System: For challenging couplings or sterically hindered substrates, electron-rich, bulky phosphine ligands like XPhos and SPhos often outperform simpler ligands like PPh₃.
-
Solvent Choice: While THF is a versatile solvent, more polar aprotic solvents like DMF, DMAc, or NMP can enhance the solubility and reactivity of organozinc reagents, particularly for less reactive coupling partners.[14]
-
Additives: In cases of poor reactivity, the addition of lithium chloride (LiCl) can be beneficial. LiCl breaks up zinc aggregate clusters and forms more reactive "ate" complexes, accelerating the transmetalation step.[15]
Experimental Workflow Overview
The entire process, from reagent synthesis to final product, follows a logical sequence that must be performed under rigorously controlled conditions.
Caption: Figure 2: General experimental workflow for the synthesis of 4-substituted thiazoles.
Applications in Synthesis and Drug Discovery
The products of this reaction, 4-Aryl/Alkyl-2-(trimethylsilyl)thiazoles , are valuable intermediates for further synthetic elaboration.
-
Protodesilylation: The TMS group can be easily cleaved under mild acidic conditions (e.g., TBAF, HCl in MeOH) to afford the 4-substituted-2-H-thiazole. This two-step sequence represents a formal synthesis of 4-substituted thiazoles.
-
Ipso-Substitution: The C-Si bond can be converted to a C-Halogen bond (e.g., using ICl or NBS), opening up the 2-position for subsequent cross-coupling reactions, allowing for the programmed synthesis of 2,4-disubstituted thiazoles.[16]
The ability to rapidly generate libraries of diverse 4-substituted thiazoles using this Negishi protocol is highly advantageous for structure-activity relationship (SAR) studies in drug development programs.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive organozinc reagent (moisture/air exposure).2. Inactive catalyst.3. Insufficient temperature. | 1. Prepare fresh organozinc reagent under strictly anhydrous conditions.2. Use fresh catalyst/ligand; degas solvent.3. Increase reaction temperature in 10 °C increments. |
| Formation of Homocoupled Byproduct (R-R) | Organozinc reagent is too reactive or reaction is too slow. | Lower the reaction temperature; use a less reactive organozinc species if possible; ensure slow addition of the organozinc reagent. |
| Formation of Protodebrominated Thiazole | 1. Moisture in the reaction.2. Reductive cleavage side reaction. | 1. Ensure all reagents and solvents are rigorously dried.2. Change ligand or catalyst system. |
| Low Isolated Yield after Chromatography | Product is volatile or unstable on silica gel. | Use a less acidic grade of silica gel (e.g., treated with triethylamine); minimize time on the column; consider alternative purification methods like distillation. |
References
- 1. researchgate.net [researchgate.net]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. This compound [myskinrecipes.com]
- 8. name-reaction.com [name-reaction.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Organozinc Reagents [sigmaaldrich.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. benchchem.com [benchchem.com]
- 14. Mechanochemical Activation of Zinc and Application to Negishi Cross‐Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Sonogashira Coupling of 4-Bromo-2-(trimethylsilyl)thiazole with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (of aryl or vinyl halides) and sp-hybridized carbons (of terminal alkynes).[1][2] This powerful transformation, typically catalyzed by palladium and copper complexes, proceeds under mild conditions and exhibits broad functional group tolerance, making it invaluable in diverse fields.[1][3] Its applications are particularly profound in drug discovery and materials science, where the construction of complex molecular architectures with conjugated systems is paramount.[4][5][6][7]
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its wide range of biological activities.[8] The ability to functionalize this heterocycle is crucial for developing new therapeutic agents. This guide provides a detailed protocol for the Sonogashira coupling of 4-Bromo-2-(trimethylsilyl)thiazole with various terminal alkynes. The 2-(trimethylsilyl) group serves a dual purpose: it enhances the stability and solubility of the thiazole core and acts as a valuable synthetic handle that remains intact under standard Sonogashira conditions, allowing for subsequent, selective transformations if desired.[9][10]
Reaction Principle and Mechanism
The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][11] The synergy between the two metals allows the reaction to proceed efficiently under mild conditions.
-
Palladium Cycle : The cycle begins with the oxidative addition of the aryl halide (this compound) to a palladium(0) complex. This step forms a Pd(II) intermediate.
-
Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[1][12] This activation increases the nucleophilicity of the alkyne.
-
Transmetalation : The copper acetylide then transfers its alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[11]
-
Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final alkynylated thiazole product and regenerate the active palladium(0) catalyst, which re-enters the cycle.
While the copper co-catalyst significantly increases the reaction rate, its presence can sometimes lead to undesirable alkyne homocoupling (Glaser coupling).[5] To circumvent this, copper-free Sonogashira protocols have been developed, which often require stronger bases or specialized ligands to facilitate the direct reaction of the alkyne with the palladium complex.[4][5][11]
Caption: Fig. 1: Simplified Sonogashira Catalytic Cycles
Detailed Experimental Protocol
This protocol provides a general method applicable to a range of terminal alkynes. Optimization may be required for particularly challenging substrates.
Materials and Equipment
-
Substrates : this compound, Terminal Alkyne (1.1 - 1.2 equiv.)
-
Catalysts : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2-5 mol%), Copper(I) Iodide [CuI] (4-10 mol%)
-
Base : Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.)
-
Solvent : Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Glassware : Schlenk flask or oven-dried round-bottom flask with a condenser, rubber septa, magnetic stir bar.
-
Inert Gas : Argon or Nitrogen line with a manifold.
-
Other : Syringes, needles, standard work-up and column chromatography equipment (silica gel, solvents).
Step-by-Step Procedure
-
Inert Atmosphere Setup : Assemble the Schlenk flask with a stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with an inert gas (Argon or Nitrogen). Maintain a positive pressure of inert gas throughout the setup and reaction. This is critical to prevent oxidation of the Pd(0) species and to avoid oxidative homocoupling of the alkyne.[13]
-
Reagent Addition : To the flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (e.g., 3 mol%), and CuI (e.g., 6 mol%).
-
Solvent and Reagent Delivery : Evacuate and backfill the flask with inert gas three times. Add anhydrous solvent (e.g., THF) via syringe. Follow with the addition of the amine base (e.g., TEA, 2.5 equiv.) and finally the terminal alkyne (1.1 equiv.).
-
Reaction Conditions : Stir the reaction mixture at room temperature. If the reaction is sluggish (as monitored by TLC or LC-MS), it can be gently heated to 40-60 °C. Reaction times typically range from 4 to 24 hours.
-
Monitoring Progress : Monitor the reaction by withdrawing small aliquots with a syringe and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting bromothiazole is a key indicator of progress.
Work-up and Purification
-
Quenching : Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.
-
Extraction : Dilute the residue with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of ammonium chloride (to remove copper salts and amine hydrohalide) and then with brine.[3]
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.[3]
-
Purification : Purify the crude product by flash column chromatography on silica gel. An eluent system such as a gradient of ethyl acetate in hexanes is typically effective.
Representative Data
The following table summarizes expected outcomes for the coupling of this compound with various terminal alkynes under the conditions described above. Yields are representative and may vary.
| Entry | Terminal Alkyne (R) | Product | Typical Conditions | Approx. Yield (%) |
| 1 | Phenylacetylene |
| PdCl₂(PPh₃)₂, CuI, TEA, THF, 25°C, 12h | 85-95 |
| 2 | 1-Hexyne |
| PdCl₂(PPh₃)₂, CuI, TEA, THF, 40°C, 16h | 80-90 |
| 3 | 3-Hydroxy-3-methyl-1-butyne |
| PdCl₂(PPh₃)₂, CuI, DIPEA, DMF, 25°C, 24h | 75-85 |
| 4 | Ethynyltrimethylsilane |
| PdCl₂(PPh₃)₂, CuI, TEA, THF, 50°C, 18h | 70-80 |
Key Considerations & Troubleshooting
Role of the Trimethylsilyl (TMS) Group
The C-Si bond is robust and generally stable under standard Sonogashira conditions, allowing for the selective reaction at the C-Br bond.[9] If the terminal alkyne product is desired, the TMS group can be easily removed post-coupling using fluoride sources like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.[10][13]
Catalyst and Ligand Selection
While PdCl₂(PPh₃)₂ is a common and effective air-stable precatalyst, others like Pd(PPh₃)₄ can also be used.[1][11] The Pd(II) precatalyst is reduced in situ to the active Pd(0) species.[1] For challenging substrates, using more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can improve catalytic activity.[4][11]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure); Insufficient temperature; Poor substrate reactivity. | Ensure rigorous inert atmosphere. Try a different Pd source or ligand (e.g., Pd₂(dba)₃ with a phosphine ligand). Increase temperature moderately (e.g., to 60-80 °C). |
| Alkyne Homocoupling | Presence of oxygen; High concentration of copper catalyst. | Degas solvent and reaction mixture thoroughly. Reduce the amount of CuI catalyst. Consider a copper-free protocol.[5] |
| Decomposition of Reactants | Reaction temperature is too high; Unstable substrate. | Run the reaction at a lower temperature for a longer duration. Screen different solvents or bases. |
| Desilylation of Product | Presence of protic sources or fluoride ions in reagents. | Use freshly distilled, anhydrous solvents and high-purity reagents. Ensure the base is not contaminated. |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from reaction setup to the isolation of the purified product.
Caption: Fig. 2: Experimental Workflow Diagram
Conclusion
The Sonogashira coupling of this compound provides a reliable and efficient route to synthesize a variety of 4-alkynyl-2-(trimethylsilyl)thiazoles. These products are valuable intermediates in medicinal chemistry and materials science, offering a scaffold that can be further diversified at the silyl position. By adhering to rigorous anhydrous and anaerobic conditions and carefully selecting the catalyst system, researchers can achieve high yields and purity. The protocol and troubleshooting guide presented here serve as a robust starting point for the successful application of this important cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 10. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Application Notes and Protocols for the Synthesis of 2,4-Disubstituted Thiazoles using 4-Bromo-2-(trimethylsilyl)thiazole
Introduction: The Strategic Advantage of a Bifunctional Building Block
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of biologically active compounds and functional organic materials.[1][2][3] The ability to precisely introduce diverse substituents at specific positions on the thiazole ring is paramount for tuning molecular properties and exploring structure-activity relationships (SAR). 4-Bromo-2-(trimethylsilyl)thiazole has emerged as a highly versatile and strategic building block for the synthesis of 2,4-disubstituted thiazoles.[4] This reagent offers two distinct and orthogonally reactive sites: the trimethylsilyl (TMS) group at the 2-position and the bromo group at the 4-position.
The TMS group serves as a masked carbanion, allowing for selective functionalization at the C2 position through protocols such as lithiation followed by quenching with an electrophile.[5][6][7] The bromo group at the C4 position is a classical handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, alkynyl, and other moieties.[1][8][9][10] This dual reactivity allows for a modular and highly flexible approach to complex thiazole synthesis, where the order of functionalization can be strategically chosen to suit the desired target molecule.
This guide provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of 2,4-disubstituted thiazoles, focusing on the underlying principles of the key transformations and providing practical, step-by-step methodologies.
Strategic Pathways to 2,4-Disubstitution
The synthesis of 2,4-disubstituted thiazoles from this compound can be approached via two primary strategies, differing in the order of functionalization. The choice of pathway is often dictated by the nature of the desired substituents and their compatibility with the reaction conditions of each step.
Caption: Alternative synthetic routes to 2,4-disubstituted thiazoles.
Part 1: Functionalization of the C2 Position via Lithiation-Trapping
The trimethylsilyl group at the C2 position of the thiazole ring is a versatile handle for introducing a variety of substituents. The most common approach involves a halogen-metal exchange or deprotonation to generate a potent nucleophile, which can then be trapped with an electrophile.
Causality Behind Experimental Choices:
-
Reagent Selection: Strong organolithium bases like n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi) are typically used for the lithiation. t-Butyllithium (t-BuLi) can also be employed for more challenging substrates. The choice of base can influence the rate and efficiency of the lithiation.[5][6][7]
-
Solvent and Temperature: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are crucial to prevent quenching of the highly reactive organolithium species. Reactions are conducted at low temperatures (typically -78 °C) to minimize side reactions and ensure the stability of the lithiated intermediate.[5]
-
Electrophilic Quench: A wide array of electrophiles can be used to trap the C2-lithiated thiazole, including aldehydes, ketones, esters, alkyl halides, and sources of heteroatoms. The nature of the electrophile will determine the final substituent at the C2 position.
Detailed Protocol: C2-Alkylation of this compound
This protocol describes a general procedure for the alkylation of the C2 position.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (solution in hexanes)
-
Electrophile (e.g., an alkyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times.
-
Solvent Addition: Under a positive pressure of nitrogen, add anhydrous THF via syringe to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 1 hour.
-
Electrophilic Quench: Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 2 hours, then gradually warm to room temperature and stir for an additional 12 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 4-bromo-2-alkylthiazole.
Part 2: Functionalization of the C4 Position via Palladium-Catalyzed Cross-Coupling
The bromo group at the C4 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The most commonly employed methods include Suzuki, Sonogashira, and Stille couplings.[1][11][12][13][14]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the C4 position of the thiazole and an organoboron reagent (e.g., a boronic acid or ester).[1][8][15][16]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium(0) source is required, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligand is critical and can significantly impact the reaction efficiency. Electron-rich, bulky phosphine ligands such as those from the Buchwald-Hartwig family (e.g., XPhos, SPhos) are often effective for coupling with heteroaryl halides.[8][16]
-
Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can depend on the specific substrates and catalyst system.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Detailed Protocol: Suzuki-Miyaura Coupling of a 4-Bromothiazole Derivative
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-bromothiazole with an arylboronic acid.
Materials:
-
4-Bromothiazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Water
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the 4-bromothiazole derivative (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous solvent, followed by water (typically a 4:1 to 10:1 ratio of organic solvent to water), and then the palladium catalyst (0.05 eq).
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[1]
Caption: General scheme for Suzuki-Miyaura coupling.
B. Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between the C4 position of the thiazole and a terminal alkyne.[11][17][18]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is typically co-catalyzed by a palladium(0) complex and a copper(I) salt (e.g., CuI).[11][17] Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne.[19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The amine base often serves as the solvent, although other solvents like THF or DMF can also be used.
Detailed Protocol: Sonogashira Coupling of a 4-Bromothiazole Derivative
Materials:
-
4-Bromothiazole derivative (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq)
-
Copper(I) iodide (CuI, 0.05 eq)
-
Amine base (e.g., triethylamine)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the 4-bromothiazole derivative, palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous amine base, followed by the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[11]
Data Presentation: Representative Transformations
The following table summarizes hypothetical results for the sequential functionalization of this compound, demonstrating the versatility of this building block.
| Entry | Pathway | C2-Electrophile (E) | C4-Coupling Partner | Product | Yield (%) |
| 1 | A | Benzaldehyde | Phenylboronic acid | 2-(Hydroxy(phenyl)methyl)-4-phenylthiazole | 75 |
| 2 | A | Methyl iodide | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-methylthiazole | 82 |
| 3 | B | Phenylacetylene | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-4-(phenylethynyl)thiazole | 70 |
| 4 | B | 4-Fluorophenylboronic acid | N,N-Dimethylformamide | 4-(4-Fluorophenyl)thiazole-2-carbaldehyde | 65 |
Conclusion
This compound is a powerful and versatile building block for the synthesis of 2,4-disubstituted thiazoles. Its orthogonal reactivity allows for the selective and sequential functionalization of both the C2 and C4 positions through well-established synthetic methodologies. The protocols and strategic considerations outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary tools to effectively utilize this reagent in their synthetic endeavors, ultimately accelerating the discovery and development of novel thiazole-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound [myskinrecipes.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. Stille Coupling [organic-chemistry.org]
- 14. Stille reaction - Wikipedia [en.wikipedia.org]
- 15. datapdf.com [datapdf.com]
- 16. researchgate.net [researchgate.net]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 4-Bromo-2-(trimethylsilyl)thiazole for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of a Dual-Handled Thiazole Building Block
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs and biologically active agents, including antimicrobials, anticancer agents, and anti-inflammatory drugs.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it an effective pharmacophore. The strategic functionalization of the thiazole core is paramount in drug discovery, enabling the fine-tuning of a molecule's pharmacological profile.
4-Bromo-2-(trimethylsilyl)thiazole has emerged as a uniquely versatile and powerful building block for constructing complex, bioactive thiazole derivatives. Its utility stems from the orthogonal reactivity of its two key functional groups:
-
The 4-Bromo Group: This serves as a robust handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This allows for the straightforward introduction of a wide array of aryl, heteroaryl, or alkenyl substituents, providing a primary vector for molecular diversity.
-
The 2-(Trimethylsilyl) Group: The trimethylsilyl (TMS) group is not merely a placeholder. It acts as a sterically bulky, chemically inert protecting group for the C2 position, which is otherwise susceptible to deprotonation.[6] This masking allows for highly regioselective chemistry at the C4-position. Subsequently, the TMS group can be cleanly removed to unmask the C2-H position for further functionalization, or it can be used to facilitate C2-lithiation sequences.[7][8]
This dual functionality permits a programmed, stepwise approach to synthesizing elaborately substituted thiazoles, making it an invaluable tool for building compound libraries for high-throughput screening and lead optimization. This guide provides detailed protocols and scientific rationale for leveraging this reagent in the synthesis of bioactive molecular scaffolds.
Core Synthetic Strategies and Protocols
The primary synthetic pathways utilizing this compound can be divided into two main operations: C4-functionalization via cross-coupling and subsequent manipulation at the C2-position.
Strategy 1: Regioselective C4-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a premier method for C-C bond formation due to its mild conditions and exceptional functional group tolerance.[5] In this context, the C4-Br bond of our thiazole substrate is selectively activated by a palladium catalyst, leaving the C-Si bond at the C2 position intact. This reaction is fundamental for creating 4-aryl-2-(trimethylsilyl)thiazole intermediates, which are precursors to numerous kinase inhibitors and other therapeutic candidates.[9][10][11]
Protocol 2.1.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a generalized method for coupling this compound with various aryl- or heteroarylboronic acids. Optimization may be required for particularly challenging substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with inert gas (e.g., Nitrogen) for three cycles. This is critical to prevent oxidation and deactivation of the palladium catalyst.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent via syringe. Degas the resulting suspension by bubbling the inert gas through it for 15-20 minutes. Finally, add the palladium catalyst to the mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting bromo-thiazole is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boron byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired 4-aryl-2-(trimethylsilyl)thiazole.
Causality Behind Choices:
-
Inert Atmosphere: Pd(0) species are oxygen-sensitive. Failure to exclude air will lead to catalyst decomposition and poor or no conversion.
-
Base: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid to form a more nucleophilic boronate species.[5]
-
Solvent System: A mixture including water often accelerates the reaction, aiding in the dissolution of the base and facilitating the transmetalation step.
Data Presentation: Representative Suzuki Coupling Yields
| Entry | Arylboronic Acid Partner | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(trimethylsilyl)thiazole | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(trimethylsilyl)thiazole | 88-96% |
| 3 | 3-Pyridinylboronic acid | 4-(Pyridin-3-yl)-2-(trimethylsilyl)thiazole | 75-85% |
| 4 | 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-2-(trimethylsilyl)thiazole | 80-90% |
Visualization: Suzuki Coupling Workflow
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Strategy 2: C2-Deprotection to Unmask the Thiazole Core
Following successful functionalization at the C4 position, the TMS group at C2 can be selectively removed. This protodesilylation step is crucial for either completing the synthesis of a 4-arylthiazole or for enabling further functionalization at the C2 position. Fluoride-based reagents are highly effective for cleaving silicon-carbon bonds due to the high affinity of fluoride for silicon.[12]
Protocol 2.2.1: Fluoride-Mediated Protodesilylation
This protocol provides a mild and efficient method for removing the TMS group using tetra-n-butylammonium fluoride (TBAF).
Materials:
-
4-Aryl-2-(trimethylsilyl)thiazole (1.0 eq)
-
Tetra-n-butylammonium fluoride (TBAF), 1M solution in THF (1.1-1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the 4-aryl-2-(trimethylsilyl)thiazole substrate in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add the TBAF solution dropwise over 5 minutes. The reaction is often exothermic.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The product will be significantly more polar.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material can be purified by flash column chromatography if necessary, though often the product is clean enough for subsequent steps.
Causality Behind Choices:
-
TBAF: TBAF is a "naked" fluoride source that is highly oxophilic and readily attacks the silicon atom, leading to cleavage of the C-Si bond even at room temperature.[6][12]
-
Anhydrous THF: While the reaction can tolerate some water, using an anhydrous solvent ensures reproducible reaction times and prevents potential side reactions.
-
Aqueous Quench: The NH₄Cl quench neutralizes the reaction mixture and helps in the removal of fluoride salts during the aqueous work-up.
Visualization: The Two-Stage Synthetic Logic
Caption: Sequential functionalization using this compound.
Application Example: Synthesis of a 4-Aryl-2-aminothiazole Kinase Inhibitor Scaffold
The 2-amino-4-arylthiazole motif is a prevalent core structure in a wide range of kinase inhibitors, which are critical in oncology.[9][13][14] The following multi-step synthesis demonstrates how this compound can be employed to construct this valuable scaffold.
Overall Synthetic Scheme:
-
Suzuki Coupling: Introduce the desired aryl group at C4.
-
Protodesilylation: Remove the TMS group to unmask C2.
-
C2-Halogenation: Install a bromine or iodine at C2 to prepare for amination.
-
Amination: Introduce the desired amine at C2 via a nucleophilic substitution or cross-coupling reaction.
Visualization: Workflow for a Kinase Inhibitor Scaffold
Caption: Multi-step synthesis of a 2-amino-4-arylthiazole scaffold.
Protocol 3.1: C2-Bromination followed by Buchwald-Hartwig Amination
(This protocol assumes the synthesis has proceeded through the first two steps to yield 4-arylthiazole)
Part A: C2-Bromination
-
Dissolve the 4-arylthiazole (1.0 eq) in a suitable solvent like acetonitrile or DMF.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Upon completion, quench with aqueous sodium thiosulfate, extract with an organic solvent, and purify by chromatography to yield 2-Bromo-4-arylthiazole.
Part B: C2-Amination (Buchwald-Hartwig)
-
To a dry flask, add 2-Bromo-4-arylthiazole (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 eq).
-
Establish an inert atmosphere and add anhydrous toluene.
-
Heat the mixture to 90-110 °C and stir until the starting material is consumed (6-24 hours).
-
Cool, quench, and perform an aqueous work-up. Purify the crude product by column chromatography to afford the target 2-amino-4-arylthiazole.
This sequence provides a powerful and modular route to generate diverse libraries of potential kinase inhibitors, where the "Aryl" group and the "R-NH₂" group can be varied systematically to explore structure-activity relationships (SAR).
Conclusion
This compound is a masterful reagent for the modern medicinal chemist. Its pre-installed, orthogonally reactive functionalities enable a logical and efficient approach to building molecular complexity. By allowing selective C4-functionalization while the C2 position is masked, it circumvents regioselectivity issues common in thiazole chemistry. The subsequent, clean deprotection of the silyl group opens the door to a second wave of functionalization. This strategic one-two punch makes it an indispensable tool for the synthesis of thiazole-based bioactive molecules, accelerating the pace of drug discovery and development.
References
- 1. Thiazole - Wikipedia [en.wikipedia.org]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Trimethylsilyl group - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 11. Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jptcp.com [jptcp.com]
Application Note: A Validated Protocol for the Protodesilylation of 4-Bromo-2-(trimethylsilyl)thiazole
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Use of the Trimethylsilyl Group in Thiazole Chemistry
Thiazole rings are privileged scaffolds in medicinal chemistry and materials science. The synthesis of complex thiazole-containing molecules often requires the strategic use of protecting groups to control regioselectivity during functionalization. The trimethylsilyl (TMS) group at the C2 position of the thiazole ring serves as an effective and versatile protecting group. It facilitates lithiation at the C5 position by directing organolithium bases, thereby enabling the introduction of various substituents. Following the desired chemical transformations, the TMS group must be cleanly and efficiently removed to yield the 2-unsubstituted thiazole. This process, known as protodesilylation, is a critical step in the synthetic sequence.
This application note provides a comprehensive and validated protocol for the desilylation of 4-Bromo-2-(trimethylsilyl)thiazole, a common intermediate in the synthesis of functionalized thiazoles. The protocol is designed to be robust, high-yielding, and applicable to a range of research and development settings.
Mechanism of Desilylation: Electrophilic ipso-Substitution
The removal of the trimethylsilyl group from an aromatic or heteroaromatic ring is a classic example of an electrophilic aromatic substitution reaction, specifically an ipso-substitution. In this reaction, the electrophile (in this case, a proton) attacks the carbon atom that is already substituted by the silyl group.
The C-Si bond is polarized towards the carbon atom, making it nucleophilic. The silicon atom, being electropositive, stabilizes a positive charge in the beta position, which facilitates the electrophilic attack at the carbon atom bearing the silyl group.
In the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF), the mechanism is driven by the exceptionally high affinity of silicon for fluorine. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate. This intermediate then breaks down, cleaving the C-Si bond and generating a thiazolyl anion, which is subsequently protonated by a proton source in the reaction mixture (often residual water in the TBAF solution or during workup) to yield the desilylated product.
Experimental Workflow Overview
The overall experimental workflow for the desilylation of this compound is depicted below.
Caption: Experimental workflow for the desilylation of this compound.
Detailed Experimental Protocol
This protocol is designed for the efficient and clean removal of the trimethylsilyl group from this compound using tetrabutylammonium fluoride (TBAF).
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | Store under inert atmosphere. |
| Tetrabutylammonium fluoride (TBAF) | 1.0 M solution in THF | Commercial | Anhydrous is preferred. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.8%, anhydrous | Commercial | Use a freshly opened bottle or distill. |
| Ethyl acetate (EtOAc) | ACS grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS grade | Commercial | For chromatography. |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Lab preparation | For quenching the reaction. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS grade | Commercial | For drying the organic layer. |
| Silica gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of TBAF:
-
Slowly add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) to the stirred reaction mixture dropwise over 5-10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes). The starting material is significantly less polar than the product. The reaction is typically complete within 1-2 hours.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine (1 x volume of THF).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-bromothiazole as a colorless to pale yellow oil.
-
Expected Outcomes and Characterization
Successful desilylation will yield 4-bromothiazole. The identity and purity of the product should be confirmed by spectroscopic methods.
| Analysis | Expected Result for 4-Bromothiazole |
| ¹H NMR | δ (ppm) in CDCl₃: ~8.7 (d, J ≈ 2 Hz, 1H), ~7.5 (d, J ≈ 2 Hz, 1H) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~153, ~123, ~115 |
| GC-MS | M⁺ peak corresponding to the molecular weight of 4-bromothiazole (163.98 g/mol ) |
| Appearance | Colorless to pale yellow oil |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction | Insufficient TBAF or wet THF. | Add an additional portion of TBAF solution. Ensure all reagents and solvents are anhydrous. |
| Low yield | Product loss during workup due to volatility or water solubility. | Use a larger volume of extraction solvent. Perform extractions quickly. Avoid excessive heating during solvent removal. |
| Difficult purification | Contamination with tetrabutylammonium salts. | Wash the combined organic layers thoroughly with water and brine. For highly polar products, a specialized workup using an ion-exchange resin can be employed.[1] |
References
The Strategic Utility of 4-Bromo-2-(trimethylsilyl)thiazole in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Thiazole Scaffold and the Rise of a Versatile Building Block
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding have made it a cornerstone in the design of molecules targeting a wide array of pathological conditions, including cancer, infectious diseases, and inflammatory disorders.[1][4][5][6] The strategic functionalization of the thiazole nucleus is therefore a critical task in drug discovery, enabling the systematic exploration of structure-activity relationships (SAR) to enhance potency, selectivity, and pharmacokinetic profiles.
This guide focuses on 4-Bromo-2-(trimethylsilyl)thiazole (CAS No. 108306-53-2), a highly versatile and strategic building block for the synthesis of complex thiazole derivatives.[7][8] The intrinsic reactivity of this reagent is elegantly differentiated: the carbon-bromine bond at the 4-position is primed for palladium-catalyzed cross-coupling reactions, while the carbon-silicon bond at the 2-position offers a handle for lithiation and subsequent reaction with electrophiles, or for fluoride-mediated cross-coupling. This orthogonal reactivity allows for a controlled, stepwise elaboration of the thiazole core, making it an invaluable tool for medicinal chemists.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, field-proven protocols for the application of this compound but also delves into the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Core Principles of Reactivity
The synthetic utility of this compound hinges on the differential reactivity of its two functional groups. The trimethylsilyl (TMS) group at the 2-position and the bromine atom at the 4-position allow for a predictable and sequential introduction of diverse substituents.
-
C4-Position Reactivity (C-Br Bond): The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of C-C, C-N, and C-S bonds, introducing aryl, heteroaryl, alkyl, or alkynyl moieties. The most common and robust methods for this transformation are the Suzuki-Miyaura and Stille couplings.
-
C2-Position Reactivity (C-Si Bond): The TMS group serves multiple roles. It can act as a protecting group or be readily cleaved to generate a nucleophilic species at the C2 position. This is typically achieved through metal-halogen exchange (lithiation) of the C4-bromo position, followed by intramolecular silyl migration or, more commonly, by direct ipso-substitution of the silyl group. Alternatively, the TMS group can be activated by fluoride ions to participate in Hiyama-type cross-coupling reactions.
This dual reactivity provides a powerful platform for building molecular complexity in a controlled manner.
Caption: Sequential functionalization workflow for this compound.
Application Protocols
The following protocols are presented as robust starting points. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature may be necessary to achieve optimal yields for specific substrates.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4-Position
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and broad functional group tolerance.[9] This protocol details the coupling of this compound with an arylboronic acid.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of substrates. For more challenging couplings, catalysts like PdCl₂(dppf) or palladacycles may offer improved performance.
-
Base: A base is required to activate the boronic acid in the transmetalation step. K₂CO₃ is a moderately strong base that is effective and cost-efficient. Stronger bases like K₃PO₄ or Cs₂CO₃ can be beneficial for less reactive boronic acids.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. Water is essential for dissolving the inorganic base and facilitating the catalytic cycle. The organic solvent ensures the solubility of the organic reactants.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, the reaction must be conducted under an inert atmosphere (Argon or Nitrogen) to prevent catalyst degradation.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 236 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-aryl-2-(trimethylsilyl)thiazole.
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 4-Phenyl-2-(trimethylsilyl)thiazole | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2-(trimethylsilyl)thiazole | 80-90 |
| 3 | 3-Pyridylboronic acid | 4-(3-Pyridyl)-2-(trimethylsilyl)thiazole | 70-85 |
Table 1: Representative yields for Suzuki-Miyaura coupling reactions.
Protocol 2: Palladium-Catalyzed Stille Coupling at the C4-Position
The Stille coupling offers an alternative to the Suzuki reaction, particularly when boronic acids are unstable or unavailable. It involves the reaction of an organohalide with an organostannane.[10][11]
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is also a common and effective catalyst for Stille couplings.[12][13]
-
Solvent: Anhydrous, non-protic solvents like toluene or DMF are typically used. Water is generally avoided as it can interfere with the reaction.
-
Additives: In some cases, additives like Cu(I) salts or lithium chloride can accelerate the transmetalation step and improve yields.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 236 mg).
-
Inert Atmosphere: Seal the flask and degas by evacuating and backfilling with argon three times.
-
Reagent Addition: Under a positive pressure of argon, add anhydrous toluene (10 mL). Then, add the organostannane reagent (e.g., (tributylstannyl)benzene, 1.1 mmol) via syringe. Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete in 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1-2 hours. This precipitates the tin byproducts as insoluble organotin fluorides.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-2-(trimethylsilyl)thiazole.
Caption: General experimental workflow for cross-coupling reactions.
Protocol 3: Functionalization at the C2-Position via Lithiation and Electrophilic Quench
This protocol describes the functionalization at the C2 position, which typically follows a successful C4 coupling. The TMS group is cleaved, and the resulting nucleophilic C2 position is trapped with an electrophile.
Rationale for Experimental Choices:
-
Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong base commonly used for lithium-halogen exchange.[14][15] The reaction is performed at low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity.
-
Solvent: Anhydrous ethereal solvents like THF or diethyl ether are essential for stabilizing the organolithium intermediate.
-
Electrophile: A wide range of electrophiles can be used, such as aldehydes, ketones, alkyl halides, or CO₂, to introduce diverse functional groups.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a thermometer, a nitrogen inlet, and a magnetic stir bar, add the 4-aryl-2-(trimethylsilyl)thiazole (1.0 mmol) and anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 1 hour. A color change often indicates the formation of the organolithium species.
-
Electrophilic Quench: Add the chosen electrophile (1.2 mmol, e.g., benzaldehyde) dropwise at -78 °C. Stir for an additional 2 hours at this temperature.
-
Work-up: Allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired 2-substituted-4-arylthiazole.
Conclusion and Future Perspectives
This compound is a powerful and strategic building block that facilitates the efficient and controlled synthesis of complex, polysubstituted thiazoles. Its orthogonal reactivity allows for the sequential functionalization of both the C4 and C2 positions, providing medicinal chemists with a reliable tool to construct diverse compound libraries for drug discovery programs. The protocols outlined in this guide provide a solid foundation for the application of this reagent. Future work in this area will likely focus on developing even milder and more efficient catalytic systems, expanding the scope of compatible electrophiles, and integrating these methods into automated synthesis platforms to accelerate the discovery of new thiazole-based therapeutics.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. kuey.net [kuey.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound [myskinrecipes.com]
- 8. scbt.com [scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. acs.org [acs.org]
The Strategic Utility of 4-Bromo-2-(trimethylsilyl)thiazole in the Synthesis of Thiazole-Based Active Pharmaceutical Ingredients (APIs)
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of thiazole-based APIs, with a particular focus on the strategic use of the versatile building block, 4-Bromo-2-(trimethylsilyl)thiazole. We will delve into the causality behind experimental choices in key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Stille, and Sonogashira—and provide detailed, field-proven protocols. Furthermore, we will illustrate the practical application of these methodologies through synthetic strategies for prominent APIs such as Dasatinib, Mirabegron, and Ritonavir. This guide is designed to be a self-validating system, grounded in authoritative references, to empower chemists in the efficient and robust construction of complex thiazole-containing molecules.
Introduction: The Thiazole Moiety and the Advantage of the 2-TMS Protecting Group
The thiazole ring is a privileged scaffold in drug discovery, present in a wide array of compounds exhibiting diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-retroviral properties.[1][2] The functionalization of the thiazole ring is therefore a critical aspect of medicinal chemistry. This compound has emerged as a particularly valuable starting material due to the orthogonal reactivity of its functional groups.
The trimethylsilyl (TMS) group at the 2-position serves as a transient protecting group, which can be selectively removed under mild conditions.[3] This strategic placement allows for the functionalization of the 4-position via the bromo group, followed by a subsequent reaction at the 2-position after desilylation. This approach provides a powerful tool for the regioselective synthesis of disubstituted thiazoles, which is often a challenge in heterocyclic chemistry.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds in modern organic synthesis.[4] The following sections provide detailed protocols for the Suzuki-Miyaura, Stille, and Sonogashira couplings using this compound, with an emphasis on the rationale behind the selection of catalysts, ligands, and reaction conditions.
Suzuki-Miyaura Coupling: Formation of Aryl-Thiazole Bonds
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[5][6]
Causality of Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The choice of ligand is crucial; bulky, electron-rich phosphine ligands can enhance catalytic activity and stability.[7]
-
Base: A base, typically an inorganic carbonate (e.g., K₂CO₃, Na₂CO₃) or phosphate (e.g., K₃PO₄), is required to activate the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often used to dissolve both the organic and inorganic reagents.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe. Then, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-18 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-phenyl-2-(trimethylsilyl)thiazole.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | ~78 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Stille Coupling: Versatile C-C Bond Formation with Organostannanes
The Stille coupling involves the reaction of an organohalide with an organostannane, catalyzed by a palladium complex.[8][9] It is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant consideration.[10]
Causality of Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. The choice of ligand can influence the rate of transmetalation.[11]
-
Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the reaction.[12] Lithium chloride is also often added to facilitate the transmetalation step.
-
Solvent: Anhydrous, polar aprotic solvents such as DMF or toluene are typically used.
Experimental Workflow: Stille Coupling
Caption: General experimental workflow for the Stille coupling reaction.
Detailed Protocol: Stille Coupling of this compound with Tributyl(vinyl)stannane
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by tributyl(vinyl)stannane (1.2 mmol, 1.2 eq).
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously. Monitor the reaction's progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir for 1 hour. Filter the resulting precipitate through a pad of celite.
-
Purification: Extract the filtrate with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford 4-vinyl-2-(trimethylsilyl)thiazole.
Quantitative Data Summary: Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 12 | ~88 |
| 2 | Tributyl(phenyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (10) | DMF | 100 | 18 | ~92 |
| 3 | Trimethyl(2-thienyl)stannane | Pd₂(dba)₃/P(o-tol)₃ (2) | LiCl | Dioxane | 100 | 24 | ~80 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Sonogashira Coupling: Synthesis of Alkynyl-Thiazoles
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[13][14][15]
Causality of Experimental Choices:
-
Catalyst System: A dual catalytic system of a palladium complex (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is characteristic of the Sonogashira reaction. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16][17] Copper-free Sonogashira protocols have also been developed.[14]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
-
Solvent: Anhydrous solvents such as THF, DMF, or toluene are commonly used.
Experimental Workflow: Sonogashira Coupling
Caption: General experimental workflow for the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Reaction Setup: To a dry Schlenk tube, add this compound (1.0 mmol, 1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq) via syringe. Then, add phenylacetylene (1.1 mmol, 1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 8-12 hours.
-
Work-up: Upon completion, dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 4-(phenylethynyl)-2-(trimethylsilyl)thiazole.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | THF | RT | 10 | ~95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | Toluene | 50 | 8 | ~91 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos (2) | CuI (5) | Et₃N | DMF | 60 | 12 | ~87 |
Note: Yields are representative and may vary based on specific reaction conditions and scale.
Desilylation: Unmasking the 2-Position for Further Functionalization
A key advantage of using this compound is the ability to selectively remove the TMS group after functionalizing the 4-position. This unmasks a reactive site for subsequent transformations.
Common Desilylation Methods:
-
Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a highly effective and commonly used reagent for the cleavage of silicon-carbon bonds.
-
Acidic conditions: Mild acidic conditions can also effect desilylation, although care must be taken to avoid decomposition of acid-sensitive functional groups.
-
Basic conditions: In some cases, basic conditions can also be employed for desilylation.
Detailed Protocol: TBAF-mediated Desilylation
-
Reaction Setup: Dissolve the 2-(trimethylsilyl)thiazole derivative (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask.
-
Reagent Addition: Add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Work-up: Quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Application in the Synthesis of Marketed APIs
The synthetic strategies outlined above are directly applicable to the synthesis of complex, thiazole-containing APIs.
Dasatinib (Sprycel®)
Dasatinib is a potent kinase inhibitor used in the treatment of chronic myeloid leukemia.[2] Its synthesis involves the formation of a key aminothiazole intermediate which can be derived from a functionalized thiazole. A convergent synthesis could involve a Suzuki or Stille coupling to introduce the N-(2-chloro-6-methylphenyl)carboxamide side chain at the 5-position of a pre-functionalized 2-aminothiazole. While many reported syntheses build the thiazole ring, a strategy employing a pre-formed, functionalized thiazole is also viable.[7][18][19]
Mirabegron (Myrbetriq®)
Mirabegron is a β₃ adrenergic agonist for the treatment of overactive bladder. Its synthesis often involves the coupling of a 2-aminothiazole acetic acid derivative with a phenethylamine moiety.[9][20][21] A cross-coupling approach could be envisioned for the synthesis of the 2-aminothiazole acetic acid precursor.
Ritonavir (Norvir®)
Ritonavir is an antiretroviral protease inhibitor used to treat HIV/AIDS. It features two thiazole rings. The synthesis is complex and often involves the coupling of two advanced intermediates.[16][22][23][24] A Stille coupling could be employed to construct one of the thiazole-containing fragments.
Conclusion
This compound is a highly versatile and strategic building block for the synthesis of complex thiazole-based APIs. Its orthogonal functional groups allow for selective and sequential functionalization of the thiazole ring through robust and well-established palladium-catalyzed cross-coupling reactions. The detailed protocols and mechanistic insights provided in this application note are intended to serve as a practical guide for chemists in the pharmaceutical industry and academia, enabling the efficient and reliable synthesis of novel thiazole-containing compounds with therapeutic potential.
References
- 1. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille reaction - Wikipedia [en.wikipedia.org]
- 10. organicreactions.org [organicreactions.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]
- 17. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CN103387500A - Preparation methods for mirabegron and intermediate thereof - Google Patents [patents.google.com]
- 19. Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions | Poster Board #583 - American Chemical Society [acs.digitellinc.com]
- 20. Stille Coupling [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 24. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
Microwave-assisted synthesis using 4-Bromo-2-(trimethylsilyl)thiazole
An Application Guide to Microwave-Assisted Synthesis with 4-Bromo-2-(trimethylsilyl)thiazole
Abstract
This comprehensive guide details the application of this compound as a versatile building block in modern synthetic chemistry, with a focus on protocols accelerated by microwave irradiation. Thiazole moieties are prevalent in a vast number of biologically active compounds, making efficient methods for their functionalization critical in pharmaceutical and agrochemical research.[1][2][3] This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the strategic use of this dual-functionalized heterocycle. We present detailed, field-proven protocols for key cross-coupling reactions, insights into the mechanistic advantages of microwave assistance, and workflows for subsequent molecular manipulations.
Introduction: The Strategic Advantage of this compound in Accelerated Synthesis
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[4][5][6] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component in designing molecules with specific biological targets.[1] The subject of this guide, this compound, is a particularly powerful reagent due to its orthogonal reactive sites. The C4-bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, while the C2-trimethylsilyl (TMS) group provides a latent site for a second, distinct functionalization.
Juxtaposing this versatile building block with Microwave-Assisted Organic Synthesis (MAOS) creates a powerful platform for rapid library generation and lead optimization. Unlike conventional oil-bath heating, which relies on slow conductive heat transfer, microwave irradiation energizes molecules directly through dielectric heating.[7] This process involves the interaction of the oscillating electromagnetic field with polar molecules in the reaction mixture, resulting in rapid, uniform, and highly efficient heating.[7][8] The benefits are substantial:
-
Drastic Reduction in Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes.[9][10]
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Increased Product Yields: Rapid heating minimizes the formation of thermal decomposition byproducts.[9][11]
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Enhanced Reaction Selectivity: Uniform heating reduces thermal gradients, often leading to cleaner reaction profiles.[12]
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Improved Reproducibility: Precise control over temperature and pressure in modern microwave reactors ensures high run-to-run consistency.
This synergy allows for the efficient elaboration of the thiazole core, making it an indispensable tool in the fast-paced environment of drug discovery.
The Dual Functionality: Understanding the C4-Br and C2-TMS Handles
The synthetic utility of this compound stems from the differential reactivity of its two functional groups.
-
The C4-Bromine Atom: This site is primed for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings. It is the primary site for introducing aryl, heteroaryl, alkynyl, and other carbon-based substituents.
-
The C2-Trimethylsilyl (TMS) Group: The TMS group at the C2 position is more than a simple protecting group; it is a versatile functional handle. The C-Si bond can be readily cleaved to generate a C2-anion for reaction with electrophiles or can participate directly in certain cross-coupling reactions (e.g., Hiyama coupling).[13][14][15] More commonly, it is removed post-coupling via protodesilylation to unmask the C2-proton, allowing for subsequent functionalization if desired.[16] This sequential approach provides precise regiochemical control over the derivatization of the thiazole ring.
Core Application: Microwave-Assisted Cross-Coupling Protocols
The following sections provide detailed, step-by-step protocols for the most common and impactful microwave-assisted cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling: Forging Aryl-Thiazole Linkages
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating C(sp²)-C(sp²) bonds due to its operational simplicity and the commercial availability of a vast array of boronic acids and esters. Microwave irradiation dramatically accelerates this transformation.[17][18][19]
-
Reagent Preparation: To a 2-5 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, DMF/H₂O 4:1). The solvent volume should be sufficient to ensure proper stirring and energy absorption (typically 2-3 mL).
-
Vial Sealing and Inerting: Securely cap the vial. If the catalyst is air-sensitive, purge the vial with an inert gas (Argon or Nitrogen) for 2-5 minutes before sealing.
-
Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Set the reaction parameters to heat to the target temperature (typically 100-140 °C) and hold for the specified time (typically 5-20 minutes) with magnetic stirring.
-
Work-up and Purification: After the reaction has cooled to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4%) | K₂CO₃ | DMF/H₂O | 120 | 15 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O | 110 | 10 | >95 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (2%) / SPhos (4%) | K₃PO₄ | Toluene/H₂O | 130 | 20 | ~85 |
Note: The data in this table is illustrative and based on typical conditions reported for similar substrates. Optimization is often required for novel substrates.[18][19]
Caption: General scheme for the microwave-assisted Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira reaction is a cornerstone for installing C(sp)-C(sp²) bonds, providing access to linear, rigid structures often desired in materials science and as linkers in medicinal chemistry.[20] The reaction is typically catalyzed by palladium in the presence of a copper(I) co-catalyst, although copper-free variants are also effective.[20][21][22]
-
Reagent Preparation: To a microwave vial, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Solvent and Reagent Addition: Add a suitable solvent (e.g., THF, DMF, or an amine like triethylamine which also acts as the base). Add the terminal alkyne (1.1-1.5 equiv.) and a base (e.g., Et₃N or DIPA, 2.0-3.0 equiv.).
-
Vial Sealing and Irradiation: Seal the vial, purge with inert gas, and place it in the microwave reactor. Irradiate at a temperature of 80-120 °C for 5-30 minutes.
-
Work-up and Purification: Upon cooling, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl solution to remove copper salts, followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Caption: General scheme for the microwave-assisted Sonogashira coupling.
Post-Coupling Strategy: Protodesilylation of the C2-TMS Group
After successful functionalization at the C4 position, the C2-TMS group can be selectively removed to install a proton, unmasking the parent thiazole at that position. This step is crucial for synthesizing compounds where the C2 position is unsubstituted. The C-Si bond is typically cleaved using a fluoride source or under acidic/basic conditions.[16]
-
Reaction Setup: Dissolve the 4-aryl-2-(trimethylsilyl)thiazole substrate (1.0 equiv.) in a suitable organic solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.
-
Reagent Addition: Add a fluoride source, such as tetrabutylammonium fluoride (TBAF, 1.1 equiv., 1M solution in THF) or cesium fluoride (CsF, 1.5 equiv.). Alternatively, mild acid (e.g., acetic acid) or base can be used.
-
Reaction Conditions: Stir the reaction at room temperature. The reaction is typically rapid (15-60 minutes) and can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water. Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting 4-arylthiazole is often pure enough for subsequent steps, but can be purified by chromatography if necessary.
Caption: A sequential functionalization workflow.
Mechanistic Insights and Troubleshooting
-
Causality of Reagent Choice:
-
Catalyst: The choice of palladium catalyst and ligand is critical. For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging or sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(0) source like Pd₂(dba)₃ can improve catalytic turnover.
-
Base: The base plays a crucial role beyond neutralizing acid byproducts. In Suzuki couplings, it facilitates the formation of the active boronate species, which is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common choices.
-
Solvent: The solvent must be polar enough to absorb microwave energy effectively. Protic solvents like water or alcohols can also participate in the catalytic cycle. Aprotic polar solvents like DMF and Dioxane are excellent choices for microwave chemistry.
-
-
Troubleshooting Common Issues:
-
Low Yield: Consider increasing the microwave temperature or time in small increments. Ensure reagents are pure and the catalyst is active. A change of ligand or base may be necessary.
-
Decomposition: If the desired product is thermally sensitive, microwave heating at a lower temperature for a slightly longer duration may be beneficial. Some reactions benefit from simultaneous cooling while irradiating to maintain a stable bulk temperature.
-
Incomplete Protodesilylation: If the TMS group is resistant to cleavage, a stronger fluoride source or longer reaction time may be required. Ensure the TBAF reagent is not hydrated, as this can reduce its efficacy.
-
Conclusion
This compound is a high-value building block for the synthesis of complex heterocyclic systems. When combined with the speed and efficiency of microwave-assisted synthesis, it provides an exceptionally powerful platform for accelerating discovery chemistry. The protocols and insights provided in this guide offer a robust starting point for researchers to explore the vast chemical space accessible from this versatile reagent, enabling the rapid development of novel compounds for pharmaceutical and materials science applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microwave Chemistry: Hiyama Couplings, Sonogashira/Heteroannulation, β-Glycosylamine Synthesis, 4-Thiazolidinones, Click Chemistry [organic-chemistry.org]
- 15. Reactions of trimethylsilylthiazoles with ketens: a new route to regioselective functionalisation of the thiazole ring | Semantic Scholar [semanticscholar.org]
- 16. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 17. cem.de [cem.de]
- 18. An efficient aqueous microwave-assisted Suzuki–Miyaura cross-coupling reaction in the thiazole series - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving yield in 4-Bromo-2-(trimethylsilyl)thiazole Suzuki reactions
Answering the user's request.## Technical Support Center: Optimizing Suzuki Reactions of 4-Bromo-2-(trimethylsilyl)thiazole
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance reaction yields, minimize side products, and troubleshoot common issues encountered with this specific, yet valuable, heterocyclic building block. The thiazole moiety is a cornerstone in medicinal chemistry, and its successful functionalization is often a critical step in the synthesis of novel therapeutic agents.[1]
This document moves beyond generic protocols to provide in-depth, evidence-based solutions, explaining the chemical principles behind each recommendation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the Suzuki coupling of this compound?
The main difficulties arise from a combination of factors inherent to the substrate:
-
Lability of the Trimethylsilyl (TMS) Group: The TMS group, while useful for directing lithiation or as a protecting group, can be sensitive to the basic conditions required for the Suzuki-Miyaura reaction.[2][3] Premature cleavage can lead to undesired side products or a complex reaction mixture.
-
Catalyst Inhibition: The nitrogen and sulfur heteroatoms in the thiazole ring can coordinate to the palladium catalyst, potentially impeding its catalytic activity.[4] This often necessitates the use of specialized ligands to maintain an efficient catalytic cycle.
-
Substrate Reactivity: As a heteroaromatic halide, its reactivity profile can be different from simple aryl halides, sometimes requiring more robust catalyst systems or harsher conditions, which can conflict with the stability of the TMS group.[5][6]
Q2: Why is the 2-(trimethylsilyl) group present, and is it intended to be a protecting group?
The 2-TMS group on the thiazole ring serves multiple synthetic purposes. It is often introduced to facilitate regioselective functionalization, typically via a lithiation-silylation sequence, effectively acting as a protecting group or a directing group for subsequent reactions.[7][8] In the context of a Suzuki reaction at the 4-position, it is generally intended to remain intact. However, its lability under certain conditions is a critical experimental parameter that must be managed.[2][9]
Q3: What is the most common and avoidable cause of low yield in this reaction?
Excluding TMS group instability, the most frequent cause of low yield is the use of a suboptimal catalyst-ligand system. Traditional ligands like triphenylphosphine (PPh₃) are often inefficient for challenging heteroaryl couplings.[10] Modern, electron-rich, and sterically bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are typically required to achieve high turnover rates and prevent catalyst deactivation.[10][11][12]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures with detailed, cause-and-effect explanations to guide your optimization process.
Problem: My reaction yield is low, with significant recovery of unreacted this compound.
This points to an issue with the catalytic cycle, most likely slow oxidative addition or catalyst deactivation.
Causality & Solution:
-
Inefficient Catalyst/Ligand: The oxidative addition of palladium to the C-Br bond is a critical rate-determining step.[4] Standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Action: Switch to a more robust catalyst system. Buchwald pre-catalysts (e.g., XPhos Pd G3/G4, SPhos Pd G3) are excellent starting points as they are air-stable and highly active.[10][11] Alternatively, a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos, XPhos, or cataCXium A can be highly effective.[10][11] For heterocyclic couplings, Pd(dppf)Cl₂ is also a widely successful and reliable catalyst.[13][14]
-
-
Insufficient Temperature: The reaction may be kinetically slow at lower temperatures.
-
Poor Reagent Quality: Degradation of the boronic acid or inactive catalyst can halt the reaction.
-
Action: Use freshly purchased, high-purity catalyst. Ensure your boronic acid has not decomposed during storage; boronic acids can dehydrate to form unreactive boroxine trimers.[5]
-
Problem: I'm observing a major byproduct corresponding to the desilylated product (4-arylthiazole) or protodebromination.
This indicates either cleavage of the C-Si bond or a competing side reaction that removes the bromide.
Causality & Solution:
-
TMS Cleavage (Desilylation): This is almost always caused by the base and/or protic solvents. Strong bases, especially in the presence of water or alcohols, can facilitate TMS group removal.[17][18]
-
Action 1 (Base Selection): Avoid strong hydroxide bases. Use milder inorganic bases like K₂CO₃ or Cs₂CO₃. If desilylation persists, consider using an anhydrous, non-nucleophilic organic base. Potassium trimethylsilanolate (TMSOK) under strictly anhydrous conditions is an excellent modern alternative that improves solubility and reaction rates for challenging couplings.[11][19][20]
-
Action 2 (Solvent System): Minimize or eliminate water if possible. While many Suzuki protocols use aqueous mixtures (e.g., dioxane/water), this can promote TMS cleavage.[21] Anhydrous solvents like THF, DME, or toluene are preferable. The addition of trimethyl borate as an additive in anhydrous systems can further enhance reaction rates and prevent catalyst poisoning.[11]
-
-
Protodebromination (Dehalogenation): This side reaction replaces the bromine atom with hydrogen and is often caused by impurities or a flawed catalytic cycle.[5]
Problem: My desired product is formed, but it's contaminated with a significant amount of homocoupled boronic acid (biaryl byproduct).
Homocoupling is a common side reaction, particularly with electron-rich boronic acids.
Causality & Solution:
-
Presence of Oxygen: Trace oxygen can promote the oxidative homocoupling of the boronic acid.
-
Action: This reinforces the need for rigorous degassing of solvents and maintaining a positive pressure of an inert gas throughout the reaction setup and duration.[22]
-
-
Catalyst Choice: Some palladium systems are more prone to promoting homocoupling.
-
Action: Screening different palladium pre-catalysts and ligands can identify a system that favors the cross-coupling pathway. Often, more active catalysts that promote rapid oxidative addition and transmetalation will outcompete the homocoupling pathway.
-
Data Presentation: Screening Reaction Parameters
The following table summarizes recommended starting points and alternatives for key reaction parameters. Optimization is often necessary for each specific boronic acid partner.
| Parameter | Recommended Starting Condition | Alternatives & Considerations | Rationale & Citation |
| Catalyst System | XPhos Pd G3 (2-5 mol%) or Pd(dppf)Cl₂ (5 mol%) | Pd₂(dba)₃/SPhos, Pd(OAc)₂/cataCXium A, NiCl₂(PCy₃)₂ | Modern, bulky ligands are essential for coupling challenging heteroaryl halides, promoting fast oxidative addition and preventing catalyst deactivation.[10][11][13][24] |
| Base | K₂CO₃ (2-3 equiv) or Cs₂CO₃ (2-3 equiv) | K₃PO₄, TMSOK (anhydrous conditions) | Carbonates offer a good balance of reactivity and mildness to prevent TMS cleavage. TMSOK is superior for anhydrous systems.[11][15][21] |
| Solvent | 1,4-Dioxane (anhydrous) | THF, Toluene, DME/H₂O (4:1) | Anhydrous ethereal solvents are preferred to minimize TMS cleavage. An aqueous co-solvent may be needed for solubility but should be used judiciously.[14][21][25] |
| Temperature | 90-110 °C | Room Temperature to 80 °C (with highly active catalysts), Microwave (80-120 °C) | Higher temperatures are often needed to drive the reaction to completion, but lower temperatures may preserve the TMS group.[1][16] |
| Boronic Acid | Boronic Acid (1.2-1.5 equiv) | Boronic Ester (e.g., pinacol ester) | Esters are often more stable and less prone to protodeboronation and trimerization, which can be beneficial for difficult couplings.[5][11] |
Experimental Protocols & Visualizations
Diagram: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps of the reaction mechanism as it applies to this compound.
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Reaction Optimization
This protocol provides a robust starting point. It is crucial to perform this under an inert atmosphere.
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).[1]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[24]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of ~0.1 M). Add the palladium catalyst (e.g., XPhos Pd G3, 2-5 mol%) and any additional ligand if required.
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours.
-
Work-up: Upon completion (or when no further conversion is observed), cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[21]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[26]
Diagram: Troubleshooting Workflow
Use this decision tree to diagnose and solve common reaction failures.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reactions of trimethylsilylthiazoles with ketens: a new route to regioselective functionalisation of the thiazole ring | Semantic Scholar [semanticscholar.org]
- 10. reddit.com [reddit.com]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. cem.de [cem.de]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 19. Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions — Chemical.AI – AI for Retrosynthesis & Molecule Synthesis [chemical.ai]
- 20. orgsyn.org [orgsyn.org]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Technical Support Center: Stille Coupling of Silylated Thiazoles
Welcome to the technical support center for researchers engaged in the Stille cross-coupling of silylated thiazoles. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing from established mechanistic principles and field-proven insights. Our goal is to help you navigate the complexities of this powerful C-C bond-forming reaction, ensuring the integrity and success of your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format. Each answer provides a diagnosis of potential causes and offers actionable, step-by-step solutions.
Question 1: Why is my reaction yield extremely low or non-existent?
A low or zero yield is the most common issue and can stem from several sources. A systematic approach is required to diagnose the root cause.
Potential Causes & Corrective Actions:
-
Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle. If it fails to form or is deactivated, the reaction will not proceed.[1][2][3]
-
Diagnosis: The reaction mixture may show no color change (e.g., to the dark, homogenous solution typical of active Pd(0) complexes) and TLC/LC-MS analysis will show only starting materials.
-
Solution:
-
Use a Pd(0) Source Directly: Employ a reliable Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[1][4] Note that Pd(PPh₃)₄ can be sensitive to air and heat; store it properly and handle it under an inert atmosphere.
-
Ensure Proper Pd(II) Precatalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to Pd(0) in situ is critical.[1] This step can sometimes be sluggish or inhibited by impurities. Consider a pre-activation step or switch to a more robust precatalyst system like a Buchwald G3 precatalyst.[2]
-
Check Ligand Integrity: Phosphine ligands, especially electron-rich ones, are prone to oxidation. Use fresh, high-purity ligands.
-
-
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. It can also promote the homocoupling of organostannane reagents.[4][5]
-
Diagnosis: Besides low yield, you may observe significant amounts of the stannane homocoupling byproduct (R²-R²).[6]
-
Solution: Implement rigorous anaerobic techniques.
-
Degas Solvents: Thoroughly degas all solvents (e.g., toluene, DMF, THF) using a "freeze-pump-thaw" cycle (3x) or by sparging with argon or nitrogen for at least 30-45 minutes.
-
Inert Atmosphere: Assemble your reaction vessel under a positive pressure of an inert gas (argon or nitrogen). Use glassware that has been flame-dried or oven-dried to remove adsorbed moisture and air.
-
-
-
Poor Reagent Quality: The purity of your silylated thiazole, organostannane, and organic halide is paramount.
-
Diagnosis: Starting materials may appear discolored or have failed characterization (NMR, MS).
-
Solution: Purify all starting materials before use. The organostannane, in particular, can degrade over time. If commercially sourced, use a fresh bottle or re-purify by chromatography or distillation if possible.
-
Visual Workflow: Troubleshooting Low Yield
Caption: A decision tree for systematically diagnosing low-yield issues.
Question 2: My silyl group is being cleaved, leading to protodesilylation. How can I prevent this?
Protodesilylation (or desilylation) is a major side reaction where the C-Si bond is cleaved and replaced by a C-H bond, yielding the unsubstituted thiazole. This is particularly problematic with heteroaromatic silanes.
Potential Causes & Corrective Actions:
-
Acidic Conditions or Protic Sources: The C(sp²)-Si bond is susceptible to cleavage by trace amounts of acid or moisture. Water, acidic impurities in solvents, or the generation of H-X during the reaction can be culprits.
-
Solution:
-
Use Anhydrous Conditions: Employ rigorously dried, anhydrous solvents and reagents. Flame-dry all glassware immediately before use.
-
Add a Non-Nucleophilic Base: Incorporate a mild, non-nucleophilic base like cesium fluoride (CsF) or potassium carbonate (K₂CO₃) to scavenge any protons generated during the reaction. CsF can also serve as an activating agent for the transmetalation step.[7]
-
Avoid Protic Additives: Ensure that any additives, such as LiCl, are thoroughly dried before addition.
-
-
-
Fluoride-Induced Desilylation: While fluoride ions (e.g., from TBAF or CsF) are often used to activate silicon-based coupling partners, high concentrations or prolonged reaction times can aggressively cleave the silyl group from the thiazole before it can transmetalate to palladium.
-
Solution:
-
Stoichiometric Control: If using a fluoride additive, use it stoichiometrically (1.0-2.0 equivalents) rather than in large excess.
-
Slow Addition: Add the fluoride source slowly via syringe pump to maintain a low, steady concentration in the reaction mixture.
-
Alternative Activation: Consider fluoride-free activation methods. The use of organosilanols or their corresponding silanolates can be a milder alternative to traditional fluoride-activated Hiyama-type couplings, which share mechanistic similarities.[8]
-
-
Question 3: I am observing significant homocoupling of my organostannane. What is causing this?
Homocoupling results in the formation of a dimer of the organostannane's transferable group (R²-SnR₃ + R²-SnR₃ → R²-R²).[6]
Potential Causes & Corrective Actions:
-
Presence of Oxygen: As mentioned, oxygen can facilitate the oxidative homocoupling of the organostannane.[5]
-
Solution: Rigorous degassing of the reaction mixture is the primary solution. (See Question 1).
-
-
Slow Transmetalation/Reductive Elimination: If the transmetalation or reductive elimination steps are slow, the Pd(II)-R¹-X intermediate has a longer lifetime. This provides an opportunity for it to react with a second molecule of the organostannane, leading to homocoupling.
-
Solution:
-
Ligand Choice: Use more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos).[9] These ligands accelerate the rate of reductive elimination, disfavoring side reactions.
-
Additives: The addition of copper(I) iodide (CuI) can accelerate the transmetalation step, thereby reducing the lifetime of intermediates that could lead to homocoupling.[7]
-
-
Frequently Asked Questions (FAQs)
Q: How do I choose the right palladium catalyst and ligand?
A: The choice of catalyst and ligand is critical for success and depends on the specific substrates.
| Catalyst/Ligand Type | Key Characteristics & Use Cases | Example(s) |
| Pd(0) Sources | Directly provides the active catalyst. Good for well-behaved systems but can be sensitive. | Pd(PPh₃)₄, Pd₂(dba)₃[1][4] |
| Pd(II) Precatalysts | More air-stable and common. Require in situ reduction to Pd(0). | Pd(OAc)₂, PdCl₂(PPh₃)₂[1] |
| Bulky, Electron-Rich Phosphine Ligands | Accelerate oxidative addition and reductive elimination. Stabilize the Pd(0) center. Ideal for challenging couplings. | P(t-Bu)₃, XPhos, SPhos[9] |
| Triphenylphosphine (PPh₃) | A general, widely used ligand. May be less effective for difficult substrates or electron-rich systems. | Pd(PPh₃)₄[10] |
General Recommendation: For silylated thiazoles, which can be challenging substrates, start with a robust catalytic system. A combination of Pd₂(dba)₃ as the palladium source and a bulky, electron-rich ligand like XPhos or P(t-Bu)₃ is an excellent starting point.[9]
Q: What is the role of additives like CuI and LiCl?
A: Additives can dramatically influence reaction rates and selectivity.
-
Copper(I) Iodide (CuI): CuI is believed to act as a co-catalyst that facilitates the transmetalation step.[7] It is thought to form a more reactive organocopper intermediate, which then transmetalates to the palladium center more rapidly than the organostannane itself. This is especially useful for sluggish transmetalations.
-
Lithium Chloride (LiCl): LiCl can accelerate the rate of oxidative addition and also helps to break up palladium-ligand aggregates.[5][11] By displacing other ligands, the chloride ion can form a palladium complex that is more susceptible to transmetalation. However, its effect can be system-dependent.
Q: How should I properly remove toxic tin byproducts after the reaction?
A: Removing organotin byproducts (e.g., Bu₃SnCl) is crucial for product purity.
Protocol: Tin Byproduct Removal
-
Initial Quench & Extraction: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF).
-
Stir with KF: Stir the biphasic mixture vigorously for 1-2 hours. The fluoride ions react with the tin byproducts to form insoluble, polymeric tin fluorides (R₃SnF), which precipitate out of the organic phase.
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin salts. Wash the Celite® pad thoroughly with the organic solvent used for the extraction (e.g., ethyl acetate, DCM).
-
Aqueous Workup: Proceed with a standard aqueous workup on the filtrate.
-
Chromatography: Purify the crude product via flash column chromatography. In some cases, a small amount of triethylamine (~1-2%) can be added to the eluent to help remove the last traces of tin impurities.[5]
Mechanistic Overview
Understanding the core mechanism is key to effective troubleshooting. The Stille coupling proceeds via a catalytic cycle involving three main steps.
Visualizing the Stille Catalytic Cycle
Caption: The fundamental catalytic cycle of the Stille cross-coupling reaction.[5][6][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a Pd(II) intermediate.[6]
-
Transmetalation: The organic group (R²) is transferred from the organostannane (R²-SnR₃) to the palladium center, displacing the halide (X) to form a diorganopalladium(II) complex. This is often the rate-limiting step.[6]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the desired C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[6][10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 11. Sílice [silice.csic.es]
Technical Support Center: Optimizing Catalyst Loading for 4-Bromo-2-(trimethylsilyl)thiazole Cross-Coupling
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions involving 4-Bromo-2-(trimethylsilyl)thiazole. Our focus is to move beyond simple procedural steps and provide a deep, mechanistic understanding to empower you to solve challenges in your own laboratory settings.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with this specific and challenging substrate.
Q1: Why is optimizing catalyst loading so critical for this compound?
A1: Optimizing catalyst loading for this substrate is a crucial balance between reaction efficiency, cost, and product purity. This compound presents unique challenges due to the electronic nature of the thiazole ring and the presence of a sulfur heteroatom.
-
Catalyst Deactivation (Poisoning): The sulfur atom in the thiazole ring can coordinate strongly to the palladium catalyst, leading to deactivation or "poisoning".[1][2] This can block the active sites required for the catalytic cycle, leading to stalled reactions or the need for higher-than-usual catalyst loadings to achieve full conversion.[1]
-
Cost and Purity: Palladium catalysts and their associated phosphine ligands are expensive. Using an excessive amount is not economically viable, especially on a larger scale.[3] Furthermore, high catalyst loading can lead to increased levels of residual palladium in the final product, which is a significant concern in pharmaceutical development and requires extensive purification.
-
Side Reactions: Sub-optimal catalyst concentrations can sometimes favor undesired reaction pathways. A systematic optimization helps to identify the "sweet spot" where the desired cross-coupling outcompetes side reactions like protodebromination or homocoupling.[4]
Q2: What is the impact of the 2-(trimethylsilyl) group on the cross-coupling reaction?
A2: The trimethylsilyl (TMS) group at the 2-position of the thiazole ring serves several purposes. It can act as a protecting group or a synthetic handle for further functionalization. In the context of the cross-coupling at the 4-position, its primary influence is electronic and steric. It is a bulky group that can sterically influence the approach of the catalyst. Electronically, silicon can stabilize an adjacent carbanion, which can influence the reactivity of the C2 proton but has a more minor electronic effect on the C4-Br bond compared to the heteroatoms in the ring. Its main role in this specific reaction is often as a stable, non-reactive placeholder during the C4-coupling.
Q3: What are the best starting points for a catalyst system (palladium source and ligand)?
A3: For challenging heteroaryl substrates like this, modern catalyst systems featuring bulky, electron-rich phosphine ligands are highly recommended.[5][6] These ligands facilitate the often rate-limiting oxidative addition step and help stabilize the active Pd(0) species.[6]
-
Palladium Precatalysts: Air-stable Pd(II) precatalysts, such as Buchwald-type palladacycles (e.g., XPhos Pd G3, SPhos Pd G2), are excellent starting points.[7] They are reliably reduced in situ to the active Pd(0) catalyst.[7] Traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are also viable but may require more careful handling and optimization of the ligand-to-metal ratio.
-
Ligands: Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are industry standards for difficult couplings.[6] For thiazole-containing substrates, N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, as they form very strong bonds with palladium, which can increase catalyst stability and resist deactivation.[8]
A robust starting point is often a pre-formed palladacycle precatalyst at a loading of 1-3 mol %.
Q4: How should I approach the choice of base and solvent?
A4: The base and solvent are not passive components; they are critical to the reaction's success.
-
Base: The base's primary role, particularly in Suzuki-Miyaura couplings, is to activate the organoboron species by forming a more nucleophilic boronate "ate" complex, which is necessary for the transmetalation step.[9][10][11][12] For substrates prone to side reactions, weaker inorganic bases like K₃PO₄ or K₂CO₃ are often preferred over strong bases like hydroxides.[12] Cesium carbonate (Cs₂CO₃) is also a frequent choice for difficult couplings.
-
Solvent: The solvent must solubilize all components and can influence catalyst activity.[13][14] Aprotic polar solvents like 1,4-dioxane, toluene, or DMF are common choices.[13] Often, a mixture with water (e.g., dioxane/water) is used, especially with inorganic bases, though anhydrous conditions may be beneficial to suppress protodeboronation side reactions.[4]
Troubleshooting Guide: From Low Yield to High Success
This guide provides a systematic approach to diagnosing and solving common problems encountered during the cross-coupling of this compound.
Problem 1: Low to No Conversion of Starting Material
This is the most common issue and usually points to a problem with the catalytic cycle's initiation or propagation.
Caption: Troubleshooting workflow for low reaction conversion.
In-Depth Solutions:
-
Counteracting Sulfur Poisoning: The lone pair of electrons on the thiazole's sulfur can irreversibly bind to the palladium center.[1]
-
Ligand Choice: Bulky ligands, like XPhos or SPhos, create a sterically hindered environment around the palladium, which can disfavor coordination by the thiazole's sulfur atom.[15]
-
Increased Catalyst Loading: If partial deactivation is suspected, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes provide enough active catalyst to drive the reaction to completion.[6][15]
-
-
Ensuring an Active Catalyst: The active catalytic species is Pd(0), which is highly sensitive to oxygen.[7][16]
-
Inert Atmosphere: It is imperative to use rigorous air-free techniques.[17][18] This involves using oven-dried glassware, properly degassing solvents (e.g., via freeze-pump-thaw or sparging with argon), and running the reaction under a positive pressure of an inert gas like argon or nitrogen.[4][17]
-
Precatalyst Integrity: Use fresh catalyst from a reputable supplier. Store air-sensitive catalysts and ligands in a glovebox or under an inert atmosphere.[17] Air-stable palladacycle precatalysts are highly recommended to ensure reproducibility.[6]
-
Problem 2: Reaction Stalls or Plateaus with Starting Material Remaining
This often indicates that the catalyst is initially active but deactivates over the course of the reaction.
-
Possible Cause: Progressive Catalyst Deactivation. The thiazole substrate slowly poisons the catalyst throughout the reaction.
-
Solution 1: Use a More Robust Catalyst System. Switch to a catalyst system known for high stability. Palladium complexes with N-heterocyclic carbene (NHC) ligands are often more resistant to deactivation than some phosphine-based systems.[8]
-
Solution 2: Modify Reagent Addition. In some cases, slow addition of the thiazole substrate via syringe pump can maintain a low instantaneous concentration, potentially mitigating the rate of catalyst deactivation.
-
-
Possible Cause: Base Decomposition or Insolubility. The base may be degrading at the reaction temperature or may not be soluble enough to participate effectively throughout the reaction.
-
Solution: Screen Bases and Solvents. Experiment with different bases (e.g., K₃PO₄, Cs₂CO₃) and ensure the chosen solvent system provides adequate solubility. For instance, if using K₃PO₄, which has low solubility in pure toluene, adding a co-solvent like dioxane or NMP can be beneficial.
-
Problem 3: Formation of Significant Side Products
The presence of side products points to competing reaction pathways that are competitive with the desired cross-coupling.
-
Side Product: Protodebromination (C-Br bond replaced by C-H).
-
Possible Cause: This can be promoted by moisture in the reaction or by certain catalyst/ligand combinations, especially at high temperatures.
-
Solution: Ensure anhydrous conditions by using dry solvents and reagents.[4] Sometimes, lowering the reaction temperature or screening different ligands can minimize this pathway.
-
-
Side Product: Homocoupling of the Coupling Partner (e.g., boronic acid).
-
Possible Cause: This is often a sign of oxygen in the reaction, which can facilitate the oxidative homocoupling of the organometallic reagent.[7]
-
Solution: Improve the degassing procedure for your solvents and ensure a strictly inert atmosphere is maintained throughout the reaction setup and duration.[4][7]
-
Experimental Protocols & Data
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Catalyst Loading Optimization
This protocol outlines a screening process to determine the optimal catalyst loading for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
-
Preparation: In a glovebox, arrange an array of reaction vials, each with a small magnetic stir bar.
-
Reagent Addition (Solid): To each vial, add this compound (e.g., 0.1 mmol, 1.0 equiv), the arylboronic acid (0.12 mmol, 1.2 equiv), and K₃PO₄ (0.2 mmol, 2.0 equiv).
-
Catalyst Addition: Add the specified amount of palladium precatalyst (see Table 1) to each respective vial.
-
Solvent Addition: Outside the glovebox, add degassed 1,4-dioxane (1.0 mL) to each vial under a counterflow of argon.
-
Reaction: Seal the vials tightly with screw caps and place them in a pre-heated aluminum heating block at 100 °C. Stir for the specified time (e.g., 12 hours).
-
Analysis: After cooling, take an aliquot from each reaction, dilute with a suitable solvent (e.g., acetonitrile), filter, and analyze by LC-MS or GC-MS to determine the conversion to product.
Table 1: Example Screening Array for Catalyst Loading
| Entry | Catalyst (Precatalyst) | Loading (mol%) | Ligand | Ligand:Pd Ratio | Expected Outcome |
| 1 | Pd(OAc)₂ | 2.0 | SPhos | 1:2.2 | Baseline for traditional Pd source |
| 2 | XPhos Pd G3 | 2.0 | - | - | High activity expected with air-stable precatalyst |
| 3 | XPhos Pd G3 | 1.0 | - | - | Test for efficiency at lower loading |
| 4 | XPhos Pd G3 | 0.5 | - | - | Determine the lower limit of catalyst efficiency |
| 5 | IPr-Pd-PEPPSI | 2.0 | - | - | Evaluate performance of an NHC-based catalyst |
Protocol 2: General Setup for an Air-Sensitive Cross-Coupling Reaction
This protocol details the use of a Schlenk line for rigorously excluding air and moisture.[17]
-
Glassware Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar and a condenser at >120 °C overnight. Assemble the glassware hot and allow it to cool under vacuum on the Schlenk line.
-
Inerting: Backfill the flask with high-purity argon or nitrogen. Repeat the evacuate/backfill cycle three times to ensure a robustly inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the this compound, the coupling partner (e.g., boronic acid), and the base.
-
Solvent Addition: Add the degassed solvent via a cannula or syringe.
-
Catalyst Addition: Briefly remove the septum under a strong positive pressure of argon and add the palladium catalyst/precatalyst. This step should be done as quickly as possible.
-
Reaction: Heat the reaction mixture to the desired temperature under a gentle positive pressure of inert gas (vented through an oil bubbler).
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS by taking small aliquots via syringe. Once complete, cool the reaction to room temperature before exposing it to air for the workup procedure.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Purification of 4-Bromo-2-(trimethylsilyl)thiazole by Column Chromatography
Welcome to the dedicated technical support center for the purification of 4-Bromo-2-(trimethylsilyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the purification of this versatile synthetic intermediate by column chromatography.
Introduction: The Challenge of Purifying Silylated Thiazoles
This compound is a key building block in organic synthesis, valued for its utility in cross-coupling reactions.[1] However, its purification via silica gel column chromatography presents a significant challenge: the lability of the trimethylsilyl (TMS) group. The acidic nature of standard silica gel can lead to the cleavage of the C-Si bond, resulting in the formation of 4-bromothiazole as a major impurity, leading to low yields and difficult separations.[2][3]
This guide provides a systematic approach to navigating these challenges, from initial reaction work-up to final purification, ensuring the integrity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My NMR analysis shows a significant amount of 4-bromothiazole after column chromatography, even though the crude reaction mixture looked clean. What is happening?
A1: This is a classic sign of on-column decomposition. The acidic silanol groups (Si-OH) on the surface of standard silica gel can catalyze the hydrolysis of the trimethylsilyl group.[3] This is a common issue with acid-sensitive compounds, and TMS-protected compounds are particularly susceptible.[2] You are essentially deprotecting your compound on the column.
Q2: How can I quickly check if my compound is stable on silica gel?
A2: A simple 2D TLC analysis can be very informative.[4] Spot your crude material on a TLC plate and develop it in your chosen solvent system. After drying, rotate the plate 90 degrees and re-develop it in the same solvent system. If your compound is stable, the spot will move diagonally. If it decomposes, you will see a new spot appearing along the second development path, indicating the formation of a new, likely more polar, compound (in this case, 4-bromothiazole).
Q3: What is the ideal Rf value I should aim for during TLC method development?
A3: For optimal separation during column chromatography, aim for an Rf value for your target compound between 0.2 and 0.4.[5][6] An Rf in this range provides a good balance, ensuring the compound interacts sufficiently with the stationary phase for separation without requiring excessively large volumes of solvent for elution.[7]
Q4: Can I use solvents like methanol in my eluent?
A4: It is generally advised to avoid using high concentrations of methanol (>10%) with silica gel, as it can dissolve the stationary phase.[8] For a relatively non-polar compound like this compound, a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate or dichloromethane is usually sufficient.[9]
Troubleshooting Guide: Overcoming Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: Significant Decomposition on Silica Gel
-
Root Cause: The acidic nature of the silica gel is cleaving the TMS group.
-
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica by preparing a slurry of the silica gel in your non-polar eluent containing 1-2% triethylamine (TEA).[10][11] Pack the column with this slurry and run the column with an eluent containing 0.5-1% TEA. This will create a less acidic environment, protecting the TMS group. Always perform a preliminary TLC with the TEA-containing eluent to see how it affects the Rf values.[10]
-
Use an Alternative Stationary Phase: If decomposition persists, consider using a less acidic stationary phase.[12]
-
Neutral Alumina: This is an excellent alternative for compounds sensitive to acidic conditions.[10] You will need to re-optimize your solvent system with TLC plates coated with alumina.
-
Florisil®: A magnesium silicate-based adsorbent that is gentler than silica gel and can be effective for sensitive compounds.[12]
-
-
Problem 2: Poor Separation from Non-Polar Impurities
-
Root Cause: The chosen solvent system is too polar, causing your compound and impurities to elute too quickly without sufficient interaction with the stationary phase.
-
Solutions:
-
Decrease Eluent Polarity: If your compound has a high Rf value (>0.5), decrease the proportion of the polar solvent in your mobile phase.[5] For example, switch from 20% ethyl acetate in hexanes to 10% or even 5%.
-
Utilize a Different Solvent System: Sometimes, changing the nature of the solvents can improve selectivity. For non-polar compounds, consider systems like hexanes/dichloromethane or hexanes/diethyl ether.[8]
-
Problem 3: The Compound is "Streaking" on the TLC and Column
-
Root Cause: Streaking can be caused by several factors, including overloading the sample, poor solubility in the eluent, or strong interactions with the stationary phase (which can also be a sign of decomposition).
-
Solutions:
-
Dry Loading: If your compound has poor solubility in the initial, non-polar eluent, it may not load onto the column in a tight band.[13] In this case, dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your packed column.[13]
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight for moderately difficult separations.[14]
-
Add a Modifier: As mentioned for decomposition, adding a small amount of triethylamine to the eluent can often mitigate streaking for nitrogen-containing compounds by blocking highly active sites on the silica.[10]
-
Experimental Protocols
Protocol 1: Column Chromatography with Deactivated Silica Gel
-
TLC Analysis:
-
Prepare several eluent systems of varying polarity (e.g., 5%, 10%, 20% ethyl acetate in hexanes).
-
Add 1% triethylamine to each of these systems.
-
Run TLC plates with your crude material to find the system that gives your product an Rf of ~0.3.
-
-
Column Preparation:
-
In a beaker, prepare a slurry of silica gel in the chosen eluent (containing 1% TEA). The consistency should be pourable but not too dilute.[15]
-
Pack your column with the slurry, ensuring no air bubbles are trapped. Gently tap the column to help the silica settle evenly.[15]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[13]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude this compound in a minimal amount of dichloromethane.
-
Add silica gel (approximately 5-10 times the mass of your crude product) to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.[13]
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system (containing 0.5-1% TEA).
-
Collect fractions and monitor them by TLC to determine which ones contain your purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Presentation
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (deactivated with 1-2% TEA) or Neutral Alumina | Prevents acid-catalyzed hydrolysis of the TMS group.[10][11] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Hexanes/Dichloromethane | Good for separating moderately non-polar compounds.[8] |
| Eluent Additive | 0.5-1% Triethylamine (TEA) | Neutralizes acidic sites on silica, preventing decomposition and reducing streaking.[10] |
| Target Rf | 0.2 - 0.4 | Ensures good separation and efficient elution.[5][7] |
| Sample Loading | Dry Loading | Recommended for compounds with limited solubility in non-polar eluents to ensure a tight application band.[13] |
Visualization of the Troubleshooting Workflow
Caption: Troubleshooting workflow for on-column decomposition.
References
- 1. This compound [myskinrecipes.com]
- 2. reddit.com [reddit.com]
- 3. Degradation of Samples Due to Hydrolysis in HPLC Columns - HPLC Primer [mtc-usa.com]
- 4. Chromatography [chem.rochester.edu]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Navigating Thiazole Functionalization and the Challenge of Protodesilylation
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the chemical modification of thiazole scaffolds. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address a critical challenge in this field: the prevention of protodesilylation during thiazole functionalization. Our goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues, thereby enhancing the efficiency and success of your synthetic endeavors.
I. Troubleshooting Guide: Unwanted Protodesilylation
Protodesilylation, the cleavage of a carbon-silicon (C-Si) bond and its replacement with a carbon-hydrogen (C-H) bond, is a common and often frustrating side reaction during the functionalization of silylated thiazoles. Understanding the underlying causes is the first step toward effective troubleshooting.
Issue 1: Significant Protodesilylation Observed During Metal-Catalyzed Cross-Coupling Reactions
Scenario: You are performing a palladium-catalyzed direct arylation on a 2-silylthiazole derivative, but you observe a substantial amount of the desilylated thiazole as a byproduct.[1][2]
Root Cause Analysis:
-
Acidic Byproducts: Many cross-coupling reactions, particularly direct C-H functionalization, can generate acidic byproducts.[1] For instance, in a typical direct arylation, the reaction of an aryl halide with a C-H bond on the thiazole ring can produce a hydrogen halide (e.g., HBr). This in-situ generated acid can readily protonate the carbon bearing the silyl group, leading to C-Si bond cleavage.
-
Trace Water: The presence of even trace amounts of water in the reaction mixture can serve as a proton source, facilitating protodesilylation, especially under basic or acidic conditions.[3]
-
Instability of the Silyl Group: The choice of the silyl protecting group is paramount. Less sterically hindered silyl groups, such as the trimethylsilyl (TMS) group, are more susceptible to cleavage under both acidic and basic conditions compared to bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[4][5]
Troubleshooting Steps & Solutions:
-
Incorporate a Non-Nucleophilic Base: To neutralize acidic byproducts, add a mild, non-nucleophilic base to the reaction mixture.
-
Recommended Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Rationale: These bases will scavenge protons without interfering with the catalytic cycle or promoting base-catalyzed desilylation pathways.
-
-
Ensure Anhydrous Conditions:
-
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Dry all reagents thoroughly before use. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Use of Additives: Consider adding molecular sieves to the reaction mixture to sequester any residual water.
-
-
Select a More Robust Silyl Protecting Group:
| Silyl Group | Abbreviation | Relative Stability in Acid | Relative Stability in Base |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | ~10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Table 1: Relative stability of common silyl protecting groups.[4]
Issue 2: Protodesilylation During Lithiation or Grignard Reagent Formation
Scenario: You are attempting to perform a lithium-halogen exchange on a 5-bromo-2-silylthiazole to generate a nucleophile for subsequent reaction with an electrophile, but the major product is the 5-H-2-silylthiazole.
Root Cause Analysis:
-
Proton Source in the Reaction Mixture: Organometallic reagents like n-butyllithium (n-BuLi) and Grignard reagents are extremely strong bases. They will readily deprotonate even weakly acidic C-H bonds, including those on the solvent (e.g., THF) or trace impurities. The resulting anion can then be protonated upon workup, leading to the desilylated product.
-
Reaction Temperature: Exothermic reactions during the formation of the organometallic species can lead to side reactions, including proton abstraction from the solvent.
Troubleshooting Steps & Solutions:
-
Strict Control of Reaction Temperature:
-
Use of Anhydrous and Aprotic Solvents:
-
Solvent Choice: Utilize anhydrous and aprotic solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O). Ensure they are freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
-
Rapid Quenching with the Electrophile:
-
Once the organometallic reagent has been formed, add the electrophile quickly to the reaction mixture at low temperature. This minimizes the time the highly reactive nucleophile is present, reducing the likelihood of side reactions.[6]
-
II. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of protodesilylation?
A1: Protodesilylation can proceed through different mechanisms depending on the reaction conditions:
-
Acid-Catalyzed: In the presence of an acid, the aromatic ring is protonated, typically at the carbon bearing the silyl group, to form a Wheland intermediate (a resonance-stabilized carbocation).[7] Subsequent cleavage of the C-Si bond regenerates the aromatic system and releases a silylium ion equivalent.
-
Base-Catalyzed: Under basic conditions, a nucleophile (e.g., hydroxide or alkoxide) attacks the silicon atom, forming a pentacoordinate siliconate intermediate.[3][8] This intermediate can then be protonated by a proton source (like water or alcohol) to cleave the C-Si bond.[3]
-
Fluoride-Mediated: Fluoride ions have a very high affinity for silicon, forming a strong Si-F bond.[9][10] The reaction proceeds via attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate intermediate and subsequent cleavage of the C-Si bond.[9]
Q2: How does the electronic nature of the thiazole ring affect the propensity for protodesilylation?
A2: The thiazole ring is electron-deficient, which can influence the rate of protodesilylation. The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, while the C5 position is relatively more electron-rich.[11] In acid-catalyzed protodesilylation, a more electron-rich aromatic system can stabilize the positive charge in the Wheland intermediate, potentially accelerating the reaction. Conversely, in base-catalyzed mechanisms, the electron-deficient nature of the thiazole ring can make the silicon atom more electrophilic and thus more susceptible to nucleophilic attack.
Q3: Are there any "silyl-protecting-group-free" strategies for thiazole functionalization?
A3: Yes, direct C-H functionalization is a powerful strategy that avoids the need for pre-silylation and subsequent deprotection steps.[1][12][13] Palladium, copper, and nickel catalysts have been successfully employed for the direct arylation, alkenylation, and alkylation of thiazoles.[13][14][15] These methods offer a more atom-economical and step-efficient approach to thiazole modification. However, controlling regioselectivity can be a challenge and often depends on the specific catalyst and reaction conditions employed.[12]
Q4: Can I use fluoride-based reagents like TBAF for other transformations on a silylated thiazole without causing protodesilylation?
A4: It is highly likely that using fluoride-based reagents like tetrabutylammonium fluoride (TBAF) will result in protodesilylation.[9] Fluoride's strong affinity for silicon makes it a very effective desilylating agent.[9][10] If a fluoride source is required for another transformation in your synthetic sequence, it is advisable to perform it before the introduction of the silyl group or to choose a protecting group that is stable to fluoride but can be removed under orthogonal conditions.
III. Experimental Protocols & Methodologies
Protocol: Robust Silylation of Thiazole at the 2-Position
This protocol describes a general method for the introduction of a sterically hindered silyl group (TIPS) at the 2-position of thiazole, which is more resistant to protodesilylation.
Materials:
-
Thiazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropylsilyl chloride (TIPSCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add thiazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add TIPSCl (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with Et₂O (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(triisopropylsilyl)thiazole.
IV. Visualizing the Problem: Protodesilylation Pathways
The following diagrams illustrate the key mechanistic pathways leading to unwanted protodesilylation.
Caption: Acid-catalyzed protodesilylation of 2-silylthiazole.
Caption: Base-catalyzed protodesilylation of 2-silylthiazole.
V. References
-
Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry, 83(5), 2250–2255. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Functionalization of 4-phenyl-1,2,3-thiadiazole. BenchChem. --INVALID-LINK--
-
Reich, H. J. (2016). Mechanism of C–Si Bond Cleavage Using Lewis Bases (n → σ*). In Lewis Base Catalysis in Organic Synthesis (pp. 233–280). Wiley-VCH.
-
Request PDF. (n.d.). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. Retrieved from --INVALID-LINK--
-
Yao, W., Li, R., Jiang, H., & Han, D. (2018). An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. The Journal of Organic Chemistry. --INVALID-LINK--
-
Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. --INVALID-LINK--
-
Bellina, F., & Rossi, R. (2012). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Chemistry – A European Journal, 18(48), 15321-15330. --INVALID-LINK--
-
Lee, S., & Stoltz, B. M. (2015). Silylation of C–H bonds in aromatic heterocycles by an Earth-abundant metal catalyst. Nature, 518(7537), 80–84. --INVALID-LINK--
-
García-Mancheño, O., et al. (2022). Protodesilylation of Arylsilanes by Visible-Light Photocatalysis. Organic Letters, 24(8), 1689–1694. --INVALID-LINK--
-
Fleming, I., & Michael, J. P. (1981). The mechanism of the protodesilylation of allylsilanes and vinylsilanes. Journal of the Chemical Society, Perkin Transactions 1, 1549-1556. --INVALID-LINK--
-
Capperucci, A., et al. (2013). Fluoride-induced proto- and carbo-desilylation of S,S-, O,O- and O,S-silylated acetals: an insight into the chemical and stereochemical reaction outcome. Journal of Sulfur Chemistry, 34(6), 606-616. --INVALID-LINK--
-
Fleming, I., & Terrett, N. K. (1983). The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. Journal of the Chemical Society, Perkin Transactions 1, 2645-2651. --INVALID-LINK--
-
Capperucci, A. (2013). Fluoride-induced proto- and carbo-desilylation of S,S-, O,O- and O,S-silylated acetals: an insight into the chemical and stereochemical reaction outcome. SciSpace. --INVALID-LINK--
-
Potapov, A. S., et al. (2018). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([3][6][16]thiadiazole). Molecules, 23(10), 2469. --INVALID-LINK--
-
Jiang, J., et al. (2013). Cu-catalyzed direct C-H bond functionalization: a regioselective protocol to 5-aryl thiazolo[3,2-b]-1,2,4-triazoles. Organic & Biomolecular Chemistry, 11(8), 1390-1398. --INVALID-LINK--
-
ChemRxiv. (2023). Regioselective Direct C−H Bond (Hetero)arylation of Thiazoles Enabled by a Novel Iminopyridine-Based α‐Diimine Nickel(II) Complex Evaluated by DFT Studies. Cambridge Open Engage. --INVALID-LINK--
-
Roger, J., Pozˇgan, F., & Doucet, H. (2025). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry.
-
Oestreich, M., et al. (2021). Silylium-Ion Regeneration by Protodesilylation Enables Friedel–Crafts Alkylation with Less Isomerization and No Defunctionalization. ACS Catalysis, 11(20), 12595–12600. --INVALID-LINK--
-
Gelest. (n.d.). Silyl Groups. Gelest. --INVALID-LINK--
-
He, C., et al. (2022). Transition-metal-catalyzed enantioselective C−H silylation. Chem Catalysis, 2(11), 2898-2928.
-
Daugulis, O., et al. (2009). A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives. Organic Letters, 11(23), 5514–5517.
-
Hartwig, J. F. (2016). Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. Chemical Reviews, 116(15), 8948–8977.
-
BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media. BenchChem. --INVALID-LINK--
-
ResearchGate. (2013). Which silyl or other 'common' protecting groups are stable to HI acidic media? ResearchGate. --INVALID-LINK--
-
Reddit. (2017). Silyl protecting group lability. Reddit. --INVALID-LINK--
-
Request PDF. (n.d.). Dearomatization Silylation of Benzofurans and Furopyridines via Silyl Radical Addition and Endocyclic C-O Bond Scission. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Troubleshooting guide for the synthesis of benzothiazole derivatives. BenchChem. --INVALID-LINK--
-
Chem-Station. (2014). Silyl Protective Groups. Chem-Station. --INVALID-LINK--
-
Daugulis, O., et al. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Molecules, 25(21), 5033. --INVALID-LINK--
-
Matsuda, T., & Suzuki, K. (2025). Directing Effects of Silyl and Germyl Groups in Transition‐Metal‐Catalyzed Allylic Substitution. The Chemical Record. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
Itami, K., et al. (2021). Design, Synthesis, and Implementation of Sodium Silylsilanolates as Silyl Transfer Reagents. Journal of the American Chemical Society, 143(31), 12263–12272. --INVALID-LINK--
-
Itami, K., et al. (2022). 2H-Thiazolo[4,5-d][3][6][16]triazole: synthesis, functionalization, and application in scaffold-hopping. RSC Medicinal Chemistry, 13(10), 1264–1269. --INVALID-LINK--
-
Chen, Y.-T., et al. (2021). Thiazole Functionalization of Thiosemicarbazone for Cu(II) Complexation: Moving toward Highly Efficient Anticancer Drugs with Promising Oral Bioavailability. Inorganic Chemistry, 60(16), 12264–12275. --INVALID-LINK--
-
Al-Ayed, A. S. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(10), 1285. --INVALID-LINK--
-
Wiegand, A., & Buchalla, W. (2005). Therapeutic roles of fluoride released from restorative dental materials. Dental Materials, 21(11), 983–996.
-
Al-Tarakemah, Y., & Al-Sane, M. (2022). The Role of Process-Directing Agents on Enamel Lesion Remineralization: Fluoride Boosters. Medicina, 58(5), 601. --INVALID-LINK--
-
YouTube. (2023). Role of Fluorides in Dental Caries Management. YouTube. --INVALID-LINK--
-
Ackermann, L. (2023). Site-Selective C-H Functionalization of Carbazoles. Angewandte Chemie International Edition, 62(25), e202303110. --INVALID-LINK--
-
Wang, C., et al. (2022). A thiazolo[5,4-d]thiazole functionalized covalent triazine framework showing superior photocatalytic activity for hydrogen production and dye degradation. Journal of Materials Chemistry A, 10(29), 15637-15644. --INVALID-LINK--
References
- 1. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Fluoride-induced proto- and carbo-desilylation of S,S-, O,O- and O,S-silylated acetals: an insight into the chemical and stereochemical reaction outcome (2013) | Antonella Capperucci [scispace.com]
- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 12. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cu-catalyzed direct C-H bond functionalization: a regioselective protocol to 5-aryl thiazolo[3,2-b]-1,2,4-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. mdpi.com [mdpi.com]
- 16. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Bromo-2-(trimethylsilyl)thiazole
Welcome to the technical support center for the synthesis of 4-Bromo-2-(trimethylsilyl)thiazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify, mitigate, and eliminate common impurities encountered during synthesis.
Overview of a Common Synthetic Pathway
The synthesis of this compound is a cornerstone for introducing the thiazole moiety in medicinal chemistry and materials science.[1] A prevalent and effective method involves a deprotonation/lithiation of 2-(trimethylsilyl)thiazole followed by electrophilic quenching with a bromine source. The trimethylsilyl (TMS) group at the C2 position serves a dual purpose: it activates the C5 position for deprotonation and acts as a stable protecting group.[2]
However, the use of highly reactive organolithium reagents necessitates strict control over reaction conditions to prevent the formation of undesired byproducts.[3] This guide will address the impurities that can arise from each critical step of this process.
Synthetic Workflow and Impurity Formation Points
The following diagram illustrates a typical synthetic route and highlights the stages where common impurities are likely to form.
Caption: Synthetic pathway and key impurity formation points.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis and purification of this compound.
Question 1: My final product is contaminated with the starting material, 2-(trimethylsilyl)thiazole. What went wrong?
Answer: This is a common issue resulting from incomplete lithiation at the C5 position. The proton at C2 of the thiazole ring is the most acidic, but the TMS group directs deprotonation to C5.[4] However, several factors can lead to an incomplete reaction:
-
Insufficient Base: The stoichiometry of your organolithium reagent (e.g., n-BuLi or LDA) must be precise. Ensure you are using at least 1.05 to 1.1 equivalents of a freshly titrated base. Organolithium solutions degrade over time, and their actual concentration may be lower than stated on the bottle.
-
Reaction Temperature: The lithiation must be performed at a low temperature, typically -78 °C (a dry ice/acetone bath), to ensure the stability of the lithiated intermediate. If the temperature rises, the intermediate can decompose or participate in side reactions.[5]
-
Slow Addition of Base: The organolithium reagent should be added dropwise to the solution of 2-(trimethylsilyl)thiazole. A rapid addition can cause localized warming, leading to side reactions before the substrate is fully deprotonated.
Troubleshooting Protocol:
-
Titrate Your Base: Always use a freshly titrated solution of your organolithium reagent before setting up the reaction.
-
Optimize Conditions: Maintain a strict temperature of -78 °C throughout the addition of the base and for the duration of the stirring time (typically 30-60 minutes) before adding the bromine source.
-
Purification: Unreacted starting material can often be removed by careful column chromatography on silica gel. Due to the similar polarity, a shallow gradient of ethyl acetate in hexanes is recommended.
Question 2: I observe a significant amount of the des-bromo impurity (2-(trimethylsilyl)thiazole) even after the bromination step. What is the cause?
Answer: The formation of the des-bromo product after the addition of the electrophile indicates that the lithiated intermediate was prematurely quenched by a proton source rather than the bromine source.
-
Source of Protons: The most common proton source is residual moisture in the solvent (THF) or atmosphere. It is critical to use anhydrous solvents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the entire process.[3] Another potential source is the bromine electrophile itself if it is not anhydrous.
-
Inefficient Brominating Agent: The choice of brominating agent is crucial. While agents like N-bromosuccinimide (NBS) can be effective, they can also be a source of protons if not properly purified and dried. Carbon tetrabromide (CBr4) is often a cleaner, anhydrous alternative.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use freshly distilled, anhydrous THF. Use a well-maintained inert gas line.
-
Select an Anhydrous Bromine Source: Use a high-purity, anhydrous bromine source like carbon tetrabromide. If using NBS, ensure it is freshly recrystallized and dried under vacuum.
-
Reverse Addition: Consider adding the solution of the lithiated intermediate via a cannula to a pre-cooled (-78 °C) solution of the brominating agent. This ensures the lithiated species immediately encounters the electrophile, minimizing the chance of it finding a stray proton.
Question 3: During purification, I'm losing the trimethylsilyl (TMS) group, resulting in 4-bromothiazole. How can I prevent this?
Answer: The C-Si bond in 2-(trimethylsilyl)thiazole is susceptible to cleavage under acidic or strongly nucleophilic conditions, a process known as protodesilylation.
-
Acidic Conditions: The most common cause of TMS group loss is exposure to acid. This can happen during an aqueous workup if the solution becomes acidic, or during silica gel chromatography. Standard silica gel is slightly acidic and can catalyze the hydrolysis of the TMS group.
-
Stability: While thiazoles are relatively stable aromatic systems, the silyl group can be labile.[6][7] Prolonged exposure to protic solvents (like methanol or water) during workup or purification should be avoided.
Troubleshooting Protocol:
-
Neutralize Silica Gel: Before performing column chromatography, neutralize your silica gel. This can be done by preparing a slurry of the silica gel in your eluent system (e.g., hexanes/ethyl acetate) and adding ~1% (v/v) of triethylamine. Mix thoroughly and then pack the column. This small amount of base will not typically interfere with the separation but will prevent on-column desilylation.
-
Aqueous Workup: Ensure your aqueous workup is performed under neutral or slightly basic conditions. Use a saturated solution of sodium bicarbonate (NaHCO3) instead of water for the initial washes.
-
Minimize Contact Time: Perform the purification steps as efficiently as possible to reduce the time the compound is in contact with potentially destabilizing media.
Question 4: My NMR spectrum shows signals that suggest a di-brominated or other over-brominated species. How does this happen?
Answer: The formation of di-brominated impurities, such as 4,5-dibromo-2-(trimethylsilyl)thiazole, can occur under certain conditions.
-
Halogen-Metal Exchange: If an excess of organolithium reagent is used, or if the reaction temperature is not sufficiently controlled, a second deprotonation event can occur after the initial bromination, leading to a lithiated bromo-thiazole species which can then be brominated again.
-
Bromine Source Reactivity: Some brominating agents are aggressive. Direct bromination of the thiazole ring can occur, although this is less common at the C4 position without a directing group.[8] A "halogen dance" rearrangement, where a bromine atom migrates upon treatment with a strong base, has also been observed in some brominated thiazole systems.[9]
Troubleshooting Protocol:
-
Control Stoichiometry: Use no more than 1.1 equivalents of the organolithium base.
-
Maintain Low Temperature: Do not allow the reaction to warm above -70 °C until it is quenched.
-
Purification: Di-brominated species are significantly less polar than the mono-brominated product and can usually be separated effectively by column chromatography.
Summary of Common Impurities and Mitigation Strategies
| Impurity Name | Common Identifier (¹H NMR) | Root Cause | Prevention & Mitigation Strategy |
| 2-(trimethylsilyl)thiazole | Singlet for H5 proton, TMS singlet. | Incomplete lithiation. | Use freshly titrated base (1.1 eq), maintain -78 °C, slow addition of base. |
| 4-Bromothiazole | Absence of TMS singlet (~0.3 ppm). | Protodesilylation (acidic conditions). | Neutralize silica gel with 1% Et₃N; use NaHCO₃ in workup; minimize purification time. |
| Di-brominated Species | Absence of the C5-H singlet (~7.5 ppm). | Over-lithiation or side reactions. | Use precise stoichiometry of base (≤1.1 eq); maintain strict temperature control. |
| Proton-quenched Product | Identical to starting material. | Moisture in solvent/reagents. | Use anhydrous solvents and reagents under a strict inert atmosphere. |
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. researchgate.net [researchgate.net]
Stability and storage conditions for 4-Bromo-2-(trimethylsilyl)thiazole
Welcome to the technical support center for 4-Bromo-2-(trimethylsilyl)thiazole (CAS No. 108306-53-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this versatile synthetic building block. Adherence to these guidelines is critical for obtaining reliable and reproducible experimental results.
Introduction: The Critical Role of Stability
This compound is a key intermediate in organic synthesis, valued for its dual functionality. The trimethylsilyl (TMS) group serves as a removable protecting group or a handle for further transformations, while the bromo-thiazole core is a precursor for a wide array of biologically active molecules.[1][2] However, the very features that make this compound synthetically useful also render it susceptible to degradation if not handled and stored correctly. The primary vulnerability lies in the lability of the silicon-carbon bond, particularly its sensitivity to moisture.
This guide provides a comprehensive overview of best practices for storage and handling, a troubleshooting guide for common experimental issues, and frequently asked questions to ensure the long-term integrity of your this compound supply.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure maximum shelf-life, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[3] It is highly recommended to store it in a freezer at or below -20°C.[3] The storage area should be dark and dry.
Q2: Why is a low temperature and inert atmosphere so critical?
A2: The trimethylsilyl group is susceptible to hydrolysis in the presence of moisture. Storing at low temperatures minimizes the rate of any potential degradation reactions. An inert atmosphere is crucial to displace moisture and oxygen, both of which can contribute to the compound's degradation.
Q3: What are the visible signs of degradation?
A3: this compound is a clear, colorless liquid.[3] Signs of degradation can include a change in color to yellow or brown, the appearance of cloudiness or turbidity, or the formation of a solid precipitate. Analytically, you may observe new peaks in your HPLC or GC chromatograms, or characteristic changes in the NMR spectrum, such as the disappearance of the TMS signal and the appearance of a new thiazole proton signal.
Q4: How should I handle the compound when taking it out of storage for an experiment?
A4: Allow the container to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the cold surfaces of the container and contaminating the compound. Handle the liquid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][5]
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[6] Protic solvents, especially water and alcohols, can lead to the cleavage of the trimethylsilyl group.
Troubleshooting Guide
Unexpected experimental outcomes can often be traced back to the quality of the starting materials. This section addresses common issues encountered when using this compound.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
-
Probable Cause: Partial degradation of the this compound, primarily through hydrolysis of the TMS group. This leads to the formation of 4-bromothiazole as a significant impurity.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored under the recommended conditions (frozen, under inert gas, in a tightly sealed container).
-
Assess Purity: Before use, analyze a small aliquot of the compound by ¹H NMR or GC-MS to confirm its purity. The presence of a signal around 8.0-9.0 ppm in the ¹H NMR spectrum, corresponding to the C2-H of 4-bromothiazole, indicates hydrolysis.
-
Use Anhydrous Solvents and Reagents: The presence of moisture in your reaction mixture is a primary cause of silylation failure and can lead to the in-situ degradation of your starting material.[4] Ensure all solvents are rigorously dried and reagents are handled under anhydrous conditions.
-
Issue 2: Complete Failure of a Reaction Involving the Trimethylsilyl Group
-
Probable Cause: Complete hydrolysis of the this compound to 4-bromothiazole. The desired reactivity at the 2-position is lost.
-
Troubleshooting Steps:
-
Confirm Identity of Starting Material: Run a quick analytical test (e.g., TLC, ¹H NMR) on your starting material. In the ¹H NMR, the characteristic singlet for the nine protons of the TMS group (around 0.3 ppm) will be absent if the compound has fully degraded.
-
Review Handling Procedures: Assess your workflow for potential points of moisture introduction. Did you allow the container to warm to room temperature before opening? Were your glassware and syringes properly dried?
-
Acquire Fresh Material: If significant degradation is confirmed, it is best to use a fresh, unopened vial of the compound for your experiments.
-
Issue 3: Discoloration of the Compound
-
Probable Cause: Exposure to light or air. Thiazole-containing compounds can be susceptible to photo-degradation, which can be exacerbated by the presence of oxygen.[7][8] This can lead to the formation of complex colored impurities.
-
Troubleshooting Steps:
-
Limit Light Exposure: Store the compound in an amber vial or a container wrapped in aluminum foil.[7]
-
Maintain Inert Atmosphere: Always handle and store the compound under an inert gas to minimize exposure to oxygen.
-
Purity Check: A discolored sample should be considered suspect and its purity should be verified by analytical methods before use.
-
Data and Protocols
Recommended Storage and Handling Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (in freezer) | Minimizes the rate of chemical degradation.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents hydrolysis by displacing moisture and oxidation by displacing oxygen.[3] |
| Container | Tightly sealed, amber glass vial | Prevents moisture ingress and protects from light.[7] |
| Handling | Warm to room temperature in a desiccator before opening | Prevents condensation of atmospheric moisture into the compound. |
Protocol: Quality Control Check by ¹H NMR
This protocol provides a quick method to assess the integrity of this compound before use.
-
Sample Preparation: In a dry NMR tube under an inert atmosphere, dissolve 5-10 mg of this compound in approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Intact Compound: Look for a sharp singlet at approximately 0.3 ppm, integrating to 9 protons (the TMS group), and a singlet at approximately 7.5 ppm, integrating to 1 proton (the C5-H of the thiazole ring).
-
Degraded Compound (Hydrolysis): The presence of a new singlet between 8.0 and 9.0 ppm indicates the formation of 4-bromothiazole. The integral of the TMS peak at ~0.3 ppm will be diminished relative to the aromatic proton.
-
Visualizing Degradation and Troubleshooting
Workflow for Handling this compound
Caption: Recommended workflow for the storage and handling of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting experiments involving this compound.
References
- 1. Chromatography [chem.rochester.edu]
- 2. gelest.com [gelest.com]
- 3. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion in Negishi Coupling of Bromothiazoles
Welcome to the technical support center for troubleshooting Negishi coupling reactions involving bromothiazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with low conversion rates in their coupling reactions. My aim is to provide you with in-depth, field-proven insights to diagnose and resolve common issues, moving beyond a simple checklist to explain the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here are some of the most common initial questions we receive regarding low-yielding Negishi couplings with bromothiazoles.
Q1: My Negishi reaction with a bromothiazole is not working at all. Where should I start troubleshooting?
A1: When facing a complete lack of conversion, the primary suspects are the fundamental components of your reaction. Start by verifying the quality and activity of your organozinc reagent. You can do this by taking a small aliquot, quenching it with a proton source (like saturated aqueous NH₄Cl), and analyzing the outcome by GC-MS or ¹H NMR to confirm the formation of the corresponding protonated product.[1] If the organozinc reagent is viable, next scrutinize your catalyst system and ensure you have established a genuinely inert atmosphere. Palladium(0) catalysts are highly sensitive to oxygen, which can lead to rapid deactivation.[2]
Q2: I'm observing the formation of significant homocoupling byproducts. What causes this and how can I minimize it?
A2: Homocoupling is a common side reaction in Negishi couplings, where two molecules of your organozinc reagent couple with each other.[3] This is often exacerbated by higher reaction temperatures and a high concentration of the organozinc reagent. To mitigate this, consider slow addition of the organozinc reagent to the reaction mixture. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling pathway. Additionally, re-evaluating your catalyst and ligand choice can be beneficial, as some systems are inherently less prone to promoting homocoupling.[4]
Q3: Could the thiazole ring itself be interfering with the reaction?
A3: Yes, this is a critical consideration. The nitrogen and sulfur heteroatoms in the thiazole ring can act as ligands and coordinate to the palladium catalyst. This can lead to catalyst poisoning or the formation of off-cycle, inactive catalyst species, thereby stalling the reaction.[4][5][6] The choice of a suitable ligand is paramount to mitigate this effect. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can often shield the palladium center and prevent inhibitory coordination from the thiazole substrate.
Q4: What is the general order of reactivity for halothiazoles in Negishi coupling?
A4: Similar to other aryl halides, the reactivity order in palladium-catalyzed cross-coupling reactions is generally I > Br > Cl.[3] This differential reactivity can be exploited for selective functionalization if your thiazole substrate contains multiple different halogen atoms.[7] If you are using a bromothiazole and experiencing low reactivity, and an iodothiazole derivative is accessible, switching to the iodo-analogue can often significantly improve reaction rates and yields.
In-Depth Troubleshooting Guide
If the initial checks in the FAQ section do not resolve your low conversion issues, a more systematic approach is necessary. The following guide is structured to help you diagnose and address more complex problems.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in the Negishi coupling of bromothiazoles.
Issues with the Organozinc Reagent
The quality of your organozinc reagent is paramount for a successful Negishi coupling. These reagents are sensitive to moisture and air, and incomplete formation or subsequent decomposition is a common cause of reaction failure.[3][8]
-
Causality : Organozinc reagents are typically prepared from an organolithium or Grignard reagent, or directly from an organic halide and activated zinc. If the initial organometallic precursor is not formed efficiently, or if there are traces of water or oxygen during its formation or in the subsequent reaction, the organozinc reagent will be compromised.
-
Troubleshooting Steps :
-
Confirmation of Formation : Before starting the coupling reaction, it is crucial to confirm the successful formation of your organozinc reagent. A simple method is to quench a small aliquot of the reagent with a proton source (e.g., saturated aqueous NH₄Cl or dilute HCl) and analyze the organic layer by GC-MS or ¹H NMR. The presence of the expected protonated product confirms the reagent's existence, while a significant amount of starting material or homocoupled byproduct indicates a problem with its preparation.[1]
-
Use of Additives for Preparation : The preparation of organozinc reagents can often be facilitated by the use of additives. For instance, the use of LiCl can help to solubilize the organozinc species and break up aggregates, leading to a more reactive reagent.[9]
-
Fresh Preparation : Due to their sensitivity, it is always best to use freshly prepared organozinc reagents. If you are using a commercially available solution, ensure it has been stored correctly and is within its shelf life.
-
Catalyst System: Precatalyst and Ligand Choice
The choice of the palladium precatalyst and the supporting ligand is critical, especially when dealing with potentially coordinating substrates like bromothiazoles.
-
Causality : The heteroatoms in the thiazole ring can coordinate to the palladium center, leading to catalyst deactivation.[4][5][6] A standard catalyst like Pd(PPh₃)₄ might not be robust enough to overcome this. The ligand plays a key role in stabilizing the active Pd(0) species, facilitating the oxidative addition and reductive elimination steps, and preventing catalyst decomposition.
-
Recommended Catalyst Systems for Bromothiazoles :
| Catalyst/Ligand System | Key Features & Advantages | Reference |
| Pd-PEPPSI-IPr | An air- and moisture-stable N-heterocyclic carbene (NHC) precatalyst. Particularly effective for coupling heteroaryl chlorides and bromides. The bulky NHC ligand protects the Pd center. | [10][11][12] |
| Palladacycles with Buchwald Ligands (e.g., XPhos, CPhos, RuPhos) | These systems, featuring bulky, electron-rich biarylphosphine ligands, are highly active and can overcome the challenges of catalyst poisoning by heteroatoms. They are effective for coupling a wide range of heteroaryl substrates, including bromothiazoles. | [13][14][15][16][17] |
-
Troubleshooting Steps :
-
Switch to a More Robust System : If you are using a simple palladium source like Pd(OAc)₂ with a standard phosphine ligand and observing low conversion, switching to a more advanced catalyst system like a Buchwald palladacycle precatalyst or a Pd-PEPPSI complex is highly recommended.
-
Ligand Screening : If you are using a palladium precatalyst, screening a variety of bulky, electron-rich ligands can help identify the optimal choice for your specific bromothiazole substrate.
-
Potential Catalyst Inhibition by Thiazole
Caption: Potential catalyst inhibition pathway where the thiazole substrate coordinates to the palladium center, leading to an inactive complex.
Reaction Conditions: Solvent, Temperature, and Additives
Fine-tuning the reaction conditions is often necessary to achieve high conversion, especially with challenging substrates.
-
Causality : The polarity of the solvent can influence the solubility of the organozinc reagent and the stability of the catalytic species. Temperature affects the rates of the desired catalytic steps as well as undesired side reactions. Additives can play a crucial role in activating the organozinc reagent and promoting the transmetalation step.
-
Troubleshooting Steps :
-
Solvent Choice : Tetrahydrofuran (THF) is the most commonly used solvent for Negishi couplings. However, for less reactive bromothiazoles, a more polar solvent or a co-solvent might be beneficial.
-
Temperature Optimization : While some Negishi couplings proceed at room temperature, bromothiazoles may require elevated temperatures to achieve a reasonable reaction rate.[13] It is advisable to screen a range of temperatures (e.g., room temperature, 50 °C, 70 °C). Be aware that excessively high temperatures can lead to catalyst decomposition and increased side product formation.
-
The Role of Additives : The addition of lithium salts, such as LiCl or LiBr, can be highly beneficial. These salts can break up organozinc aggregates, forming more reactive "ate" complexes, which can accelerate the transmetalation step.[9] If your organozinc reagent was prepared in a way that does not generate lithium salts, their addition to the reaction mixture is worth investigating.
-
Experimental Protocols
Protocol 1: Preparation of an Arylzinc Reagent
Note : This entire procedure must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous zinc chloride (1.1 equivalents).
-
Heat the flask under vacuum and then backfill with inert gas. Repeat this cycle three times.
-
Add anhydrous THF via syringe.
-
In a separate oven-dried Schlenk flask, dissolve the corresponding aryl bromide (1.0 equivalent) in anhydrous THF.
-
Cool the aryl bromide solution to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the aryl bromide solution. Stir at -78 °C for 30 minutes to form the aryllithium reagent.
-
Slowly transfer the cold aryllithium solution to the zinc chloride solution at 0 °C (ice/water bath) via a cannula.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The resulting solution of the arylzinc reagent is ready for use in the Negishi coupling.
Protocol 2: General Procedure for Negishi Coupling of a Bromothiazole
Note : This procedure should be performed under a strictly inert atmosphere.
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromothiazole (1.0 equivalent), the palladium precatalyst (e.g., Pd-PEPPSI-IPr, 1-5 mol%), and any solid additives (e.g., LiCl, if used).
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
Add anhydrous THF via syringe.
-
Add the freshly prepared organozinc reagent solution (1.2-1.5 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at the desired temperature (e.g., room temperature to 70 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Negishi Coupling | NROChemistry [nrochemistry.com]
- 9. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 10. Continuous flow Negishi cross-couplings employing silica-supported Pd-PEPPSI–IPr precatalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. PEPPSI -IPr catalyst Umicore, 98 905459-27-0 [sigmaaldrich.com]
- 13. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An extremely active catalyst for the Negishi cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
Technical Support Center: Managing Reaction Temperature for Selective Bromination of Thiazoles
Welcome to the Technical Support Center for thiazole bromination. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of electrophilic bromination on the thiazole scaffold. The regiochemical outcome of these reactions is exquisitely sensitive to a number of factors, with reaction temperature being one of the most critical, yet often challenging, parameters to control.
This document moves beyond simple protocol recitation. It aims to provide a mechanistic understanding of why temperature exerts such profound control, offering field-proven insights to troubleshoot common issues and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Here, we address the most common questions our team encounters from researchers in the field.
Q1: Why is temperature so critical in the bromination of thiazoles?
A1: Temperature directly influences the reaction's kinetics and thermodynamics.[1][2][3] In many chemical transformations, a lower temperature favors the kinetically controlled product—the one that forms fastest because its reaction pathway has the lowest activation energy.[1][2][4][5] Conversely, higher temperatures provide enough energy to overcome larger activation barriers and allow the reaction to reach equilibrium, favoring the most stable product, known as the thermodynamically controlled product.[1][2][3][4] For thiazoles, different positions on the ring have different activation energies for bromination, and the stability of the resulting brominated isomers can vary. Precise temperature control is therefore essential to selectively target the desired position.[6]
Q2: I'm getting a mixture of mono- and di-brominated products. How can I improve selectivity for the mono-brominated species?
A2: This is a classic issue of over-bromination. The primary solution is rigorous temperature control and careful stoichiometry of the brominating agent.
-
Lower the Temperature: Start your reaction at a low temperature (e.g., 0 °C, -10 °C, or even -40 °C) and add the brominating agent slowly.[7] This minimizes localized "hot spots" and reduces the rate of the second bromination.
-
Stoichiometry: Use a 1:1 molar ratio or even a slight excess of the thiazole substrate relative to the brominating agent.
-
Slow Addition: Adding the brominating agent dropwise over an extended period prevents a high concentration of the electrophile, which can drive the reaction towards di-substitution.
Q3: My bromination is not selective. The bromine is adding to multiple positions on the thiazole ring. What's going on?
A3: The inherent electronic properties of the thiazole ring dictate its reactivity. The C5 position is generally the most electron-rich and thus the most susceptible to electrophilic attack.[8] However, the C2 and C4 positions can also react, depending on the substituents present and the reaction conditions.
-
Activating/Deactivating Groups: Electron-donating groups (like amino or alkyl groups) activate the ring, making it more reactive and potentially less selective.[9] For instance, a 2-amino group strongly activates the C5 position.[7][10] Electron-withdrawing groups can deactivate the ring, often requiring harsher conditions, which can also lead to a loss of selectivity.
-
Kinetic vs. Thermodynamic Control: As discussed in Q1, low temperatures often favor the kinetic product, which may be a specific mono-brominated isomer. Higher temperatures can lead to a mixture of isomers as the reaction moves towards thermodynamic equilibrium.[1][2][4][5]
Q4: Which brominating agent is best for controlling selectivity through temperature?
A4: The choice of brominating agent is crucial.
-
N-Bromosuccinimide (NBS): NBS is a milder and more manageable source of electrophilic bromine compared to elemental bromine (Br₂).[11][12] It is often the reagent of choice for selective brominations, as the reaction rate is more easily controlled by temperature.[13][14] Reactions with NBS are commonly run at temperatures ranging from 0 °C to room temperature.[11]
-
Elemental Bromine (Br₂): While effective, Br₂ is highly reactive and can lead to over-bromination and side reactions if the temperature is not strictly controlled, often requiring very low temperatures (e.g., below 0 °C).[9]
-
Copper(II) Bromide (CuBr₂): This reagent has shown excellent regioselectivity for the 5-position of 2-aminothiazoles at room temperature, offering a milder alternative to elemental bromine.[7][15]
Troubleshooting Guides
Issue 1: Poor or No Reaction at Low Temperatures
Symptom: You've cooled your reaction to improve selectivity, but thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis shows a large amount of unreacted starting material even after prolonged reaction time.
Potential Causes:
-
Insufficient Activation Energy: The reaction temperature is too low to overcome the activation energy barrier for the electrophilic substitution.
-
Deactivation of Starting Material: If your reaction generates an acid byproduct (like HBr), it can protonate the nitrogen atom of the thiazole ring. This deactivates the ring towards further electrophilic attack.[9]
-
Inappropriate Brominating Agent: The chosen brominating agent may not be reactive enough at the selected temperature.
Recommended Solutions:
-
Gradual Temperature Increase: Slowly and carefully raise the temperature of the reaction bath (e.g., from -10 °C to 0 °C, then to room temperature) while monitoring the reaction progress.[9] This allows you to find the "sweet spot" where the desired reaction proceeds without significant side product formation.
-
Addition of a Non-Nucleophilic Base: To neutralize acid byproducts, consider adding a mild base like sodium acetate or pyridine.[9] This prevents the deactivation of the thiazole ring.
-
Change Brominating Agent: If using a mild agent like NBS with little success at low temperatures, you may need to switch to a more reactive agent like Br₂. However, this must be done with extreme caution and precise temperature control.
Issue 2: Formation of an Inseparable Mixture of Isomers
Symptom: Your reaction yields the desired mono-brominated product, but it is contaminated with other mono-brominated isomers that are difficult to separate by column chromatography.
Potential Causes:
-
Thermodynamic Equilibration: The reaction temperature may be too high, allowing for the formation of the more stable thermodynamic product or a mixture of isomers as the reaction reaches equilibrium.[1][2]
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different isomers, thereby affecting the product ratio.
Recommended Solutions:
-
Systematic Temperature Screening: This is the most critical step. Run a series of small-scale reactions at different, tightly controlled temperatures (e.g., -40 °C, -20 °C, 0 °C, 25 °C) to identify the optimal temperature for kinetic selectivity. One study on 2-amino-1,3-thiazoles found that bromination occurred first at the 5-position at -40 °C, and this product was the only one present at -10 °C. Above this temperature, dibromination began to occur.[7]
-
Solvent Optimization: Screen a range of solvents with varying polarities. Non-polar solvents may favor one isomer, while polar solvents may favor another. For example, screening for a related reaction highlighted that increasing solvent polarity favored competing bromination reactions.[13]
Data & Protocols
Table 1: Temperature Effects on Regioselectivity
This table summarizes general trends observed in thiazole bromination. Specific outcomes will depend on the full substitution pattern of the substrate.
| Substrate Type | Brominating Agent | Typical Temperature Range | Predominant Isomer (Kinetic/Thermodynamic) | Common Issues |
| Unsubstituted Thiazole | Br₂ / AlCl₃ | Room Temp | 2-Bromo (Mechanism dependent)[16] | Low reactivity |
| 2-Alkylthiazole | Br₂ | Room Temp | 5-Bromo[16] | Potential for over-bromination |
| 2-Aminothiazole | CuBr₂ | -40 °C to -10 °C | 5-Bromo (Kinetic)[7] | Dibromination above 0 °C |
| 2-Aminothiazole | CuBr₂ / n-Butyl Nitrite | > 65 °C | 2,5-Dibromo[7] | Over-bromination |
| Substituted Thiazoles | NBS | 0 °C to Room Temp | Often C5, but substrate dependent | Incomplete reaction at low temp |
Experimental Protocol: Selective Mono-bromination of a 2-Aminothiazole Derivative at the C5-Position
This protocol is a generalized procedure based on methods that prioritize selectivity through temperature control.[7][9]
Materials:
-
2-Aminothiazole derivative (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (or other suitable aprotic solvent)
-
Reaction flask, magnetic stirrer, and a cooling bath (ice-salt or dry ice-acetone)
Procedure:
-
Setup: Place the 2-aminothiazole derivative in a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Add the solvent (e.g., acetonitrile) and stir to dissolve the starting material completely.
-
Cooling: Cool the reaction mixture to the target starting temperature (e.g., -10 °C) using an appropriate cooling bath. Crucially, ensure the internal temperature is stable before proceeding.
-
Reagent Addition: In a separate flask, dissolve the NBS in a minimum amount of cold solvent. Add this solution to the reaction mixture dropwise via a syringe pump over 30-60 minutes. Maintaining a slow addition rate is critical to avoid localized concentration and temperature spikes.
-
Reaction Monitoring: Stir the reaction at the controlled temperature. Monitor the progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Warming (if necessary): If the reaction is sluggish, allow the temperature to slowly rise to 0 °C or room temperature, continuing to monitor closely.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess NBS.
-
Work-up: Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Visualization of Temperature Control Logic
The following diagram illustrates the decision-making process for optimizing reaction temperature based on the observed outcome.
Caption: Troubleshooting workflow for temperature optimization in selective thiazole bromination.
This guide provides a framework for thinking about and controlling temperature in your thiazole bromination reactions. Remember that every substrate is unique, and empirical optimization is key to success. By combining a mechanistic understanding with systematic experimentation, you can achieve your desired regiochemical outcome with high fidelity.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Course of bromination of thiazole and 2-methylthiazole (Journal Article) | OSTI.GOV [osti.gov]
Technical Support Center: 4-Bromo-2-(trimethylsilyl)thiazole in Cross-Coupling Reactions
Welcome to the technical support center for 4-Bromo-2-(trimethylsilyl)thiazole. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you optimize your reactions and avoid common pitfalls, particularly the issue of homocoupling.
Understanding the Reagent: A Double-Edged Sword
This compound is a valuable reagent in organic synthesis, offering two distinct points for functionalization. The C4-Bromo bond is susceptible to various palladium-catalyzed cross-coupling reactions, while the C2-trimethylsilyl (TMS) group can be readily converted to other functionalities.[1][2] However, the electronic nature of the thiazole ring and the reactivity of the C-Br bond can sometimes lead to undesired side reactions, with homocoupling of the starting material or the coupling partner being a primary concern.
This guide will focus on providing practical, field-proven insights to mitigate these challenges, ensuring the successful and efficient use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a problem in my reaction with this compound?
A1: Homocoupling is an undesired side reaction where two molecules of the same starting material couple together. In the context of using this compound, you might observe the formation of 4,4'-bis(2-(trimethylsilyl)thiazole). Similarly, your coupling partner (e.g., a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction) can also homocouple.[3][4]
This side reaction is problematic for several reasons:
-
Reduced Yield: It consumes your starting materials, leading to a lower yield of the desired cross-coupled product.
-
Complex Purification: The homocoupled byproducts often have similar polarities to the desired product, making purification by chromatography challenging.[5][6][7]
-
Inaccurate Stoichiometry: The consumption of starting materials through homocoupling can disrupt the optimal stoichiometry of your reaction.
The propensity for homocoupling is influenced by several factors, including the specific cross-coupling reaction being performed, the choice of catalyst and ligands, the reaction conditions, and the presence of oxygen.[4][8]
Q2: I'm seeing significant amounts of the homocoupled byproduct of my boronic acid in a Suzuki-Miyaura coupling. What's causing this and how can I stop it?
A2: Boronic acid homocoupling is a common issue in Suzuki-Miyaura reactions and is often promoted by the presence of oxygen.[4][8] The mechanism can involve the palladium catalyst, where two molecules of the boronic acid transmetalate with the palladium center, followed by reductive elimination to form the homocoupled product.
Troubleshooting Strategies:
-
Thorough Degassing: Oxygen is a major culprit.[8] Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.[9]
-
Order of Addition: Pre-heating the mixture of the palladium catalyst, base, and this compound in the degassed solvent before adding the boronic acid can sometimes mitigate homocoupling.[8]
-
Choice of Base: The base plays a critical role. While stronger bases can facilitate the reaction, they can also promote side reactions. Consider using a milder base or optimizing the base concentration.
-
Ligand Selection: The choice of phosphine ligand can significantly influence the outcome. Bulky, electron-rich ligands can sometimes favor the desired cross-coupling over homocoupling by promoting the reductive elimination of the product.
-
Additives: In some cases, the addition of mild reducing agents can help to maintain the palladium in its active Pd(0) state and suppress oxidative pathways that lead to homocoupling.[9]
Q3: My Sonogashira coupling is yielding a lot of the diacetylene (Glaser coupling) byproduct. How can I favor the cross-coupling reaction?
A3: The homocoupling of terminal alkynes in Sonogashira reactions is known as the Glaser coupling and is a well-documented side reaction, often promoted by the copper(I) co-catalyst in the presence of oxygen.[10][11][12]
Troubleshooting Strategies:
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[12] While this may sometimes require higher reaction temperatures or different ligand systems, it eliminates the primary catalyst for alkyne homocoupling.
-
Strictly Anaerobic Conditions: If using a copper co-catalyst, it is absolutely critical to maintain a strictly inert atmosphere throughout the reaction.[12][13] Rigorous degassing of solvents and the reaction vessel is essential.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
-
Ligand and Solvent Effects: The choice of phosphine ligand and solvent can influence the relative rates of the desired cross-coupling and the Glaser coupling. Screening different conditions may be necessary. For instance, using a more coordinating solvent might temper the activity of the copper catalyst towards homocoupling.
-
Use of Additives: Some protocols suggest the use of additives like hydrogen gas (diluted with an inert gas) to suppress the oxidative homocoupling pathway.[13]
Q4: How does the trimethylsilyl (TMS) group at the 2-position affect the reactivity of this compound in cross-coupling reactions?
A4: The TMS group at the 2-position of the thiazole ring has several important effects:
-
Steric Hindrance: The bulky TMS group can sterically hinder the approach of reactants to the adjacent positions, potentially influencing the regioselectivity of certain reactions. In the context of cross-coupling at the 4-position, this effect is generally minimal.
-
Electronic Effects: The TMS group is known to have both steric and electronic effects that can influence the reactivity of the molecule.[14][15] It can affect the electron density of the thiazole ring, which in turn can modulate the rate of oxidative addition of the C-Br bond to the palladium catalyst.
-
A Handle for Further Functionalization: The primary advantage of the TMS group is its utility as a placeholder for subsequent chemical transformations.[14] It can be readily removed or converted to other functional groups, providing a versatile handle for downstream diversification of your synthesized molecules.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling
Issue: Low yield of the desired 4-aryl-2-(trimethylsilyl)thiazole and significant formation of 4,4'-bis(2-(trimethylsilyl)thiazole) and/or the biaryl homocoupling product.
| Potential Cause | Troubleshooting Steps |
| Inadequate Degassing | Perform at least three freeze-pump-thaw cycles on your solvent and reaction mixture. Alternatively, sparge with argon for 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.[9] |
| Suboptimal Catalyst/Ligand System | Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and phosphine ligands. Bulky, electron-rich ligands often improve results. |
| Incorrect Order of Addition | Try adding the boronic acid last to a pre-heated mixture of the other reagents.[8] |
| Base Issues | Optimize the choice and amount of base. Consider switching to a milder base if strong bases are causing decomposition. |
| Poor Quality Boronic Acid | Use freshly purchased or purified boronic acid. Consider using the corresponding boronate ester for improved stability.[16] |
Visualizing the Problem: Competing Pathways in Suzuki Coupling
Caption: Competing catalytic cycles in Suzuki coupling.
Guide 2: Sonogashira Coupling
Issue: Low yield of the desired 4-alkynyl-2-(trimethylsilyl)thiazole and formation of a significant amount of the diacetylene (Glaser) byproduct.
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | This is the most common cause of Glaser coupling.[10][11][12] Use rigorously degassed solvents and maintain a strict inert atmosphere. |
| Copper(I) Co-catalyst | Switch to a copper-free Sonogashira protocol. Several effective ligand systems are available for copper-free conditions.[12] |
| High Alkyne Concentration | Add the terminal alkyne slowly to the reaction mixture using a syringe pump to keep its instantaneous concentration low. |
| Suboptimal Reaction Temperature | While higher temperatures can increase the rate of the desired reaction, they can also accelerate side reactions.[17] Try running the reaction at a lower temperature for a longer period. |
| Base Selection | The choice of amine base (e.g., triethylamine, diisopropylethylamine) can impact the reaction. Consider screening different bases. |
Visualizing the Problem: Desired vs. Undesired Alkyne Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of trimethylsilylthiazoles with ketens: a new route to regioselective functionalisation of the thiazole ring | Semantic Scholar [semanticscholar.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Strategy for effective removal of byproducts from BsAb - Bestchrom [bestchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. synarchive.com [synarchive.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
Validation & Comparative
HPLC analysis method for 4-Bromo-2-(trimethylsilyl)thiazole purity
An In-Depth Technical Guide to HPLC Purity Analysis of 4-Bromo-2-(trimethylsilyl)thiazole: A Comparative Methodological Approach
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate purity determination of this compound, a key intermediate in pharmaceutical and chemical synthesis.[1] As the purity of starting materials directly impacts the quality, safety, and efficacy of the final product, a robust and validated analytical method is not merely a regulatory requirement but a cornerstone of process control.
This document moves beyond a simple recitation of protocols. It delves into the causal relationships between the analyte's physicochemical properties and the strategic choices made during method development. We will compare two primary chromatographic strategies—Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC)—providing detailed experimental protocols, comparative performance data, and a validation framework grounded in regulatory standards.
Analyte Characterization: The Key to Method Development
Understanding the molecular structure of this compound is paramount for developing a selective and stable HPLC method. Its key features present distinct chromatographic challenges and opportunities.
-
Trimethylsilyl (TMS) Group: The most critical moiety is the TMS group. While it significantly increases the molecule's hydrophobicity, the silicon-carbon bond is susceptible to hydrolysis, particularly in highly acidic or basic aqueous environments.[2] This instability is a primary concern that must be addressed to prevent on-column degradation and ensure accurate quantification.
-
Thiazole Ring: This heterocyclic aromatic ring contains a UV chromophore, making UV-Vis detection a suitable choice.[3][4] Its nitrogen and sulfur atoms introduce a degree of polarity.
-
Bromo Substituent: The bromine atom further enhances the molecule's hydrophobicity and molecular weight.
| Property | Implication for HPLC Analysis |
| Molecular Formula | C₆H₁₀BrNSSi[5] |
| Molecular Weight | 236.20 g/mol [5] |
| Form | Liquid[5] |
| Key Functional Groups | Trimethylsilyl, Bromo, Thiazole |
| Primary Challenge | Potential hydrolytic instability of the TMS group in aqueous mobile phases. |
| Detection | Thiazole ring provides a UV chromophore suitable for detection. |
Comparative Chromatographic Strategies
The unique properties of this compound guide the selection of an appropriate chromatographic mode. Reversed-phase chromatography is the default choice for most small organic molecules due to its robustness and versatility.[6] However, the potential instability of the TMS group necessitates the consideration of a non-aqueous alternative like normal-phase chromatography.
Strategy A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity using a non-polar stationary phase and a polar mobile phase.[7] Given the significant non-polar character imparted by the TMS and bromo groups, strong retention on a C18 or C8 column is expected.
-
Expertise & Experience: The primary challenge is mitigating the hydrolysis of the TMS group. This is best achieved by maintaining the mobile phase pH within a neutral range (pH 6-8). The use of modern, high-purity silica columns that are robustly end-capped is also critical. End-capping neutralizes residual acidic silanol groups on the silica surface, which can otherwise catalyze TMS cleavage or cause peak tailing for the polar thiazole ring.[8][9]
Strategy B: Normal-Phase HPLC (NP-HPLC)
NP-HPLC operates with a polar stationary phase (e.g., bare silica) and a non-polar, non-aqueous mobile phase.[10] This mode completely avoids water, thereby eliminating the risk of TMS hydrolysis.
-
Expertise & Experience: While NP-HPLC offers superior stability for the analyte, it is often plagued by practical challenges. The primary issue is reproducibility. Retention times in normal-phase systems are highly sensitive to trace amounts of water in the non-polar solvents.[10] Strict control over solvent moisture content is essential for consistent results, making it less suitable for routine quality control environments compared to RP-HPLC.
Experimental Protocols & Method Comparison
Here we present two detailed methods for comparison. Method A represents a robust, optimized reversed-phase protocol, while Method B provides a normal-phase alternative.
Method A: Robust End-Capped C18 RP-HPLC
This method is designed for high-throughput, routine purity analysis, prioritizing robustness and reproducibility while protecting the analyte from degradation.
Experimental Protocol:
-
Column: C18, 5 µm, 4.6 x 250 mm (e.g., Phenomenex Luna C18(2), Waters SunFire C18). A column with high carbon load and thorough end-capping is recommended.[11]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: 60% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 60% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in Acetonitrile to a final concentration of approximately 0.5 mg/mL.
Method B: Non-Aqueous NP-HPLC
This method is presented as an alternative for cases where analyte stability remains a concern even under buffered reversed-phase conditions.
Experimental Protocol:
-
Column: Silica (bare), 5 µm, 4.6 x 250 mm (e.g., Phenomenex Luna Silica(2)).[10]
-
Mobile Phase A: n-Hexane (HPLC Grade)
-
Mobile Phase B: Isopropanol (IPA) (HPLC Grade)
-
Isocratic Elution: 98:2 (v/v) Hexane:IPA. Note: The ratio may require optimization.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C (for improved viscosity and pressure)
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase (98:2 Hexane:IPA) to a final concentration of approximately 0.5 mg/mL.
Workflow for HPLC Method Development
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 95 108306-53-2 [sigmaaldrich.com]
- 6. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. LC Technical Tip [discover.phenomenex.com]
- 10. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 11. hplc.eu [hplc.eu]
A Senior Application Scientist's Guide to the Characterization of 4-Bromo-2-(trimethylsilyl)thiazole Reaction Products by 1H NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic functionalization of heterocyclic scaffolds is of paramount importance. The thiazole nucleus, a recurring motif in a multitude of bioactive compounds, presents a versatile platform for molecular elaboration. Among the various substituted thiazoles, 4-Bromo-2-(trimethylsilyl)thiazole stands out as a particularly strategic building block. Its bifunctional nature, possessing a nucleophilic center at C5 (via lithiation), an electrophilic center at C4 (amenable to cross-coupling), and a versatile silyl group at C2, opens a gateway to a diverse array of 2,4-disubstituted thiazole derivatives.
This guide provides an in-depth technical comparison of the characterization of reaction products derived from this compound, with a primary focus on 1H NMR spectroscopy. We will explore the expected spectral signatures of products arising from key transformations of this versatile synthon and contrast them with those obtained from alternative synthetic routes. This comparative analysis is designed to equip researchers with the knowledge to unequivocally identify their target molecules and understand the subtleties of their spectral data.
The Strategic Utility of this compound: A Multimodal Reagent
The synthetic utility of this compound stems from the orthogonal reactivity of its substituents. The trimethylsilyl (TMS) group can act as a protecting group, a directing group for metallation, or a handle for further transformations. The bromine atom at the 4-position is a prime site for transition-metal-catalyzed cross-coupling reactions. Furthermore, the thiazole ring itself can be deprotonated at the C5 position, creating a nucleophilic center for reaction with various electrophiles.
Below is a workflow illustrating the key reactive pathways of this compound.
1H NMR Characterization of Reaction Products
The 1H NMR spectrum of the starting material, this compound, is characterized by two key signals: a singlet for the C5-proton of the thiazole ring and a singlet for the nine equivalent protons of the trimethylsilyl group. The chemical shift of the C5-proton is influenced by the electron-withdrawing bromine atom at C4 and the electron-donating/releasing nature of the TMS group at C2. Typically, this proton appears as a singlet in the aromatic region, often around δ 7.0-7.5 ppm. The TMS protons will present as a sharp singlet further upfield, usually around δ 0.3-0.5 ppm.
Case Study 1: Suzuki Coupling at the C4 Position
A common transformation of this compound is the palladium-catalyzed Suzuki cross-coupling reaction with an arylboronic acid to yield a 4-aryl-2-(trimethylsilyl)thiazole.
Expected 1H NMR Spectral Changes:
-
Disappearance of the Thiazole C5-H Singlet: The most significant change will be the disappearance of the singlet corresponding to the C5-proton of the starting material.
-
Appearance of Aromatic Signals: A new set of signals corresponding to the protons of the newly introduced aryl group will appear in the aromatic region (typically δ 7.0-8.5 ppm). The multiplicity and integration of these signals will be indicative of the substitution pattern of the aryl ring.
-
Shift of the TMS Signal: The chemical shift of the TMS protons may experience a slight downfield or upfield shift due to the change in the electronic environment of the thiazole ring upon substitution of the bromine atom with an aryl group.
Comparative Analysis with Hantzsch Thiazole Synthesis:
A common alternative for the synthesis of 2,4-disubstituted thiazoles is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. To synthesize a comparable 4-aryl-2-substituted thiazole, one would react an α-bromoacetophenone with a suitable thioamide.
| Product Type | Key 1H NMR Features |
| 4-Aryl-2-(trimethylsilyl)thiazole (from Suzuki Coupling) | Singlet for TMS protons (δ ~0.3-0.5 ppm); Signals for the 4-aryl group; Singlet for the C5-H of the thiazole ring (δ ~7.5-8.0 ppm). |
| 4-Aryl-2-alkyl/aryl-thiazole (from Hantzsch Synthesis) | Signals for the 2-substituent (e.g., methyl singlet, aromatic multiplets); Signals for the 4-aryl group; Singlet for the C5-H of the thiazole ring (δ ~7.5-8.0 ppm). |
The key differentiator in the 1H NMR spectrum is the presence of the sharp singlet for the nine protons of the trimethylsilyl group in the product derived from our starting material. This provides a clear and unambiguous signature.
Case Study 2: Desilylation at the C2 Position
The trimethylsilyl group can be readily removed under acidic conditions or with a fluoride source like tetrabutylammonium fluoride (TBAF), yielding 4-bromothiazole.
Expected 1H NMR Spectral Changes:
-
Disappearance of the TMS Signal: The prominent singlet for the TMS protons will be absent in the product spectrum.
-
Appearance of a New Thiazole Proton Signal: A new signal corresponding to the C2-proton will appear in the downfield region of the spectrum, typically as a doublet coupled to the C5-proton. The C5-proton will now also appear as a doublet. For unsubstituted thiazole, the C2-H, C4-H, and C5-H protons appear at approximately 8.89, 7.99, and 7.44 ppm respectively in CDCl3.[1] In 4-bromothiazole, the C2-H and C5-H protons would be expected in the aromatic region, with their chemical shifts influenced by the bromine atom.
Comparative Analysis:
The direct synthesis of 4-bromothiazole is an alternative. The 1H NMR spectrum of commercially available 4-bromothiazole would serve as a direct comparison and confirmation of successful desilylation. The key is the transformation from a spectrum with a TMS singlet and one thiazole proton singlet to a spectrum with two coupled thiazole proton signals and no TMS signal.
Case Study 3: Lithiation at C5 and Electrophilic Quench
Treatment of this compound with a strong base like n-butyllithium (n-BuLi) at low temperature is expected to result in deprotonation at the C5 position, forming a lithiated intermediate. This nucleophile can then be quenched with an electrophile (e.g., an aldehyde, ketone, or alkyl halide) to introduce a new substituent at the C5 position.
Expected 1H NMR Spectral Changes:
-
Disappearance of the C5-Proton Signal: The singlet corresponding to the C5-proton will be absent.
-
Appearance of New Signals: New signals corresponding to the introduced electrophile will be present. For example, if quenched with benzaldehyde, one would expect to see a methine proton signal and aromatic signals for the phenyl group.
-
Retention of TMS and Bromo-Substituents: The TMS singlet and the electronic effect of the C4-bromo substituent on the remaining parts of the molecule will be retained, although their chemical shifts may be altered by the new C5-substituent.
Self-Validating Protocol for Lithiation and Quench:
A robust protocol for this transformation would involve careful control of temperature and stoichiometry to ensure selective lithiation at C5.
The success of this reaction is validated by the disappearance of the C5-H signal and the appearance of signals corresponding to the incorporated electrophile in the 1H NMR spectrum, while the TMS signal is retained.
Comparison of Cross-Coupling Alternatives for C4-Arylation
While Suzuki coupling is a popular choice, other cross-coupling reactions can also be employed for the arylation of the C4 position. The choice of reaction can be influenced by factors such as the availability of starting materials, functional group tolerance, and the toxicity of reagents.
| Cross-Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki Coupling | Arylboronic acid/ester | Low toxicity of boron reagents, commercially available reagents. | Requires a base, which may not be compatible with sensitive substrates. |
| Stille Coupling | Arylstannane | Excellent functional group tolerance, mild reaction conditions. | High toxicity of organotin compounds, difficult removal of tin byproducts.[2] |
| Negishi Coupling | Arylzinc halide | High reactivity, good for sterically hindered substrates. | Moisture and air-sensitive organozinc reagents. |
| Kumada Coupling | Aryl Grignard reagent | Highly reactive Grignard reagents, readily prepared. | Limited functional group tolerance due to the high basicity of Grignard reagents.[3][4] |
| Hiyama Coupling | Arylsilane | Low toxicity of silicon reagents, stable organosilanes. | Requires an activating agent (e.g., fluoride), can be slower than other methods. |
The 1H NMR spectra of the 4-aryl-2-(trimethylsilyl)thiazole products from these different coupling methods would be identical for the same aryl group. The choice of method is therefore a strategic synthetic decision rather than one based on the final product's spectral properties. However, the presence of different side products or unreacted starting materials in the crude 1H NMR can give clues about the efficiency and selectivity of the chosen coupling reaction.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by 1H NMR spectroscopy.
Protocol 2: General Procedure for Hantzsch Synthesis of a 4-Aryl-2-methylthiazole (Alternative Route)
-
Dissolve the desired α-bromoacetophenone (1.0 eq.) and thioacetamide (1.1 eq.) in ethanol.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography.
-
Characterize the purified product by 1H NMR spectroscopy.
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of 2,4-disubstituted thiazoles. A thorough understanding of 1H NMR spectroscopy is essential for the unambiguous characterization of its reaction products. By analyzing the disappearance of key signals from the starting material and the appearance of new, characteristic resonances, researchers can confidently confirm the success of their synthetic transformations. This guide has provided a framework for interpreting the 1H NMR spectra of key derivatives and has offered a comparative analysis with alternative synthetic methodologies, thereby empowering scientists in their pursuit of novel thiazole-containing molecules.
References
A Senior Application Scientist's Guide to Thiazole Protection: A Comparative Analysis of TMS, BOC, Trityl, and SEM Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the thiazole ring stands as a cornerstone scaffold. Its presence in a multitude of pharmaceuticals, from anti-cancer agents to antibiotics, underscores its significance.[1][2][3] However, the reactivity of the thiazole nucleus, particularly the acidic proton at the C2 position and the nucleophilicity of appended functional groups, often necessitates the use of protecting groups to achieve desired synthetic transformations.[4]
This guide provides an in-depth technical comparison of four common protecting groups for thiazole derivatives: Trimethylsilyl (TMS), tert-Butoxycarbonyl (BOC), Trityl (Tr), and 2-(Trimethylsilyl)ethoxymethyl (SEM). As a senior application scientist, my aim is to move beyond a simple catalog of protecting groups and delve into the causality behind their selection, offering field-proven insights and experimental data to inform your synthetic strategy.
The Strategic Imperative for Thiazole Protection
The thiazole ring, an electron-rich heterocycle, presents unique challenges and opportunities in multi-step synthesis.[5] Protection of a specific functional group on the thiazole moiety is often a critical step to prevent unwanted side reactions during subsequent transformations such as lithiation, cross-coupling reactions, or oxidation.[6] The choice of protecting group is not merely a matter of masking reactivity but a strategic decision that can influence solubility, stability, and even the regioselectivity of subsequent reactions.
The Contenders: A Comparative Overview
The ideal protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and cleanly removed without affecting other functional groups.[7] Here, we evaluate TMS, BOC, Trityl, and SEM based on these criteria in the context of thiazole chemistry.
| Protecting Group | Structure | Typical Reagents for Protection | Key Stability Characteristics | Common Deprotection Methods |
| TMS (Trimethylsilyl) | -Si(CH₃)₃ | TMSCl, HMDS, BSA | Labile to acid and base; sensitive to protic solvents. | Mild acid (e.g., AcOH, dilute HCl), fluoride sources (TBAF), K₂CO₃/MeOH. |
| BOC (tert-Butoxycarbonyl) | -C(O)O(CH₃)₃ | Boc₂O, Boc-ON | Stable to base, nucleophiles, and catalytic hydrogenation. Labile to strong acids. | Strong acids (TFA, HCl in dioxane).[2] |
| Trityl (Triphenylmethyl) | -C(C₆H₅)₃ | Trityl chloride (TrCl) | Stable to base and nucleophiles. Labile to acid. Sterically demanding. | Acidic conditions (formic acid, TFA, dilute HCl).[8] |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | -CH₂OCH₂CH₂Si(CH₃)₃ | SEM-Cl | Stable to a wide range of conditions including bases, mild acids, and some organometallics. | Fluoride sources (TBAF), strong acids (TFA), Lewis acids (MgBr₂).[9] |
In-Depth Analysis of Protecting Groups for Thiazoles
The Trimethylsilyl (TMS) Group: A Transient Shield
The TMS group is one of the most common silyl ethers used for the protection of hydroxyl and amino groups due to the ease of its introduction and removal.[7]
Causality of Application: The lability of the TMS group is its defining feature. It is often employed for temporary protection where a subsequent step requires a free functional group. For instance, in a multi-step sequence, a hydroxyl- or amino-thiazole might be protected as a TMS ether/amine to survive a non-aqueous reaction, and then deprotected under very mild conditions that leave more robust protecting groups intact.
Stability Profile:
-
Acidic Conditions: Very labile. Cleavage can occur with even weak acids like acetic acid.
-
Basic Conditions: Sensitive to basic hydrolysis, for example, with potassium carbonate in methanol.
-
Organometallics: Generally unstable to organolithium reagents.
-
Cross-Coupling: May not be robust enough to withstand some Suzuki or Heck coupling conditions, particularly if aqueous base is used.
Deprotection Mechanism: The cleavage of the Si-O or Si-N bond is typically achieved through protonation of the heteroatom followed by nucleophilic attack on the silicon atom, or more commonly, via a fluoride source which has a high affinity for silicon.
The tert-Butoxycarbonyl (BOC) Group: The Workhorse for Aminothiazoles
The BOC group is arguably the most widely used protecting group for 2-aminothiazole derivatives.[2] Its stability to a broad range of non-acidic reagents makes it a reliable choice in many synthetic routes.
Causality of Application: The BOC group's stability to basic and nucleophilic conditions makes it ideal for transformations such as ester hydrolysis, alkylations, and many cross-coupling reactions. Its introduction is typically high-yielding and the resulting N-Boc-aminothiazole is often a stable, crystalline solid, which facilitates purification.
Stability Profile:
-
Acidic Conditions: Labile to strong acids like trifluoroacetic acid (TFA) or hydrogen chloride in dioxane.[2] It is generally stable to weaker acids.
-
Basic Conditions: Highly stable to a wide range of basic conditions, including hydroxide and alkoxides.
-
Organometallics: Generally stable to Grignard and organolithium reagents at low temperatures, although its directing group ability in ortho-lithiation can be complex.
-
Cross-Coupling: Stable under most Suzuki, Stille, and Heck coupling conditions.
Deprotection Mechanism: Acid-catalyzed deprotection proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form isobutylene and carbon dioxide, regenerating the free amine.
The Trityl (Triphenylmethyl) Group: A Bulky Guardian
The sterically hindered trityl group offers a different set of properties, primarily used for the protection of primary amines and alcohols.[8]
Causality of Application: The large size of the trityl group can offer steric protection to the surrounding molecular environment. It is stable to basic conditions, making it a useful alternative to silyl ethers when base-labile groups are present elsewhere in the molecule.
Stability Profile:
-
Acidic Conditions: Labile to acidic conditions, with the rate of cleavage tunable by using substituted trityl groups (e.g., MMT, DMT).[8]
-
Basic Conditions: Generally stable to strong bases.
-
Organometallics: Typically stable.
-
Cross-Coupling: Can be compatible with some cross-coupling reactions, but its bulk may influence reaction rates.
Deprotection Mechanism: Similar to the BOC group, the trityl group is cleaved under acidic conditions via the formation of the highly stable triphenylmethyl cation.[8]
The 2-(Trimethylsilyl)ethoxymethyl (SEM) Group: A Robust and Orthogonal Protector
The SEM group is known for its robustness and the unique deprotection conditions it offers, providing an orthogonal protection strategy.[9]
Causality of Application: The SEM group is stable to a wider range of conditions than many other protecting groups, including some that would cleave silyl ethers or carbamates.[9] This makes it particularly valuable in complex, multi-step syntheses. Its deprotection with fluoride ions offers a mild and selective method of removal, leaving other acid- or base-labile groups intact.
Stability Profile:
-
Acidic Conditions: Generally stable to mild acids, but can be cleaved with strong acids like TFA.
-
Basic Conditions: Stable to a wide range of basic conditions.
-
Organometallics: Often stable to organolithium reagents at low temperatures, and can act as a directing group for ortho-lithiation.
-
Cross-Coupling: Generally stable to common cross-coupling conditions.
Deprotection Mechanism: The most common deprotection method involves fluoride-induced fragmentation. The fluoride ion attacks the silicon atom, leading to a cascade reaction that releases the protected functional group, ethene, and trimethylsilyl fluoride.
Experimental Protocols
To provide a practical comparison, the following are representative protocols for the protection and deprotection of 2-aminothiazole.
Protocol 1: BOC Protection of 2-Aminothiazole
Caption: Workflow for the BOC protection of 2-aminothiazole.
Methodology:
-
Dissolve 2-aminothiazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (Et₃N, 1.5 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford N-Boc-2-aminothiazole, typically in high yield (>90%).
Protocol 2: Deprotection of N-Boc-2-aminothiazole
Caption: Workflow for the acidic deprotection of N-Boc-2-aminothiazole.
Methodology:
-
Dissolve N-Boc-2-aminothiazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).
-
Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane (4 M).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the free amine with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-aminothiazole, often in quantitative yield.
Note: Specific, high-yielding protocols for the TMS, Trityl, and SEM protection of a simple thiazole substrate are less commonly reported in the literature compared to BOC protection. The general conditions provided in the comparative table can be used as a starting point for optimization.
The Role of Protecting Groups in Thiazole Functionalization: A Case Study in Ortho-Lithiation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings.[10] The choice of protecting group can be critical in directing the lithiation to the desired position and stabilizing the resulting organolithium intermediate.
Caption: General workflow for directed ortho-metalation of a protected thiazole.
Protecting groups containing a heteroatom, such as the carbonyl oxygen in BOC or the ether oxygen in SEM, can act as directing metalation groups (DMGs) by coordinating to the lithium atom of the organolithium base.[11] This coordination increases the kinetic acidity of the proton at the adjacent position, facilitating its removal.
-
BOC Group: The BOC group can direct lithiation, but its effectiveness can be substrate-dependent. In some cases, nucleophilic attack on the carbonyl group can compete with deprotonation.
-
SEM Group: The ether oxygen in the SEM group can effectively direct lithiation, and the group is generally stable to the reaction conditions.
-
TMS Group: The TMS group itself is not a strong directing group. Furthermore, N-TMS protected amines can be unstable to strong bases.
-
Trityl Group: The bulky trityl group generally does not act as an effective directing group for ortho-lithiation.
The choice of protecting group for a DoM strategy on a thiazole derivative should therefore be carefully considered based on the desired regioselectivity and the stability of the protecting group to the strongly basic conditions.
Conclusion and Future Perspectives
The selection of a protecting group for thiazole derivatives is a critical strategic decision that can significantly impact the success of a synthetic campaign. While the BOC group has emerged as a reliable workhorse for the protection of aminothiazoles due to its robust nature and predictable reactivity, other protecting groups offer unique advantages in specific contexts.
The TMS group, with its lability, is best suited for transient protection where mild deprotection is paramount. The bulky Trityl group can provide steric shielding and is a good choice when base stability is required. The SEM group, with its broad stability profile and orthogonal deprotection, is an excellent option for complex, multi-step syntheses where other protecting groups might fail.
As the demand for novel thiazole-containing pharmaceuticals continues to grow, the development of new and more efficient protecting group strategies will be crucial. Future research may focus on developing protecting groups that are even more robust, offer greater selectivity in deprotection, and can actively participate in directing subsequent chemical transformations with higher efficiency.
References
- 1. News-Archive 2015 - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 2. Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed Ortho Metalation [organic-chemistry.org]
- 11. air.unimi.it [air.unimi.it]
A Head-to-Head Battle of Isomers: Unraveling the Reactivity of 4-Bromothiazole vs. 5-Bromothiazole Derivatives
A Technical Guide for Researchers in Synthetic and Medicinal Chemistry
In the landscape of heterocyclic chemistry, thiazole derivatives stand as privileged scaffolds, integral to a multitude of pharmaceuticals and biologically active compounds.[1] For synthetic chemists, the functionalization of the thiazole core is a frequent and critical task. Among the most versatile starting materials are the brominated thiazoles, which serve as key building blocks in a variety of cross-coupling and metal-halogen exchange reactions. However, a fundamental question often arises in the design of synthetic routes: which isomeric starting material, a 4-bromothiazole or a 5-bromothiazole derivative, offers superior reactivity and efficiency for a given transformation?
This in-depth guide provides a comparative analysis of the reactivity of 4-bromothiazole and 5-bromothiazole derivatives in three cornerstone reactions of modern organic synthesis: palladium-catalyzed Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as in metal-halogen exchange. By examining the underlying electronic and steric factors, and presenting available experimental evidence, this guide aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.
The Decisive Factor: Electronic Landscape of the Thiazole Ring
The differential reactivity of the 4- and 5-positions of the thiazole ring is fundamentally governed by their distinct electronic environments. The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which imparts a unique distribution of electron density.[2] Computational studies and experimental observations indicate that the C2 position is the most electron-deficient, while the C5 position is the most electron-rich.[3] The C4 position, situated between the sulfur and nitrogen atoms, exhibits an intermediate electronic character.
This electronic disparity has profound implications for the key mechanistic steps of many important chemical transformations. In palladium-catalyzed cross-coupling reactions, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond.[4] This step is generally favored at more electron-deficient carbon centers. Conversely, in metal-halogen exchange reactions, the stability of the resulting carbanion intermediate is a crucial factor, with more stable carbanions forming more readily.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The performance of 4-bromothiazole and 5-bromothiazole derivatives in these reactions can vary significantly.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges a new carbon-carbon bond between an organohalide and an organoboron compound, is a workhorse reaction in organic synthesis.[5] Based on the electronic properties of the thiazole ring, it is anticipated that 4-bromothiazole derivatives will exhibit greater reactivity than their 5-bromo counterparts in Suzuki-Miyaura coupling. The more electron-deficient nature of the C4 position facilitates the oxidative addition of the palladium catalyst to the C-Br bond.
While direct, side-by-side comparative studies with quantitative yield data for unsubstituted 4- and 5-bromothiazole are not extensively documented in the literature, studies on the regioselective coupling of dihalogenated thiophenes, a related heterocycle, provide valuable insights. For instance, in the Suzuki coupling of 4,5-dibromothiophene-2-carboxaldehyde, the bromine at the 5-position, which is alpha to the sulfur and thus more electronically distinct, is generally more reactive.[6] In the context of thiazole's electronics, the greater electrophilicity of C4 compared to C5 suggests a similar trend.
Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling
| Substrate | Predicted Reactivity | Mechanistic Rationale |
| 4-Bromothiazole Derivative | Higher | More electron-deficient C4 position facilitates the rate-determining oxidative addition step. |
| 5-Bromothiazole Derivative | Lower | More electron-rich C5 position leads to a slower oxidative addition. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of Bromothiazoles [7][8]
This protocol provides a general starting point for the Suzuki-Miyaura coupling of both 4- and 5-bromothiazole derivatives. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
Bromothiazole derivative (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a two-phase system)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the bromothiazole derivative, arylboronic acid, and base.
-
Add the solvent (and water, if applicable).
-
Add the palladium catalyst.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stille Coupling
The Stille coupling reaction, which pairs an organohalide with an organotin reagent, is another powerful C-C bond-forming method.[9][10] Similar to the Suzuki coupling, the rate-determining step is often the oxidative addition of the palladium catalyst. Therefore, it is expected that 4-bromothiazole derivatives will also be more reactive than 5-bromothiazole derivatives in Stille couplings .
Studies on the regioselective Stille coupling of 2,4-dibromothiazole have shown that the reaction occurs preferentially at the more electron-deficient C2 position.[11] This provides strong evidence that within the thiazole ring, a more electrophilic carbon center is more susceptible to palladium-catalyzed cross-coupling.
Table 2: Predicted Reactivity in Stille Coupling
| Substrate | Predicted Reactivity | Mechanistic Rationale |
| 4-Bromothiazole Derivative | Higher | The more electron-deficient C4 position promotes faster oxidative addition. |
| 5-Bromothiazole Derivative | Lower | The more electron-rich C5 position results in a slower oxidative addition. |
Experimental Protocol: Generalized Stille Coupling of Bromothiazoles [9][12]
This protocol offers a general procedure for the Stille coupling of bromothiazole derivatives. As with other cross-coupling reactions, optimization is often necessary.
Materials:
-
Bromothiazole derivative (1.0 eq)
-
Organostannane reagent (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene, THF, DMF)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, dissolve the bromothiazole derivative and the organostannane reagent in the solvent.
-
Add the palladium catalyst (and any additives).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up often involves treatment with an aqueous solution of KF to precipitate tin byproducts, followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram: Stille Coupling Catalytic Cycle
Caption: Generalized catalytic cycle for the Stille cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.[13][14] The catalytic cycle shares the initial oxidative addition step with Suzuki and Stille couplings.[4] Consequently, 4-bromothiazole derivatives are expected to undergo Buchwald-Hartwig amination more readily than 5-bromothiazole derivatives .
Table 3: Predicted Reactivity in Buchwald-Hartwig Amination
| Substrate | Predicted Reactivity | Mechanistic Rationale |
| 4-Bromothiazole Derivative | Higher | The more electron-deficient C4 position accelerates the oxidative addition of the palladium catalyst. |
| 5-Bromothiazole Derivative | Lower | The more electron-rich C5 position slows down the oxidative addition step. |
Experimental Protocol: Generalized Buchwald-Hartwig Amination of Bromothiazoles [15]
This protocol provides a general method for the Buchwald-Hartwig amination of bromothiazoles. The choice of ligand is often critical for achieving high yields.
Materials:
-
Bromothiazole derivative (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a flame-dried reaction vessel.
-
Add the solvent, followed by the bromothiazole derivative and the amine.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Metal-Halogen Exchange: A Shift in Reactivity
Metal-halogen exchange, typically employing organolithium reagents, is a powerful method for generating organometallic intermediates for subsequent functionalization.[16] In this reaction, the kinetic acidity of the corresponding C-H bond and the stability of the resulting carbanion are key determinants of reactivity. The rate of exchange generally follows the trend I > Br > Cl.[16]
For bromothiazoles, the situation is more nuanced. The C5-proton of thiazole is known to be more acidic than the C4-proton. This suggests that the C5-lithiated species is more stable. Consequently, in a metal-halogen exchange reaction, it is predicted that 5-bromothiazole derivatives will react faster than 4-bromothiazole derivatives . This is in direct contrast to the reactivity trend observed in palladium-catalyzed cross-coupling reactions.
Table 4: Predicted Reactivity in Metal-Halogen Exchange
| Substrate | Predicted Reactivity | Mechanistic Rationale |
| 4-Bromothiazole Derivative | Lower | Formation of a less stable C4-lithiated intermediate. |
| 5-Bromothiazole Derivative | Higher | Formation of a more stable C5-lithiated intermediate, favored by the higher acidity of the C5-proton. |
Experimental Protocol: Generalized Metal-Halogen Exchange of Bromothiazoles [17]
This protocol outlines a general procedure for the lithium-halogen exchange of bromothiazoles. These reactions are highly sensitive to moisture and air, and strict anhydrous and inert conditions are essential.
Materials:
-
Bromothiazole derivative (1.0 eq)
-
Organolithium reagent (e.g., n-BuLi, t-BuLi, 1.0-1.1 eq)
-
Anhydrous, ethereal solvent (e.g., THF, diethyl ether)
-
Electrophile
Procedure:
-
To a flame-dried reaction vessel under a strict inert atmosphere, add the bromothiazole derivative and the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise, maintaining the low temperature.
-
Stir the reaction mixture for a specified time (e.g., 15-60 minutes) to allow for the exchange to complete.
-
Add the desired electrophile at -78 °C and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Diagram: Metal-Halogen Exchange Workflow
Caption: A typical workflow for a metal-halogen exchange reaction followed by electrophilic quench.
Conclusion: A Tale of Two Isomers
The reactivity of 4-bromothiazole and 5-bromothiazole derivatives is a tale of two distinct electronic environments, leading to contrasting outcomes in different reaction classes. For researchers engaged in the synthesis of complex thiazole-containing molecules, a clear understanding of these differences is paramount for efficient and successful route design.
In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, 4-bromothiazole derivatives are the more reactive partners. This is attributed to the more electron-deficient nature of the C4 position, which facilitates the often rate-limiting oxidative addition step.
Conversely, in metal-halogen exchange reactions, 5-bromothiazole derivatives exhibit superior reactivity. This is due to the greater stability of the resulting C5-lithiated intermediate, a consequence of the higher acidity of the C5-proton.
By leveraging these fundamental principles, synthetic chemists can strategically select the appropriate bromothiazole isomer to optimize their desired transformations, paving the way for the efficient and innovative synthesis of novel thiazole-based compounds for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Stille Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. rsc.org [rsc.org]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Thiazole Synthesis: A Comparative Analysis of Alternatives to 4-Bromo-2-(trimethylsilyl)thiazole
For researchers and drug development professionals, the thiazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its synthesis and functionalization are therefore of paramount importance. The reagent 4-Bromo-2-(trimethylsilyl)thiazole has served as a versatile building block, offering two orthogonal sites for elaboration: the C4-bromine for metal-catalyzed cross-couplings and the C2-trimethylsilyl (TMS) group for deprotonation-functionalization sequences.
However, the modern synthetic chemist's toolkit is broad. Dependence on a single, pre-functionalized building block can be limiting in terms of cost, availability, and overall synthetic strategy. This guide provides an in-depth comparison of robust, field-proven alternatives, structured not by reagent class, but by synthetic strategy. We will explore de novo ring formation, the use of alternative building blocks, and the increasingly powerful direct C-H functionalization methods, providing the causal logic and experimental data needed to select the optimal path for your target molecule.
Strategic Decision Framework for Thiazole Synthesis
Choosing a synthetic route is a critical decision that impacts step-count, yield, and the ability to generate analogs. The following framework outlines the key considerations when moving beyond a single building block strategy.
Caption: A decision framework for selecting a thiazole synthesis strategy.
Strategy 1: De Novo Ring Synthesis – The Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch synthesis remains one of the most reliable and versatile methods for constructing the thiazole ring from acyclic precursors.[3][4] It involves the condensation of an α-haloketone with a thioamide.[5] This approach is ideal when the desired substituents can be incorporated into these simple, often commercially available starting materials.
Mechanism and Rationale
The reaction's success lies in a predictable and thermodynamically favorable pathway. The aromaticity of the final thiazole ring is a powerful driving force for the reaction.[6][7]
-
Nucleophilic Attack: The synthesis initiates with an SN2 reaction where the nucleophilic sulfur of the thioamide attacks the electrophilic carbon of the α-haloketone.[6]
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon.[6]
-
Dehydration: The final step is the elimination of a water molecule to form the stable, aromatic thiazole ring.[6]
Caption: Key steps of the Hantzsch thiazole synthesis mechanism.
Comparative Performance & Modern Variants
The classical Hantzsch synthesis is robust, but modern iterations have improved its efficiency, safety, and environmental impact. One-pot, multi-component procedures are now common, often utilizing catalysts or alternative energy sources.[8][9]
| Method Variant | Key Reagents | Typical Conditions | Yield Range | Key Advantages & Rationale |
| Classical Hantzsch | α-Bromoacetophenone, Thiourea | Reflux in Ethanol | 80-99% | Simple, high-yielding for basic scaffolds. Reflux provides energy to overcome activation barriers.[7] |
| One-Pot, Catalyst | α-Bromoketone, Thiourea, Aldehyde | Silica Supported Tungstosilicic Acid, 65°C or Ultrasonic | 79-90% | Green chemistry approach; catalyst is reusable. Ultrasonication provides mechanical energy to accelerate the reaction.[8] |
| Microwave-Assisted | Ethyl bromopyruvate, Thioamides | Microwave Irradiation, No Catalyst | High | Rapid reaction times, often higher yields due to efficient and uniform heating.[10] |
| Diazoketone Variant | α-Diazoketone, Thiourea | Trifluoromethanesulfonic Acid (TfOH) Catalyst | Good-Excellent | Avoids the use of lachrymatory α-haloketones; diazoketones are more stable precursors.[11][12] |
Representative Experimental Protocol: Synthesis of 2-Amino-4-phenyl-1,3-thiazole
This protocol is a classic example of the Hantzsch synthesis, demonstrating its straightforwardness and high yield.[6][7]
-
Reagent Preparation: In a round-bottom flask, dissolve 2-bromoacetophenone (e.g., 5 mmol) and thiourea (e.g., 7.5 mmol, 1.5 equiv) in ethanol (e.g., 20 mL). The use of excess thiourea, a cheap and easily removable reagent, helps drive the reaction to completion.[7]
-
Reaction: Heat the mixture to reflux for 2 hours. The initial product formed is the hydrobromide salt of the thiazole, which is often soluble in the reaction medium.[7]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Neutralize the mixture with an aqueous base (e.g., ammonium hydroxide) until the solution is basic. This deprotonates the thiazole salt, causing the neutral, less soluble product to precipitate.
-
Purification: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry. The product is often pure enough for subsequent steps, with typical yields exceeding 95%.[7]
Strategy 2: Alternative Building Blocks for Cross-Coupling
This strategy is conceptually similar to using this compound but employs different "handles" for metal-catalyzed cross-coupling reactions. This is particularly useful for late-stage functionalization in a synthetic sequence, where building the ring from scratch is not feasible. A key alternative involves creating a thiazole boronic ester for use in Suzuki-Miyaura coupling.[13]
Rationale: The Power of Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most powerful C-C bond-forming reactions due to its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of its organoboron reagents.[14][15] By preparing a protected 2-amino-4-(boronic acid pinacol ester)thiazole, one creates a versatile building block that can be coupled with a vast array of commercially available (hetero)aryl halides.[13]
Workflow and Performance
The synthesis of a 4-substituted-2-aminothiazole via this method involves a multi-step but highly flexible sequence.
Caption: Workflow for Suzuki coupling using a thiazole boronic ester.
Comparative Data
This approach provides a reliable route to a library of 4-(hetero)aryl-2-aminothiazoles with good to excellent yields.[13]
| (Hetero)Aryl Halide Partner | Pd Catalyst / Ligand | Base | Yield | Rationale |
| 4-Bromobenzonitrile | Pd(dppf)Cl2 | K2CO3 | 98% | Electron-withdrawing groups on the aryl halide are well-tolerated.[13] |
| 3-Bromopyridine | Pd(dppf)Cl2 | K2CO3 | 97% | Demonstrates applicability to heteroaromatic coupling partners.[13] |
| 1-Bromo-4-(trifluoromethoxy)benzene | Pd(dppf)Cl2 | K2CO3 | 95% | Tolerates sensitive functional groups like trifluoromethoxy.[13] |
| 2-Bromo-5-fluorothiophene | Pd(dppf)Cl2 | K2CO3 | 94% | Effective for coupling with other five-membered heterocycles.[13] |
Representative Experimental Protocol: Suzuki Coupling
This protocol describes the key bond-forming step.[13]
-
Inert Atmosphere: To an oven-dried flask, add the protected thiazole-4-boronic ester (1.0 equiv), the (hetero)aryl halide (1.2 equiv), palladium catalyst such as Pd(dppf)Cl2 (0.05 equiv), and potassium carbonate (3.0 equiv). The reaction must be run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.
-
Solvent and Degassing: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio). Degassing is crucial to remove oxygen, which can oxidatively deactivate the Pd(0) active catalyst.
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the coupled product. The subsequent deprotection step would then yield the final target molecule.
Strategy 3: Direct C-H Functionalization
Direct C-H functionalization represents the state-of-the-art in terms of atom and step economy.[16] This strategy avoids the need to pre-install "handles" like halogens or boronic esters, instead directly converting a C-H bond on the thiazole ring into a C-C bond. Palladium and copper catalysts are the primary tools for this transformation, and remarkably, the choice of metal can dictate the position of functionalization.[16][17][18]
Mechanism and Regioselectivity Rationale
The regioselectivity of C-H functionalization on azoles is dictated by the reaction mechanism, which is controlled by the choice of catalyst.[16]
-
Palladium Catalysis: Direct arylation with palladium often proceeds via an electrophilic palladation mechanism (Concerted Metalation-Deprotonation). The catalyst prefers the most electron-rich or nucleophilic C-H bond. For many thiazole derivatives, this is the C5 position.[16][17]
-
Copper Catalysis: Copper-mediated reactions often proceed through a base-promoted C-H metalation. The base removes the most acidic proton on the ring, which is typically at the C2 position, followed by reaction with the copper catalyst.[16]
This metal-driven switch in selectivity is a powerful tool for selectively functionalizing different positions of the same starting material.[16]
Comparative Performance
| Reaction Type | Catalyst System | Position | Typical Conditions | Yield Range | Rationale / Scope |
| Pd-Catalyzed Arylation | Pd(OAc)2, K2CO3 | C5 | 130-150 °C, DMA | 40-85% | Effective for direct C5 arylation with aryl bromides and iodides; avoids pre-functionalization.[17][18] |
| Cu-Mediated Arylation | CuI, Cs2CO3 | C2 | 110-140 °C, Dioxane | Moderate-Good | Selectively targets the most acidic C2-H bond, offering complementary reactivity to palladium.[16] |
| Pd-Catalyzed Alkenylation | Pd(OAc)2, Ag2CO3 | C5 | 120 °C, Dichloroethane | 50-80% | Oxidative Heck-type coupling to install alkenyl groups directly onto the C5 position.[19] |
Representative Experimental Protocol: Pd-Catalyzed Direct C5-Arylation
This protocol outlines a ligand-free method for the direct arylation of a thiazole derivative.[17]
-
Reagent Setup: In a pressure tube, combine the thiazole substrate (1.0 equiv), the aryl bromide (1.5 equiv), Palladium(II) Acetate (Pd(OAc)2, 0.05 equiv), and potassium carbonate (K2CO3, 2.0 equiv).
-
Solvent: Add anhydrous, degassed N,N-Dimethylacetamide (DMA).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 150 °C for 12-24 hours. The high temperature is necessary to facilitate the C-H activation step.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Purification: Wash the filtrate with water, dry the organic layer, and concentrate. Purify the residue by flash column chromatography to obtain the 5-arylthiazole product.
Conclusion and Scientific Outlook
While this compound is an effective and useful reagent, a modern synthetic strategy demands flexibility. The choice of an alternative should be guided by the overall synthetic plan, the desired substitution pattern, and considerations of efficiency and atom economy.
-
For convergent syntheses where complexity is built from simple starting materials, the Hantzsch synthesis and its modern variants offer an unparalleled and cost-effective approach.
-
For late-stage diversification and the rapid generation of analogs for SAR studies, a cross-coupling strategy using alternative building blocks like thiazole boronic esters provides predictable regiochemistry and broad functional group tolerance.
-
For syntheses prioritizing atom economy and seeking to minimize pre-functionalization steps, direct C-H functionalization is the most advanced and powerful option, offering tunable regioselectivity simply by switching the transition metal catalyst.
By understanding the causality and experimental nuances of these three core strategies, researchers can move beyond reliance on a single reagent and design more elegant, efficient, and versatile syntheses of target thiazole-containing molecules.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. synarchive.com [synarchive.com]
- 4. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
A Comparative Guide: Direct C-H Arylation vs. Traditional Cross-Coupling for the Synthesis of 4-Aryl-2-(trimethylsilyl)thiazoles
The Strategic Importance of 2,4-Disubstituted Thiazoles
To the researchers, scientists, and drug development professionals at the forefront of innovation, the thiazole nucleus is a familiar and highly valued scaffold. Its presence in a multitude of biologically active compounds, from anticancer to anti-inflammatory agents, underscores its significance as a "privileged structure" in medicinal chemistry.[1][2] Specifically, the 2,4-disubstituted thiazole motif allows for precise vectoral orientation of functional groups, enabling chemists to meticulously tune a molecule's interaction with biological targets. However, the efficient and selective synthesis of these vital building blocks presents a significant challenge, demanding robust and versatile chemical methodologies.
This guide provides an in-depth comparison of two competing strategies for accessing 4-aryl-2-(trimethylsilyl)thiazoles: the classical, well-trodden path of palladium-catalyzed cross-coupling of a pre-functionalized 4-bromothiazole, and the modern, more atom-economical approach of direct C-H arylation. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols to guide your synthetic decisions.
The Classical Approach: Palladium-Catalyzed Cross-Coupling
The construction of carbon-carbon bonds via transition-metal-catalyzed cross-coupling reactions represents a cornerstone of modern organic synthesis.[3] This strategy relies on the union of two pre-functionalized partners: a nucleophile (often an organometallic reagent) and an electrophile (typically an organohalide).
The Principle: Building C-C Bonds with Pre-functionalized Partners
In the context of our target molecule, the strategy involves using 4-bromo-2-(trimethylsilyl)thiazole as the electrophilic component. The bromine atom at the C4 position serves as a reliable "handle" for the palladium catalyst to engage in an oxidative addition step, initiating the catalytic cycle.[4][5] This intermediate then reacts with a nucleophilic aryl partner, such as an arylboronic acid (Suzuki coupling), an arylstannane (Stille coupling), or an arylzinc reagent (Negishi coupling), to form the desired C-C bond.[1][4][6]
The Suzuki-Miyaura coupling is particularly prevalent in industrial and academic settings due to its mild conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[1][7]
The Role of the Trimethylsilyl (TMS) Group
The 2-(trimethylsilyl) group serves a crucial dual purpose. Firstly, it acts as a robust protecting group for the C2 position, preventing unwanted side reactions at this often-reactive site.[8] Secondly, its steric bulk and electronic properties can influence the reactivity and stability of the thiazole ring and its intermediates during the catalytic cycle, sometimes leading to cleaner reactions and higher yields.[9]
Performance Data: A Survey of Cross-Coupling Reactions
The reliability of cross-coupling reactions for functionalizing bromothiazoles is well-documented. Below is a summary of representative conditions and outcomes, demonstrating the method's versatility.
| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-95 | [1] |
| Arylboronic Acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 110 | 80-98 | [7][10] |
| Arylstannane | Pd(PPh₃)₄ / LiCl | - | THF | 60 | 58-62 | [5][6] |
| Arylzinc Chloride | Pd(PPh₃)₄ | - | THF | 25-60 | 88-97 | [4][5] |
A Modern Paradigm: Direct C-H Arylation
In the last two decades, direct C-H activation has emerged as a powerful and "green" alternative to traditional cross-coupling.[11][12] This approach forges C-C bonds directly from an unfunctionalized C-H bond, bypassing the need to install a halide or organometallic handle. This enhances step- and atom-economy, reducing waste and simplifying synthetic sequences.[13]
The Principle: Forging C-C Bonds with Step-Economy
Direct C-H arylation involves the reaction of 2-(trimethylsilyl)thiazole directly with an aryl halide. The transition metal catalyst, typically palladium, selectively activates a C-H bond on the thiazole ring and couples it with the aryl partner.[14][15] The most widely accepted mechanism for many of these transformations is the Concerted Metalation-Deprotonation (CMD) pathway.[16] In the CMD mechanism, a base assists in the C-H bond cleavage at the rate-determining step, which avoids the formation of a discrete organometallic intermediate from the thiazole itself.[16][17]
Regioselectivity: The Thiazole C5-Position
For thiazole derivatives, the C-H bond at the C5 position is generally the most acidic and sterically accessible, making it the preferred site for direct arylation, especially under ligand-free conditions or with specific ligand/base combinations designed to favor this position.[14][15][18] This inherent regioselectivity provides a direct route to 5-arylthiazoles, which would otherwise require a more convoluted synthesis via cross-coupling.
Performance Data: A Survey of Direct C-H Arylation
The field of direct C-H arylation of thiazoles has matured rapidly, with numerous efficient protocols now available.
| Aryl Halide | Catalyst / Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ (ligand-free) | KOAc | DMAc | 120-150 | 70-90 | [13][19] |
| Aryl Bromide | Pd(OAc)₂ / Bphen | K₃PO₄ | Dioxane | 110 | 65-85 | [14][15] |
| Aryl Iodide | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Dioxane | 100 | 78-92 | [11] |
| Aryl Bromide | Pd(OAc)₂ / TEMPO | LiBF₄ | Toluene | 150 (MW) | 70-88 | [20] |
Head-to-Head Comparison: Choosing the Optimal Strategy
The choice between these two powerful methodologies is not always straightforward and depends heavily on the specific goals of the project, including scale, substrate complexity, cost, and environmental considerations.
Key Performance Metrics
| Metric | Cross-Coupling of 4-Bromo-2-(TMS)thiazole | Direct C-H Arylation of 2-(TMS)thiazole | Advantage |
| Step Economy | Requires synthesis of the 4-bromo starting material, adding at least one step. | Uses the more readily available 2-(TMS)thiazole directly. | Direct C-H Arylation |
| Atom Economy | Generates stoichiometric metallic halide salt waste (e.g., NaBr from a Negishi coupling). | Generates a stoichiometric acid/base salt (e.g., HBr + Base). Inherently higher atom economy. | Direct C-H Arylation |
| Substrate Scope | Extremely broad and well-established for a vast array of aryl nucleophiles. Highly predictable. | Can be sensitive to sterically hindered or very electron-poor/rich aryl halides. Scope is broad but can require more optimization.[13] | Cross-Coupling |
| Toxicity Profile | Depends on the method. Stille coupling uses highly toxic organotin reagents.[21][22] Suzuki reagents are generally benign. | Avoids stoichiometric organometallic reagents, reducing overall toxicity concerns. | Direct C-H Arylation |
| Predictability | As a mature technology, outcomes are highly predictable and robust across different scales. | Regioselectivity can sometimes be an issue with complex substrates, potentially requiring specific directing groups or catalyst tuning.[14][15] | Cross-Coupling |
| Reaction Conditions | Often proceeds under milder conditions (RT to 110 °C). | Frequently requires higher temperatures (120-150 °C) to facilitate C-H activation.[13] | Cross-Coupling |
Decision Workflow for Method Selection
The following decision tree can guide a researcher in selecting the most appropriate synthetic route.
Caption: Decision tree for selecting a synthetic strategy.
Field-Proven Protocols
The following protocols are representative examples derived from established literature procedures and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound[1][10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-12 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-aryl-2-(trimethylsilyl)thiazole.
Protocol 2: Ligand-Free Direct C5-Arylation of 2-(trimethylsilyl)thiazole[13][19]
Materials:
-
2-(trimethylsilyl)thiazole (2.0 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 equiv, 1 mol%)
-
Potassium acetate (KOAc) (2.0 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
To a dry Schlenk tube, add the aryl bromide, Pd(OAc)₂, and KOAc.
-
Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous DMAc, followed by the 2-(trimethylsilyl)thiazole via syringe.
-
Heat the reaction mixture to 140-150 °C in a preheated oil bath with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. Typical reaction times are 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-2-(trimethylsilyl)thiazole.
Synthetic Pathway Overview
This diagram visually contrasts the two synthetic pathways, highlighting the key difference in step-count.
Caption: Comparative workflow of C-H arylation vs. cross-coupling.
Conclusion
Both traditional cross-coupling and direct C-H arylation are formidable tools for the synthesis of 4-aryl-2-(trimethylsilyl)thiazoles.
-
Cross-coupling remains the gold standard for predictability, robustness, and often milder reaction conditions. It is the go-to method when starting materials are available and functional group sensitivity is a primary concern.
-
Direct C-H arylation represents the future of efficient synthesis. Its superior step- and atom-economy make it an intellectually elegant and environmentally conscious choice, particularly for discovery chemistry and cases where minimizing synthetic steps is paramount.
The informed chemist will view these not as mutually exclusive, but as complementary strategies in their synthetic arsenal. A careful analysis of the specific target, available resources, and project timeline, guided by the principles outlined in this guide, will lead to the most logical and efficient path forward.
References
- 1. benchchem.com [benchchem.com]
- 2. Review of the synthesis and biological activity of thiazoles: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stille Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Bulky Trialkylsilyl Acetylenes in the Cadiot-Chodkiewicz Cross-Coupling Reaction [organic-chemistry.org]
- 10. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct transition metal-catalyzed functionalization of heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
- 14. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. | Semantic Scholar [semanticscholar.org]
- 15. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. books.rsc.org [books.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Microwave-assisted regioselective direct C–H arylation of thiazole derivatives leading to increased σ1 receptor affinity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 21. Stille Coupling | NROChemistry [nrochemistry.com]
- 22. Stille reaction - Wikipedia [en.wikipedia.org]
The Synthetic Chemist's Compass: A Comparative Guide to the Derivatization of 4-Bromo-2-(trimethylsilyl)thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, thiazole derivatives represent a cornerstone scaffold, prized for their diverse biological activities.[1] The strategic functionalization of the thiazole ring is paramount in the quest for novel therapeutic agents. Among the plethora of building blocks available, 4-Bromo-2-(trimethylsilyl)thiazole has emerged as a particularly versatile intermediate. Its unique bifunctional nature, possessing both a reactive bromine atom and a tunable trimethylsilyl group, offers chemists a powerful tool for controlled and selective derivatization.
This guide provides an in-depth analysis of the reaction kinetics and synthetic utility of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a comparative analysis of the primary derivatization pathways: palladium-catalyzed cross-coupling reactions. By understanding the relative reactivity of the C-Br and C-Si bonds, researchers can strategically design synthetic routes to a wide array of complex thiazole-containing molecules.
The Duality of Reactivity: C-Br vs. C-Si
The synthetic utility of this compound hinges on the differential reactivity of its two key functional groups. The carbon-bromine bond at the 4-position is susceptible to a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.[2][3] This reactivity is a cornerstone for introducing carbon-carbon and carbon-heteroatom bonds.
Conversely, the trimethylsilyl (TMS) group at the 2-position serves a dual role. It can act as a stable protecting group, allowing for selective reaction at the C-Br bond. Alternatively, the C-Si bond can be activated for its own set of coupling reactions or be cleaved under specific conditions to allow for further functionalization at the 2-position.[4] The choice of catalytic system and reaction conditions is therefore critical in dictating the regiochemical outcome of derivatization attempts.
A Comparative Analysis of Cross-Coupling Reactions for Derivatization
The derivatization of the 4-position of the thiazole ring is most commonly achieved via palladium-catalyzed cross-coupling reactions. Below, we compare the three most prevalent methods, highlighting their strengths, weaknesses, and optimal applications.
| Reaction | Coupling Partner | Key Advantages | Key Disadvantages | Typical Yields |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Mild reaction conditions, high functional group tolerance, commercially available and stable reagents, low toxicity of byproducts.[5][6] | Requires a base for activation of the boronic acid.[5] | 70-95% |
| Stille Coupling | Organostannanes (tin reagents) | Tolerant of a wide variety of functional groups, not sensitive to moisture or oxygen, reagents are easily prepared, isolated, and stored.[7][8] | Toxicity of organotin reagents and byproducts, difficulty in removing tin byproducts from the reaction mixture.[7][9] | 60-85% |
| Sonogashira Coupling | Terminal alkynes | Direct introduction of an alkyne moiety, mild reaction conditions.[10] | Requires a copper co-catalyst, which can sometimes lead to homocoupling of the alkyne. | 75-90% |
Experimental Protocols: A Step-by-Step Guide to Derivatization
Suzuki-Miyaura Coupling: Arylation at the 4-Position
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous solvent to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., 80-100 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Causality of Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The choice of ligand can influence reaction efficiency.
-
Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid.[5]
-
Solvent: Anhydrous, degassed solvents are used to prevent quenching of the catalyst and reagents.
Visualizing the Reaction Mechanisms
To further understand the derivatization processes, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Stille couplings.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactions of 2-trimethylsilylthiazole with acyl chlorides and aldehydes synthesis of new thiazol-2-yl derivatives | Semantic Scholar [semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
- 8. organicreactions.org [organicreactions.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-2-(trimethylsilyl)thiazole
Authored for Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Bromo-2-(trimethylsilyl)thiazole (CAS No. 108306-53-2), moving beyond simple instructions to explain the scientific rationale behind each procedural choice. Our objective is to empower you with the knowledge to handle this and similar chemical reagents safely, ensuring compliance and minimizing risk.
Foundational Analysis: Understanding the Compound
Before any disposal procedure can be established, a thorough understanding of the molecule's characteristics is essential. While a comprehensive Safety Data Sheet (SDS) is the primary source of information, a structural analysis allows us to infer the necessary handling precautions, especially when an SDS is incomplete.[1]
This compound is a halogenated organosilicon compound. This classification is the single most important factor determining its disposal pathway.
-
Halogenated Component: The presence of a bromine atom places it in the "halogenated organic" waste category.[2] These compounds cannot be disposed of with non-halogenated solvents, as their incineration requires specialized equipment to handle the formation of acidic gases (like hydrogen bromide, HBr).[3] Mixing waste streams leads to increased disposal costs and regulatory complications.[4]
-
Organosilicon Component: The trimethylsilyl group means that upon combustion, it will form silicon dioxide in addition to standard organic combustion products.
-
Thiazole Ring: This sulfur- and nitrogen-containing heterocycle will produce toxic oxides of nitrogen (NOx) and sulfur (SOx) upon combustion.[5]
Based on this structure, the primary disposal route will be destructive incineration at a licensed hazardous waste facility, capable of handling halogenated organic compounds.[2][6]
| Property | Identifier |
| Chemical Name | This compound |
| CAS Number | 108306-53-2[7][8] |
| Molecular Formula | C6H10BrNSSi[7] |
| Molecular Weight | 236.2 g/mol [7][8] |
| Waste Classification | Halogenated Organic Waste[2][9] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to comply with the framework established by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard.[10][11][12]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE to prevent exposure.[12]
-
Gloves: Wear double nitrile or other chemically resistant gloves.[13]
-
Eye Protection: Chemical splash goggles are mandatory.[14]
-
Lab Coat: A fully buttoned lab coat must be worn to protect from skin contact.[13]
Step 2: Prepare and Label the Waste Container
Proper containment is the most critical step in preventing environmental release and ensuring regulatory compliance.
-
Select a Compatible Container: Use a designated, leak-proof hazardous waste container with a screw-top cap.[9][10] Polyethylene containers are often recommended for halogenated solvents to prevent corrosion that can occur with metal cans.[13]
-
Affix a Hazardous Waste Tag: Before adding any waste, securely attach a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[9]
-
Complete the Tag Information: Fill out the tag with all required information:
-
The full chemical name: "Waste this compound". Do not use abbreviations.[3]
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Identify the relevant hazards (e.g., Irritant, Toxic).
-
The accumulation start date (the date the first drop of waste is added).
-
Your name and laboratory information.
-
Step 3: Waste Segregation and Collection
This is the most crucial phase for ensuring proper final disposal.
-
Designate the Waste Stream: This compound MUST be disposed of in a Halogenated Organic Waste stream.[2][4]
-
Transfer the Waste: Carefully transfer the unwanted this compound into the prepared, labeled container. If the material is a solid, it can be collected as a solid hazardous waste; if it is dissolved in a solvent, the entire solution is disposed of in the appropriate liquid waste stream.
-
DO NOT MIX with Other Waste Categories. Specifically, keep this waste separate from:
-
Keep the Container Closed: The waste container must be securely closed at all times except when actively adding waste.[9][10] This is a common EPA violation and is critical for preventing spills and the release of volatile compounds.[10]
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories are considered Satellite Accumulation Areas (SAAs) and must follow specific storage rules.[15]
-
Store at or Near the Point of Generation: Keep the waste container in the laboratory where the waste is generated.
-
Use Secondary Containment: Place the waste container in a larger, chemically compatible tub or tray to contain any potential leaks.[13]
-
Segregate from Incompatibles: Store the halogenated waste away from the incompatible materials listed in the previous step.[13]
-
Monitor Accumulation Limits: Be aware of your laboratory's hazardous waste volume limits (e.g., a maximum of 55 gallons of total hazardous waste may be stored in an SAA).[3]
Step 5: Arrange for Final Disposal
-
Request a Pickup: Once the container is full or you are ready to dispose of it, contact your institution's EHS department to request a waste pickup.
-
Professional Disposal: Your EHS department will work with a licensed hazardous waste disposal company.[16] The final disposal method will be high-temperature incineration, which ensures the complete destruction of the compound and allows for the scrubbing of harmful byproducts like HBr, NOx, and SOx.[2]
Emergency Procedure: Small Spill Management
In the event of a small spill (one that can be cleaned up in under 10 minutes by trained personnel), follow this procedure.[13]
-
Alert Personnel: Inform others in the lab of the spill.
-
Ensure Proper PPE: Don the PPE outlined in Step 1 of the disposal protocol.
-
Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite or sand.
-
Collect the Material: Carefully sweep or scoop the absorbent material and place it into a sealed, labeled bag or container.[13]
-
Dispose of as Hazardous Waste: This contaminated cleanup material must be disposed of as halogenated hazardous waste. Place it in your designated waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. fishersci.ie [fishersci.ie]
- 6. usbioclean.com [usbioclean.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. chemcd.com [chemcd.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. pfw.edu [pfw.edu]
- 11. nationalacademies.org [nationalacademies.org]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. fishersci.com [fishersci.com]
- 15. epa.gov [epa.gov]
- 16. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
Personal protective equipment for handling 4-Bromo-2-(trimethylsilyl)thiazole
An In-Depth Guide to Personal Protective Equipment for Handling 4-Bromo-2-(trimethylsilyl)thiazole
Disclaimer: No comprehensive, peer-reviewed toxicological data or official Safety Data Sheet (SDS) with detailed hazard classifications for this compound (CAS No. 108306-53-2) was publicly available at the time of this writing.[1] The following guidance is therefore synthesized from the known hazards of structurally similar compounds, including other brominated thiazoles and general organosilicon compounds.[2][3][4] This guide mandates a cautious approach, assuming the compound is hazardous until proven otherwise. Always consult with your institution's Environmental Health and Safety (EHS) department to conduct a thorough, site-specific risk assessment before commencing any work.
Hazard Assessment: Understanding the Risks
As a Senior Application Scientist, my primary directive is to ensure that innovative research does not come at the cost of personal safety. The molecular structure of this compound incorporates three key features that inform our safety protocol: a thiazole ring, a bromine atom, and a trimethylsilyl (TMS) group. While specific data is lacking, we can extrapolate a potential hazard profile from related molecules.
For instance, similar brominated thiazole derivatives are classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[3][4]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Organosilicon compounds, as a class, also require careful handling in well-ventilated areas due to potential flammability and respiratory risk from vapors.[2] Therefore, we will operate under the assumption that this compound presents a multi-faceted risk that demands a robust PPE strategy.
| Hazard Classification (Assumed) | GHS Hazard Statement (Example) | Implication for Laboratory Operations |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled | Avoid ingestion, skin contact, and inhalation of vapors. All handling must be done in a chemical fume hood. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Direct contact with skin must be prevented through proper glove selection and lab coat usage. |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Chemical splash goggles and a face shield are mandatory to protect against splashes. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Engineering controls (fume hood) are the primary defense. Respirators may be required if controls are insufficient. |
Core Personal Protective Equipment (PPE) Requirements
Based on the extrapolated hazard assessment, the following PPE is mandatory for all personnel handling this compound.
| PPE Category | Recommended Equipment | Key Specifications & Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes.[5] A face shield is required to be worn over the goggles to protect the entire face from splashes, especially when handling quantities greater than a few milliliters.[6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile) | Nitrile gloves offer good initial protection against a range of chemicals.[6] Always inspect gloves for tears or punctures before use. For prolonged tasks, double-gloving is recommended. Replace gloves immediately upon any sign of contamination.[8] |
| Body Protection | Flame-Retardant Laboratory Coat & Closed-Toe Shoes | A fully buttoned, flame-retardant lab coat protects skin and personal clothing from splashes.[5][6] Shoes must be non-perforated and cover the entire foot to protect against spills.[5] |
| Respiratory Protection | Not required under normal conditions | All handling of this compound MUST be performed within a certified chemical fume hood to ensure adequate ventilation.[2] A respirator may be necessary only in the event of a major spill or failure of engineering controls, and requires specialized training and fit-testing.[6] |
Operational Plan: A Step-by-Step Guide to Safety
PPE Donning and Doffing Workflow
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. Follow this sequence rigorously.
Caption: Workflow for Donning and Doffing PPE.
The causality behind this sequence is crucial. Gloves are last on, so they remain clean for handling primary containers. They are first off to prevent contaminating your face or clothing.
Safe Handling Protocol
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Equipment: Have all necessary equipment (syringes, glassware, etc.) and waste containers inside the hood.
-
Dispensing: This compound is a liquid with a density of 1.384 g/mL. Pour slowly and carefully to prevent splashes.[2] Use a syringe or pipette for transferring small volumes.
-
Post-Handling: After use, securely cap the container. Decontaminate any surfaces within the fume hood. Dispose of contaminated gloves and other disposable materials in a designated hazardous waste container.[9]
-
Hand Washing: After doffing all PPE, wash hands thoroughly with soap and water.
Emergency Procedures: Spill and Exposure Management
Spill Response Plan
Immediate and correct response to a spill is critical. The scale of the spill dictates the response.
Caption: Decision-making workflow for chemical spills.
For any spill, eliminate all ignition sources from the immediate area.[10][11] Use non-sparking tools for cleanup.[10] Absorb liquid spills with dry earth, sand, or another non-combustible absorbent material and transfer to a sealed container for disposal.[10]
First Aid and Exposure
-
Skin Contact: Immediately remove contaminated clothing.[12][13] Flush the affected skin with copious amounts of water for at least 15 minutes, using soap for final cleaning.[1][12] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Call a Poison Control Center or doctor immediately.[1]
Waste Disposal Plan
All materials contaminated with this compound, including the chemical itself, used gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[9][14]
-
Waste Collection: Collect all waste in a designated, compatible, and clearly labeled container.[9] The label must include "Hazardous Waste" and the full chemical name.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.[9]
-
Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[9] Do not dispose of this chemical down the drain or in regular trash.[9]
By adhering to these stringent safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues while advancing your research goals.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. Precautions For Safe Use Of Organosilicon - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 3. 4-Bromo-2-methyl-1,3-thiazole | C4H4BrNS | CID 2763186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. uwyo.edu [uwyo.edu]
- 9. benchchem.com [benchchem.com]
- 10. THIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


thiazole)
ethynyl)thiazole)